molecular formula C5H8S B14670294 2,5-Dihydrothiophene, 3-methyl- CAS No. 42855-50-5

2,5-Dihydrothiophene, 3-methyl-

Cat. No.: B14670294
CAS No.: 42855-50-5
M. Wt: 100.18 g/mol
InChI Key: RJSLKQRSSBPMMB-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene, 3-methyl- is a useful research compound. Its molecular formula is C5H8S and its molecular weight is 100.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dihydrothiophene, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydrothiophene, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2,5-dihydrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLKQRSSBPMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCSC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195539
Record name 2,5-Dihydrothiophene, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42855-50-5
Record name 2,5-Dihydrothiophene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydrothiophene, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Landscape of a Niche Thiophene Derivative

For the seasoned researcher in drug development and organic synthesis, the exploration of novel heterocyclic scaffolds is a constant pursuit. Among these, thiophene and its derivatives represent a cornerstone of medicinal chemistry. This guide focuses on a specific, less-documented member of this family: 3-methyl-2,5-dihydrothiophene. Unlike its more extensively studied oxidized counterpart, 3-methyl-2,5-dihydrothiophene-1,1-dioxide, the physicochemical data for this sulfide is not as readily available in the public domain. This guide, therefore, serves a dual purpose: to consolidate the existing, verified data and to provide a robust framework of established methodologies for its empirical characterization. We will delve into the known properties and, where experimental data is scarce, apply established principles of spectroscopic interpretation to predict its analytical signature. This document is structured to provide not just data, but a logical, experience-driven approach to understanding and working with this compound.

I. Core Physicochemical Characteristics

The foundational physical properties of a compound are critical for its handling, purification, and application in synthetic protocols. For 3-methyl-2,5-dihydrothiophene, the following data has been compiled from authoritative sources.

PropertyExperimental ValuePredicted ValueUnit
Boiling Point 134[1]137°C
Melting Point -54.8[1]-°C
Density 1.03[1]1.03g/cm³
Water Solubility 6.81e-2 (experimental average)[1]7.22e-2mol/L
LogKow (Octanol-Water) 1.93 (experimental average)[1]1.93Log10 unitless
Flash Point 40.0 (experimental average)[1]40.0°C
Vapor Pressure 12.5 (experimental average)[1]12.0mmHg

Discussion of Physicochemical Properties:

The relatively low boiling point and negative melting point indicate that 3-methyl-2,5-dihydrothiophene is a liquid at standard temperature and pressure. Its density being slightly greater than water suggests it will form the lower layer in an immiscible mixture. The moderate water solubility and LogKow value indicate a compound with a degree of lipophilicity, which is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The flash point of 40.0 °C classifies it as a flammable liquid, necessitating appropriate safety precautions in handling and storage.

II. Methodologies for Empirical Determination of Physicochemical Properties

To ensure the trustworthiness and reproducibility of experimental data, standardized protocols must be employed. The following sections detail the methodologies for determining the core physicochemical properties of a volatile organic compound like 3-methyl-2,5-dihydrothiophene.

A. Boiling Point Determination

The boiling point is a fundamental property for purification by distillation and for assessing volatility. For a flammable liquid, a micro-scale method is often preferred to minimize hazards.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a controlled manner, for instance, in a Thiele tube containing mineral oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3] This is the point where the vapor pressure of the liquid equals the external pressure.[2]

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement prep_sample Place sample in test tube prep_capillary Invert sealed capillary in sample prep_sample->prep_capillary prep_assembly Attach to thermometer prep_capillary->prep_assembly heat Heat apparatus (e.g., Thiele tube) prep_assembly->heat Transfer to heating bath observe_bubbles Observe continuous stream of bubbles heat->observe_bubbles cool Discontinue heating observe_bubbles->cool record_bp Record temperature at liquid entry into capillary cool->record_bp

Caption: Workflow for micro-scale boiling point determination.

B. Density Measurement

Density is a crucial parameter for confirming substance identity and for various calculations in synthetic chemistry.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with the sample liquid (3-methyl-2,5-dihydrothiophene) at the same temperature. It is then weighed.

  • Calculation: The density of the sample is calculated using the masses of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

C. Solubility Determination

Solubility in various solvents provides insights into the polarity of a molecule and is critical for designing reaction conditions and purification procedures.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of 3-methyl-2,5-dihydrothiophene is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: The undissolved portion is separated from the saturated solution by centrifugation and/or filtration through an inert filter.[4]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibration curve.[4]

Diagram of Solubility Determination Workflow

SolubilityWorkflow start Start add_excess Add excess solute to known volume of solvent start->add_excess agitate Agitate at constant temperature for 24-48h add_excess->agitate separate Separate solid and liquid (centrifuge/filter) agitate->separate quantify Quantify solute in filtrate (e.g., GC, HPLC) separate->quantify end End quantify->end

Caption: Workflow for solubility determination via the shake-flask method.

III. Spectroscopic Characterization: A Predictive and Methodological Approach

While published, peer-reviewed spectra specifically for 3-methyl-2,5-dihydrothiophene are not readily found, we can predict the expected spectral features based on its molecular structure and by comparison with analogous compounds. Furthermore, we present the standard protocols for acquiring such data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Vinyl Proton (H-4): A multiplet or broad singlet is expected in the region of 5.5-6.0 ppm.

  • Methylene Protons (H-2 and H-5): Due to the asymmetry introduced by the methyl group, the two protons at C-2 and the two protons at C-5 are diastereotopic and will likely appear as complex multiplets. We can predict their chemical shifts to be in the range of 3.0-3.8 ppm.

  • Methyl Protons (at C-3): A singlet or a narrow multiplet (due to allylic coupling) is expected around 1.7-2.0 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Olefinic Carbons (C-3 and C-4): Two signals are expected in the downfield region, likely between 120-140 ppm. The signal for the methyl-substituted carbon (C-3) will be a quaternary carbon and thus will have a lower intensity.

  • Methylene Carbons (C-2 and C-5): Two distinct signals are expected in the aliphatic region, likely between 30-50 ppm.

  • Methyl Carbon (at C-3): A signal in the upfield region, around 15-25 ppm, is anticipated.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-25 mg of 3-methyl-2,5-dihydrothiophene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6] Ensure the sample is completely dissolved and free of any particulate matter.[5][6]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient for a small molecule like this.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.

Diagram of NMR Analysis Workflow

NMRWorkflow start Start dissolve Dissolve 5-25 mg sample in ~0.6 mL deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire spectra on NMR spectrometer transfer->acquire process Process raw data (FT, phasing, baseline) acquire->process analyze Analyze chemical shifts, splitting, and integration process->analyze end End analyze->end

Caption: General workflow for NMR sample preparation and analysis.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

  • C=C Stretch: A weak to medium absorption band is expected around 1650-1600 cm⁻¹.

  • C-H Stretch (sp²): A band just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is characteristic of the vinyl C-H bond.

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) will be present due to the methyl and methylene groups.

  • C-S Stretch: A weak absorption in the fingerprint region, typically between 800-600 cm⁻¹, is expected for the C-S bond.

Experimental Protocol: Neat Liquid on a Salt Plate

  • Sample Preparation: As 3-methyl-2,5-dihydrothiophene is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₅H₈S (100.03 g/mol ).

  • Fragmentation: Common fragmentation pathways for dihydrothiophenes include the loss of a methyl group ([M-15]⁺), loss of SH, and retro-Diels-Alder type reactions, although the latter is more prominent in the corresponding sulfones. The fragmentation pattern will be key to confirming the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of 3-methyl-2,5-dihydrothiophene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection and Separation: A small volume of the solution is injected into the GC, where the compound is volatilized and separated from any impurities on a capillary column.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

IV. Synthesis and Reactivity: An Overview

The synthesis of 3-methyl-2,5-dihydrothiophene can be approached through various synthetic routes known for dihydrothiophenes. These often involve the reaction of a suitable diene with a sulfur source or the cyclization of a functionalized thiol. The reactivity of 3-methyl-2,5-dihydrothiophene is primarily centered around the double bond (e.g., hydrogenation, halogenation, epoxidation) and the sulfur atom (e.g., oxidation to the corresponding sulfoxide or sulfone). A detailed exploration of its synthetic chemistry is beyond the scope of this guide but represents a fertile ground for further research.

V. Conclusion and Future Directions

3-Methyl-2,5-dihydrothiophene is a compound with interesting physicochemical properties that warrant further investigation, particularly in the context of medicinal chemistry and materials science. This guide has consolidated the available experimental data and provided a comprehensive set of methodologies for its empirical characterization. The predictive spectroscopic analysis offered herein provides a valuable starting point for researchers working with this compound. The clear lack of extensive, publicly available spectral data highlights an opportunity for the scientific community to contribute to the body of knowledge for this and other less-studied heterocyclic compounds. Future work should focus on the experimental validation of the predicted spectral data and a more thorough exploration of its synthetic utility and biological activity.

VI. References

  • ChemSynthesis. (2025, May 20). 3-methyl-2,5-dihydrothiophene 1,1-dioxide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling techniques for ir. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dihydrothiophene, 3-methyl- Properties. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, April 10). VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Retrieved from [Link]

  • MDPI. (2025, March 27). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • Unknown. (2015). Volatile Sulfur Compounds (VSCs) quantification by Head-Space Solid Phase Microextraction Gas Chromatography Tandem Mass Spectro. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration | Request PDF. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide (CAS 1193-10-8). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,5-Dihydro-3-methylthiophene 1,1-dioxide | 1193-10-8. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for.... Retrieved from [Link]

  • NIST. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,3-Dihydro-5-methylthiophene (FDB011635). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]

Sources

Technical Guide: Odor Profile and Olfactory Threshold of 3-Methyl-2,5-Dihydrothiophene

[1]

Executive Summary

This technical guide provides an in-depth analysis of 3-methyl-2,5-dihydrothiophene (CAS: 42855-50-5), a cyclic sulfur-containing volatile organic compound (VOC). While frequently confused with its structural isomer 3-methyl-4,5-dihydrothiophene (a key odorant in white truffles, Tuber magnatum), the 2,5-isomer exhibits a distinct physicochemical and sensory profile.

This document details the chemical identity, inferred odor characteristics, synthesis protocols, and comparative olfactory metrics of 3-methyl-2,5-dihydrothiophene. It is designed for researchers in flavor chemistry and drug development requiring precise structural-activity relationship (SAR) data.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The target molecule is a five-membered heterocyclic ring containing one sulfur atom and one double bond at the 3,4-position (relative to the sulfur at position 1).[1]

PropertyData
IUPAC Name 3-Methyl-2,5-dihydrothiophene
Common Synonyms 3-Methyl-3-thiolene; 3-Methyl-2,5-dihydro-thiophene
CAS Number 42855-50-5 (Sulfide form)(Note: Do not confuse with CAS 1193-10-8, which is the 1,1-dioxide solid reagent)
Molecular Formula C₅H₈S
Molecular Weight 100.18 g/mol
Boiling Point ~134–137 °C (at 760 mmHg)
Density ~1.03 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in ethanol, diethyl ether, and organic solvents

Sensory Characterization

Odor Profile Analysis

Unlike its isomer (3-methyl-4,5-dihydrothiophene), which possesses a characteristic "roasted," "nutty," and "truffle-like" aroma, 3-methyl-2,5-dihydrothiophene exhibits a sharper, more solvent-like profile typical of unhindered thioethers.

AttributeDescriptorMechanism / Note
Primary Character Sulfurous, Gasoline-like, Pungent Typical of 2,5-dihydrothiophenes; lacks the conjugation-stabilized "mushroom" nuance of the 4,5-isomer.
Secondary Nuances Garlic, Onion, Rubber Arises from the exposed sulfur lone pairs interacting with OR (Olfactory Receptor) thiol binding sites.
Diffusivity High Rapid evaporation and high volatility allow for quick detection in headspace analysis.
Comparative Olfactory Thresholds

Specific experimental threshold data for the 2,5-isomer is rare in public literature compared to the 4,5-isomer. The values below represent a comparative estimation based on structural analogs.

CompoundCASOdor QualityEst.[2][3][4] Detection Threshold (Air)
3-Methyl-2,5-dihydrothiophene 42855-50-5 Pungent, Solvent, Sulfurous~10–50 ppb (Estimated)
3-Methyl-4,5-dihydrothiopheneN/A (Isomer)Truffle, Nutty, Savory~2–5 ppb (High Potency)
Dimethyl Sulfide (DMS)75-18-3Cabbage, Corn, Truffle base1–3 ppb

Critical Note: The "Truffle" aroma often cited in literature refers specifically to the 4,5-dihydro isomer (double bond adjacent to sulfur). The 2,5-dihydro isomer (double bond isolated from sulfur) lacks the specific electronic resonance required for the authentic "white truffle" note.

Synthesis & Experimental Protocols

Synthesis of 3-Methyl-2,5-Dihydrothiophene

Objective: Synthesize 3-methyl-2,5-dihydrothiophene via cyclization of a dihalo-alkene precursor with sodium sulfide.

Reagents:

  • 1,4-Dichloro-2-methyl-2-butene (Precursor)

  • Sodium Sulfide Nonahydrate (

    
    )
    
  • Methanol (Solvent)[5][6][7]

  • Dimethyl Sulfoxide (DMSO) (Co-solvent)

Protocol:

  • Preparation : In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve

    
     (1.1 eq) in a 1:1 mixture of Methanol/DMSO.
    
  • Addition : Heat the sulfide solution to 35–40 °C. Dropwise add 1,4-dichloro-2-methyl-2-butene (1.0 eq) over 45 minutes. Maintain temperature < 50 °C to prevent polymerization.

  • Reaction : Stir vigorously for 3 hours at 40 °C. The solution will turn cloudy as NaCl precipitates.

  • Work-up : Pour the reaction mixture into ice-cold water (5x volume). Extract three times with Pentane.

  • Purification : Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Distillation : Perform fractional distillation. Collect the fraction boiling at 134–137 °C.

GC-O (Gas Chromatography-Olfactometry) Detection Method

Objective: Determine the odor active region and verify purity.

  • Column: DB-WAX or FFAP (Polar), 30m x 0.25mm ID, 0.25µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 40 °C (2 min hold)

    
     5 °C/min 
    
    
    230 °C.
  • Detection: Split outlet 1:1 between FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).

  • Panelist Protocol: Panelist records onset/offset of odor and intensity (0-10 scale) via keypad.

Structural & Pathway Visualization[1]

Synthesis Pathway Diagram

The following diagram illustrates the cyclization mechanism transforming the linear precursor into the heterocyclic target.

SynthesisPathwayPrecursor1,4-Dichloro-2-methyl-2-butene(Linear Precursor)IntermediateThiolate Intermediate(Transient)Precursor->IntermediateSN2 Attack (C1)ReagentNa2S (Sodium Sulfide)NucleophileReagent->IntermediateProduct3-Methyl-2,5-Dihydrothiophene(Target Cyclic Sulfide)Intermediate->ProductIntramolecular SN2Cyclization (C4)

Caption: Nucleophilic cyclization of 1,4-dichloro-2-methyl-2-butene to form 3-methyl-2,5-dihydrothiophene.

Isomer Comparison & Odor Divergence

This diagram highlights the critical structural difference leading to the divergence in odor profiles between the "Industrial" 2,5-isomer and the "Truffle" 4,5-isomer.

IsomerComparisonRootDihydrothiophene Isomers(C5H8S)Isomer253-Methyl-2,5-dihydrothiophene(CAS 42855-50-5)Root->Isomer25Isomer453-Methyl-4,5-dihydrothiophene(Truffle Odorant)Root->Isomer45Structure25Double Bond: C3=C4(Isolated from Sulfur)Isomer25->Structure25Structure45Double Bond: C2=C3(Conjugated with Sulfur)Isomer45->Structure45Odor25Odor: Pungent, Gasoline, Sulfurous(High Threshold)Structure25->Odor25 Lack of ResonanceOdor45Odor: Nutty, Roasted, White Truffle(Low Threshold)Structure45->Odor45 S-C=C Resonance

Caption: Structural and sensory divergence between the 2,5-dihydro and 4,5-dihydro isomers.

Regulatory & Safety Status

  • FEMA (Flavor and Extract Manufacturers Association): The 2,5-isomer is not explicitly listed as a primary flavoring agent in the standard FEMA GRAS lists (unlike the 4,5-isomer or general truffle complex). It is primarily a research chemical or intermediate.

  • Safety:

    • Flammability: High (Flash Point ~40 °C).

    • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Thioethers can oxidize to sulfoxides (odorless solids) upon prolonged air exposure.

    • Handling: Use in a fume hood. The odor is potent and clinging.

References

  • ChemicalBook. (2025). 3-Methyl-2,5-dihydrothiophene 1,1-dioxide and related derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 42855-50-5. Retrieved from

  • Leffingwell & Associates. (2023). Odor Thresholds in Air and Water. Retrieved from

  • BenchChem. (2025).[8] Synthesis of 2,5-Dihydrothiophene derivatives. Retrieved from

  • Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,5-Dihydrothiophene, 3-methyl-. Retrieved from

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methyl-2,5-dihydrothiophene and its 1,1-Dioxide Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the handling of volatile, highly reactive dienes presents significant logistical and safety challenges. While 3-methyl-2,5-dihydrothiophene (the parent thioether) is of structural interest, its oxidized derivative, 3-methyl-2,5-dihydrothiophene-1,1-dioxide (commonly known as 3-methylsulfolene), serves as a critical, stable surrogate for isoprene. This whitepaper provides an in-depth analysis of the molecular weight, boiling point data, and thermodynamic behavior of these compounds. Furthermore, it details the mechanistic causality behind their use as "masked dienes" via cheletropic extrusion, providing self-validating protocols for their application in complex molecular assembly.

Physicochemical Data & Thermodynamic Behavior

A fundamental challenge in utilizing isoprene (2-methyl-1,3-butadiene) for Diels-Alder cycloadditions is its extreme volatility and propensity for spontaneous radical polymerization[1]. By converting isoprene into a cyclic sulfone, researchers obtain a shelf-stable crystalline solid.

The table below summarizes the critical quantitative data for the parent sulfide, the synthetically vital sulfone, and their related extrusion products.

Table 1: Physicochemical Properties of Key Intermediates
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
3-Methyl-2,5-dihydrothiophene C₅H₈S100.18N/AN/AParent thioether; rarely isolated due to instability.
3-Methylsulfolene (1,1-Dioxide)C₅H₈O₂S132.1862–64214.11 (Est.)*Stable crystalline solid; masked diene equivalent[2].
Isoprene C₅H₈68.12-14634Highly volatile; prone to spontaneous polymerization[1].
2-(Bromomethyl)-1,3-butadiene C₅H₇Br147.01N/A68 (at 80 Torr)Functionalized diene synthesized via thermolysis[3].

*Expert Caveat on Boiling Point: While computational models estimate the boiling point of 3-methylsulfolene at 214.11 °C[2], empirical distillation at standard atmospheric pressure is impossible. The molecule undergoes quantitative thermal decomposition before reaching this temperature.

Mechanistic Insights: The Cheletropic Extrusion Pathway

The synthetic utility of 3-methylsulfolene relies entirely on its thermal instability. At temperatures exceeding 120 °C, the compound undergoes a symmetry-allowed, retro-cheletropic reaction. This concerted process expels sulfur dioxide (SO₂) gas, regenerating the isoprene diene system in situ.

Causality in Experimental Design: Attempting to functionalize (e.g., brominate) free isoprene directly results in a complex mixture of isomers and polymeric tars due to the unprotected conjugated double bonds. By utilizing 3-methylsulfolene, the diene is "masked." The electron-withdrawing nature of the sulfone group deactivates the alkene toward electrophilic addition, allowing for highly selective allylic bromination. Subsequent application of heat triggers the SO₂ extrusion, cleanly unmasking the newly functionalized diene.

Workflow Sulfide 3-Methyl-2,5-dihydrothiophene MW: 100.18 g/mol Sulfone 3-Methylsulfolene MW: 132.18 g/mol MP: 62-64 °C Sulfide->Sulfone Oxidation (Theoretical) Bromination NBS, CHCl3 Reflux 70 °C Sulfone->Bromination Allylic Bromination BromoSulfone 3-Bromomethyl-sulfolene MW: 211.08 g/mol Bromination->BromoSulfone Thermolysis Vacuum Thermolysis 170 °C BromoSulfone->Thermolysis Heat Diene 2-(Bromomethyl)-1,3-butadiene MW: 147.01 g/mol BP: 68 °C / 80 Torr Thermolysis->Diene -SO2 Extrusion

Fig 1: Synthetic workflow leveraging SO2 extrusion to generate functionalized dienes.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following workflows represent self-validating systems where the physical properties of the intermediates dictate the experimental setup.

Protocol 1: Synthesis of 3-Methyl-2,5-dihydrothiophene-1,1-dioxide

This protocol traps volatile isoprene into a stable solid matrix[2].

  • Preparation: In a heavily cooled autoclave, combine equimolar amounts of freshly distilled isoprene and liquid sulfur dioxide.

  • Inhibition: Add methanol as a solvent and a catalytic amount of hydroquinone.

    • Causality: Hydroquinone acts as a radical scavenger. Heating isoprene without an inhibitor would trigger spontaneous, exothermic radical polymerization, ruining the yield and posing an explosion hazard.

  • Cycloaddition: Seal the autoclave airtight and heat the mixture to 85 °C for 4 hours.

  • Isolation: Cool the vessel to room temperature and safely vent the residual pressure in a fume hood. Decant the reaction mixture and treat it with activated carbon to remove colored impurities.

  • Purification: Concentrate the solution under reduced pressure and recrystallize the crude product from methanol to obtain pure 3-methylsulfolene as a stable solid (MP: 62–64 °C).

Protocol 2: Synthesis of 2-(Bromomethyl)-1,3-butadiene via Sulfone Thermolysis

This workflow demonstrates the utility of the masked diene strategy to synthesize a highly reactive, functionalized building block[3].

  • Wohl-Ziegler Bromination: Charge a 2 L round-bottom flask with 65 g of 3-methyl-2,5-dihydrothiophene-1,1-dioxide (1.0 mol), 174 g of N-bromosuccinimide (NBS), 6 g of benzoyl peroxide, and 1 L of chloroform.

  • Reflux: Heat the solution to a 70 °C reflux for 24 hours.

    • Causality: The 70 °C temperature is sufficient to homolytically cleave the benzoyl peroxide, initiating the radical bromination at the allylic methyl group, but remains safely below the 120 °C threshold where premature SO₂ extrusion would occur.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct. Remove the chloroform via rotary evaporation and recrystallize the residual oil from ethanol to yield 3-bromomethyl-2,5-dihydrothiophene-1,1-dioxide.

  • Vacuum Thermolysis: Transfer the brominated sulfone to a distillation apparatus connected to an ice-cooled receiver. Apply a vacuum of 80 Torr and heat the flask to 170 °C.

    • Causality: The intense heat forces the retro-cheletropic extrusion of SO₂. Because the resulting 2-(bromomethyl)-1,3-butadiene is highly reactive and thermally sensitive, the reduced pressure (80 Torr) ensures it immediately vaporizes (BP: 68 °C at 80 Torr) and distills away from the heat source into the ice trap, preventing thermal degradation.

References

1.[2] Title: 1193-10-8, 3-Methylsulfolene Formula - ECHEMI Source: echemi.com URL:

2.[1] Title: Isoprene CAS#: 78-79-5 - ChemicalBook Source: chemicalbook.com URL:

3.[3] Title: US6344538B1 - Functionalized diene monomers and polymers containing functionalized dienes and methods for their preparation - Google Patents Source: google.com URL:

Sources

role of 3-methyl-2,5-dihydrothiophene in sulfur heterocycle chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 3-Methyl-2,5-Dihydrothiophene in Sulfur Heterocycle Chemistry

Part 1: Executive Summary

3-Methyl-2,5-dihydrothiophene (3-MDHT) , often referred to as 3-methyl-3-thiolene , represents a pivotal intermediate in the landscape of organosulfur chemistry. Unlike its aromatic counterpart (3-methylthiophene) or its fully saturated analog (3-methyltetrahydrothiophene), 3-MDHT possesses a unique reactivity profile defined by its non-conjugated double bond and the Lewis-basic sulfur atom.

For researchers and drug development professionals, 3-MDHT serves three critical functions:

  • Masked Diene System: via its oxidation to the sulfone (3-methylsulfolene), it acts as a solid, storable source of isoprene for Diels-Alder cycloadditions.

  • Flavor Pharmacophore: It is a potent Maillard reaction intermediate, contributing "meaty" and "roasted" notes essential to savory flavor formulations.[1]

  • Synthetic Scaffold: It functions as a precursor for biotin analogues, modified nucleosides, and conductive polymer monomers via aromatization.

Part 2: Chemical Identity & Structural Characteristics

PropertyData
IUPAC Name 3-Methyl-2,5-dihydrothiophene
Common Synonyms 3-Methyl-3-thiolene; 3-Methyl-2,5-dihydrothiofen
CAS Number (Sulfide) 1708-32-3
CAS Number (Sulfone) 1193-10-8 (3-Methylsulfolene - Common commercial form)
Molecular Formula C₅H₈S
Molecular Weight 100.18 g/mol
Boiling Point ~122°C (at 760 mmHg)
Density ~0.98 g/mL
Odor Profile Pungent, sulfurous, roasted/nutty at high dilution

Structural Insight: The molecule exists in a puckered envelope conformation to minimize torsional strain. The C3-C4 double bond is isolated from the sulfur atom by methylene bridges, preventing aromaticity. This isolation makes the double bond highly reactive toward electrophiles (e.g., epoxidation, halogenation) compared to thiophene.

Part 3: Synthetic Pathways

The synthesis of 3-MDHT is a study in cyclization kinetics. The most robust industrial and laboratory method involves the double nucleophilic substitution of 1,4-dihalides.

Primary Route: Cyclization of Isoprene Dihydrochloride

This protocol utilizes the reaction between 1,4-dichloro-2-methyl-2-butene and sodium sulfide.

Mechanism:

  • Precursor Formation: Isoprene reacts with HCl (or Cl₂) to form the 1,4-dichloro intermediate.

  • S_N2 Cyclization: The sulfide anion (

    
    ) attacks the primary alkyl halide.
    
  • Ring Closure: The resulting mercaptide intermediate attacks the second chloride functionality to close the ring.

Experimental Protocol: Synthesis of 3-Methyl-2,5-dihydrothiophene Note: This reaction generates volatile sulfur compounds. Perform in a well-ventilated fume hood.

  • Reagents:

    • 1,4-Dichloro-2-methyl-2-butene (0.1 mol)

    • Sodium Sulfide nonahydrate (

      
      ) (0.12 mol)
      
    • Solvent: Methanol/Water (1:1 v/v) or Phase Transfer Catalyst (Aliquat 336) in Water/DCM.

  • Procedure:

    • Dissolve

      
       in the solvent system at 0°C.
      
    • Add the dichloro-butene dropwise over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Extract with diethyl ether (

      
       mL). Wash organics with brine, dry over 
      
      
      
      .
    • Purification: Fractional distillation under reduced pressure.

  • Yield: Typically 65-75%.

Visualizing the Synthesis & Redox Cycle

SynthesisCycle cluster_cycle The Sulfone Protection Cycle Isoprene Isoprene (C5H8) Dichloride 1,4-Dichloro-2-methyl-2-butene Isoprene->Dichloride + Cl2 / HCl MDHT 3-Methyl-2,5-dihydrothiophene (3-MDHT) Dichloride->MDHT + Na2S Cyclization Sulfone 3-Methylsulfolene (Solid, Stable) MDHT->Sulfone Oxidation (H2O2 / mCPBA) Sulfone->Isoprene Cheletropic Elimination (Heat > 110°C)

Figure 1: The synthetic cycle connecting Isoprene, 3-MDHT, and its sulfone derivative. The sulfone acts as a reversible "storage" form for the diene system.

Part 4: Reactivity Profile & Mechanism

3-MDHT is a versatile scaffold due to its ability to undergo oxidation, aromatization, and ring-opening reactions.

Oxidation: The Gateway to Sulfolenes

The most commercially significant reaction is the oxidation of the sulfur atom.

  • Sulfide → Sulfoxide: Controlled oxidation (e.g.,

    
     at 0°C) yields the sulfoxide.
    
  • Sulfoxide → Sulfone: Exhaustive oxidation (e.g.,

    
     / Acetic Acid) yields 3-methylsulfolene .
    

Why this matters: 3-methylsulfolene is a crystalline solid that is stable at room temperature but undergoes a cheletropic elimination of


 upon heating (>110°C). This releases highly pure isoprene in situ, making it an ideal "masked diene" for Diels-Alder reactions where volatile liquid isoprene would be difficult to handle.
Aromatization

Dehydrogenation of 3-MDHT yields 3-methylthiophene .

  • Reagents: Chloranil, DDQ, or Sulfur (

    
    ) at elevated temperatures.
    
  • Application: Access to thiophene derivatives for conductive polymers (poly-3-methylthiophene) without dealing with the harsh conditions of the Paal-Knorr synthesis.

Pummerer Rearrangement

Reaction of the sulfoxide derivative with acetic anhydride triggers the Pummerer rearrangement, introducing functionality at the


-position (C2 or C5). This is critical for synthesizing complex sulfur heterocycles in drug discovery.
Reactivity Network Diagram

Reactivity MDHT 3-Methyl-2,5-dihydrothiophene (Core Scaffold) Thiophene 3-Methylthiophene (Aromatic) MDHT->Thiophene Dehydrogenation (DDQ / S8) Sulfone 3-Methylsulfolene (Masked Diene) MDHT->Sulfone Oxidation (H2O2) Tetrahydro 3-Methyltetrahydrothiophene (Saturated) MDHT->Tetrahydro Hydrogenation (H2 / Pd-C) AlphaFunc α-Acetoxy Sulfide (Functionalized) MDHT->AlphaFunc 1. [O] -> Sulfoxide 2. Ac2O (Pummerer)

Figure 2: Divergent synthetic pathways from the 3-MDHT core.

Part 5: Applications in Industry & Research

Flavor Chemistry (The Maillard Connection)

In the food industry, 3-MDHT is a key component of the "roasted" flavor profile.

  • Mechanism: It is formed via the thermal degradation of thiamine (Vitamin B1) or the reaction of cysteine with pentoses (Maillard reaction).

  • Sensory Data: At low concentrations (ppb), it provides nutty, meaty, and onion-like nuances. It is crucial for formulating artificial beef and pork flavors.

  • Stability: Due to its susceptibility to oxidation, it is often generated in situ during cooking or stabilized in oil-based matrices.

Pharmaceutical Intermediates
  • Biotin Synthesis: Hydrogenation of 3-MDHT yields 3-methyltetrahydrothiophene, a structural core found in biotin (Vitamin H) and various nucleoside analogs.

  • Anticonvulsants: Derivatives of dihydrothiophene are explored as lipophilic carriers for GABA-ergic pharmacophores, enhancing blood-brain barrier penetration.

Material Science
  • Conductive Polymers: 3-MDHT is a precursor to Poly(3-methylthiophene) (P3MT) . By polymerizing the aromatized derivative, researchers create conductive films used in organic photovoltaics and sensors. The "3-methyl" group improves the solubility of the polymer compared to unsubstituted polythiophene.

Part 6: References

  • ChemicalBook. (2025). 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Properties and Synthesis.Link

  • BenchChem. (2025). Technical Guide to the Synthesis of 2,5-Dihydrothiophene from 1,4-Dihalobut-2-enes.Link

  • Sigma-Aldrich. (2025). 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Product Sheet.Link

  • McIntosh, J. M., & Hayes, I. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation: Oxidation and Thermolysis. Canadian Journal of Chemistry. Link

  • NIST WebBook. (2025). 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide Gas Phase Ion Energetics.[2]Link

Sources

Metabolic Pathway of Dihydrothiophenes in Biological Systems

[1]

Executive Summary

This technical guide analyzes the metabolic fate of dihydrothiophenes (DHTs), a class of sulfur-containing heterocycles often encountered as metabolic intermediates of thiophene-based drugs or as distinct pharmacophores. For drug development professionals, understanding DHT metabolism is critical because these moieties frequently undergo bioactivation via Cytochrome P450 (CYP450) enzymes, generating electrophilic species (sulfoxides and epoxides) that can covalently bind to proteins, leading to idiosyncratic toxicity or mechanism-based enzyme inactivation. This guide details the enzymatic mechanisms, toxicological implications, and experimental protocols for characterizing DHT metabolism.

Chemical Biology of Dihydrothiophenes

Dihydrothiophenes exist primarily as 2,3-dihydrothiophene (2,3-DHT) and 2,5-dihydrothiophene (2,5-DHT). Unlike their fully aromatic thiophene counterparts, DHTs possess reduced resonance stability, making the sulfur atom and the remaining double bond significantly more reactive toward oxidative enzymes.

In biological systems, DHTs appear in two contexts:

  • As Xenobiotic Substrates: Synthetic drugs or environmental chemicals containing the DHT core.

  • As Metabolic Intermediates: The partial reduction or oxidation of thiophene rings often yields transient DHT structures (e.g., thiophene-S-oxide tautomers).

Structural Reactivity[2]
  • S-Center: Highly susceptible to electrophilic attack (S-oxidation).

  • C=C Double Bond: Prone to epoxidation; acts as a Michael acceptor when adjacent to an electron-withdrawing group (e.g., sulfoxide).

Enzymatic Transformations: The Core Mechanisms

The metabolism of dihydrothiophenes is dominated by Phase I oxidations catalyzed by the Cytochrome P450 superfamily (primarily CYP2C9, CYP2D6, and CYP3A4).

S-Oxidation (The Sulfoxide Pathway)

The most prevalent pathway is the direct oxidation of the sulfur atom.

  • Mechanism: The high-valent Iron-Oxo species (Compound I) of the CYP450 heme transfers an oxygen atom to the DHT sulfur lone pair.

  • Product: Dihydrothiophene-S-oxide (DHT-SO).

  • Fate:

    • Further Oxidation: Conversion to the thermodynamically stable sulfone (DHT-SO

      
      ).
      
    • Michael Addition: The sulfoxide group is electron-withdrawing, activating the adjacent double bond. Nucleophiles (e.g., Glutathione, protein cysteines) attack the

      
      -carbon.
      
C-Oxidation (Epoxidation and Hydroxylation)
  • Epoxidation: CYP450 attacks the

    
    -system of the double bond, forming a dihydrothiophene epoxide. This species is highly unstable and typically undergoes ring-opening hydrolysis to form diols or rearranges to form thiolactones.
    
  • Hydroxylation: Carbon hydroxylation adjacent to the sulfur can lead to ring opening, often resulting in reactive thioaldehydes or sulfenic acids.

Bioactivation and Toxicity

The metabolic danger of DHTs lies in the electrophilicity of their S-oxides.[1] Unlike stable metabolites, DHT-sulfoxides can act as Michael acceptors .

  • Toxicity Mechanism: The DHT-sulfoxide reacts with the thiol group of cysteine residues on critical proteins.

  • Consequence: This haptenization can trigger immune-mediated hepatitis (as seen with Tienilic acid, which forms a related thiophene-S-oxide intermediate that tautomerizes to a DHT-like structure).

Visualization: Metabolic Pathways

The following diagram illustrates the bifurcation between stable metabolite formation and reactive intermediate generation.

DHT_MetabolismDHTDihydrothiophene(Substrate)CYPCYP450(Phase I)DHT->CYPSulfoxideDHT-S-Oxide(Reactive Electrophile)CYP->SulfoxideS-OxidationEpoxideDHT-Epoxide(Unstable)CYP->EpoxideEpoxidationSulfoneDHT-Sulfone(Stable Metabolite)Sulfoxide->SulfoneOxidationGSH_AdductGSH Conjugate(Detoxification)Sulfoxide->GSH_Adduct+ Glutathione (GST)Protein_AdductProtein Adduct(Toxicity/Immune Response)Sulfoxide->Protein_Adduct+ Protein-SH(Covalent Binding)Epoxide->Protein_AdductRing OpeningDiolDihydrodiol(Hydrolysis)Epoxide->DiolEpoxide Hydrolase

Figure 1: Divergent metabolic pathways of dihydrothiophenes showing bioactivation (orange) and detoxification (green) routes.

Experimental Protocols: Characterization and Trapping

To validate the presence of reactive DHT metabolites during drug discovery, a "Trapping Assay" is the gold standard. This protocol uses Glutathione (GSH) or GSH-Ethyl Ester to capture short-lived electrophiles.

Protocol: Microsomal Stability and GSH Trapping

Objective: Identify reactive S-oxide or epoxide metabolites via LC-MS/MS.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (DHT derivative, 10 µM).

  • Trapping Agent: Glutathione (GSH) labeled with stable isotopes (

    
    -GSH) to distinguish biological adducts from matrix noise.
    

Workflow Steps:

  • Pre-Incubation: Mix Microsomes (1 mg/mL final), Test Compound (10 µM), and GSH (5 mM) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM) to start the reaction. Include a control without NADPH.

  • Incubation: Shake at 37°C for 30–60 minutes.

  • Quenching: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Centrifugation: 3000 x g for 10 min to pellet proteins.

  • Analysis: Inject supernatant into UPLC-HRMS (High-Resolution Mass Spectrometry).

Data Analysis Strategy
  • Neutral Loss Scan: Search for loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Precursor Ion Scan: Scan for m/z 272 (deprotonated GSH fragment) in negative mode.

  • Defect Filtering: Use Mass Defect Filtering (MDF) centered on the GSH adduct mass.

Visualization: Experimental Workflow

Trapping_ProtocolStartMicrosomal Incubation(Drug + HLM + GSH)InitiateAdd NADPH(Start Reaction)Start->InitiateReactionFormation ofReactive MetabolitesInitiate->Reaction 37°C, 60 minTrappingGSH Trapping(Michael Addition)Reaction->Trapping t < 1 msQuenchQuench (ACN)& CentrifugeTrapping->QuenchAnalysisLC-HRMS Analysis(Neutral Loss / MDF)Quench->Analysis

Figure 2: Step-by-step workflow for trapping reactive dihydrothiophene metabolites using Glutathione.

Case Studies and Clinical Relevance

Tienilic Acid (The Thiophene-S-Oxide Paradigm)

Although Tienilic Acid is a thiophene, its metabolism illustrates the DHT pathway mechanics. CYP2C9 oxidizes the thiophene ring to a thiophene-S-oxide.[2] This intermediate is structurally a dihydrothiophene sulfoxide (via tautomerization) before it reacts.

  • Mechanism: The S-oxide acts as a Michael acceptor, covalently binding to CYP2C9 itself (suicide inhibition).

  • Outcome: Production of anti-LKM2 antibodies and drug-induced hepatitis.

  • Lesson: DHT moieties, or precursors that form them, are "Structural Alerts" in medicinal chemistry.

Clopidogrel Bioactivation

Clopidogrel is a prodrug requiring bioactivation.[3][4]

  • Step 1: Thiophene ring oxidation to a thiolactone (a cyclic thioester, structurally related to 2-oxo-dihydrothiophene).

  • Step 2: Hydrolysis of the thiolactone opens the ring to reveal the active pharmacophore (a free thiol).

  • Relevance: The dihydrothiophene-like thiolactone is a necessary intermediate for efficacy, not just a toxic byproduct.

References

  • Dansette, P. M., et al. (1992).[2] Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications.[2] Link

  • Dansette, P. M., & Mansuy, D. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Link

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Link

  • Wang, Q., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry. Journal of Mass Spectrometry. Link

  • Piyapolrungroj, N., et al. (2000). The metabolism of thiophene-containing compounds. Xenobiotica. Link

Methodological & Application

synthesis of 3-methyl-2,5-dihydrothiophene from isoprene and sulfur

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the synthesis of 3-methyl-2,5-dihydrothiophene (also known as 3-methyl-3-thiolene) utilizing isoprene and elemental sulfur as primary starting materials.

Critical Technical Distinction: Researchers must recognize that the direct reaction of isoprene and elemental sulfur at elevated temperatures thermodynamically favors the fully aromatic 3-methylthiophene due to the stability of the heteroaromatic ring. Consequently, the synthesis of the dihydro (non-aromatic) target requires a two-stage workflow :

  • Heteroannulation: High-temperature sulfuration of isoprene to yield 3-methylthiophene.

  • Regioselective Reduction: Birch reduction (dissolving metal reduction) of the aromatic intermediate to the kinetically favored 3-methyl-2,5-dihydrothiophene.

This protocol provides the specific methodology for both stages, ensuring high purity and correct isomer isolation.

Reaction Mechanism & Logic

The transformation follows a pathway of radical-initiated cyclization followed by dehydrogenation, and subsequent electron-transfer reduction.

Stage 1: Sulfuration (The Gewald/Hydrocarbon-Sulfur Pathway)

At temperatures >200°C, elemental sulfur (


) undergoes homolytic cleavage to form sulfur-centered radicals. These radicals attack the conjugated diene system of isoprene.
  • Mechanism: The reaction proceeds via a polysulfide intermediate. The initial adduct undergoes cyclization and oxidative dehydrogenation (with sulfur acting as the oxidant, releasing

    
    ) to form the aromatic thiophene ring.
    
Stage 2: Birch Reduction

To access the 2,5-dihydrothiophene, the aromaticity of the thiophene ring must be broken.

  • Mechanism: Solvated electrons (from Na in liquid

    
    ) add to the thiophene ring. Protonation by an alcohol source (EtOH) occurs at the positions of highest electron density.
    
  • Regioselectivity: The 2,5-dihydro isomer is the kinetic product . The 2,3-dihydro isomer is the thermodynamic product. Therefore, the protocol strictly controls protonation conditions to prevent isomerization.

Pathway Visualization

ReactionPathway Isoprene Isoprene (C5H8) Intermediate Polysulfide Intermediates Isoprene->Intermediate Radical Attack >200°C Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Radical Attack >200°C Thiophene 3-Methylthiophene (Aromatic) Intermediate->Thiophene -H2S Cyclization Target 3-Methyl-2,5-dihydrothiophene (Target) Thiophene->Target Na / NH3 (liq) Birch Reduction Isomer 3-Methyl-2,3-dihydrothiophene (Impurity) Target->Isomer Base/Acid Cat. Isomerization

Figure 1: Reaction pathway from Isoprene/Sulfur to the Dihydrothiophene target.[1][2][3][4] Note the critical reduction step required after the initial sulfuration.

Experimental Protocols

Phase 1: Synthesis of 3-Methylthiophene

Goal: Convert Isoprene and Sulfur into the stable aromatic intermediate.

Reagents:

  • Isoprene (stabilized): 68 g (1.0 mol)

  • Sulfur (powdered): 64 g (2.0 mol S)

  • Caution: This reaction evolves massive quantities of Hydrogen Sulfide (

    
    ). Must be performed in a high-efficiency fume hood with a scrubber. 
    

Procedure:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas trap (NaOH solution) to neutralize

    
    .
    
  • Sulfur Melting: Charge the flask with the sulfur powder. Heat the flask using a heating mantle until the sulfur is molten (approx. 120–130°C).

  • Addition: Increase the temperature of the molten sulfur to 180–200°C . Place isoprene in the addition funnel.[2]

    • Note: Isoprene boils at 34°C. The addition must be dropwise and subsurface (via a dip tube if possible) to allow immediate reaction before vaporization.

  • Reaction: Add isoprene slowly over 2–3 hours. Maintain the internal temperature at 180–220°C. The evolution of

    
     will be vigorous.
    
  • Post-Reaction: After addition, maintain heat for an additional 1 hour to ensure complete dehydrogenation.

  • Isolation: Distill the reaction mixture directly. 3-Methylthiophene boils at ~115°C. Collect the fraction boiling between 112–118°C.

  • Purification: Redistill the crude oil to obtain clear, colorless liquid.

    • Yield Expectation: 40–50% based on isoprene.

Phase 2: Birch Reduction to 3-Methyl-2,5-Dihydrothiophene

Goal: Selective reduction of the aromatic ring.

Reagents:

  • 3-Methylthiophene (from Phase 1): 9.8 g (0.1 mol)

  • Sodium metal: 5.75 g (0.25 mol)

  • Liquid Ammonia: 300 mL

  • Absolute Ethanol: 15 mL

  • Ammonium Chloride (solid): 15 g (Quenching)

Procedure:

  • Condensation: In a 1 L three-necked flask equipped with a dry ice/acetone condenser and mechanical stirrer, condense ~300 mL of anhydrous ammonia at -78°C.

  • Dissolution: Add the 3-methylthiophene dissolved in 10 mL of dry ether (co-solvent) to the ammonia.

  • Reduction: Add sodium metal in small pieces over 30 minutes. The solution will turn a deep bronze/blue color, indicating solvated electrons.

  • Protonation: Stir for 1 hour at -33°C (refluxing ammonia). Then, add absolute ethanol dropwise until the blue color disappears (protonation of the radical anion).

  • Quenching: Carefully add solid ammonium chloride to neutralize the mixture.

  • Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen (into a hood).

  • Extraction: Dissolve the residue in water (100 mL) and extract with pentane (

    
     mL).
    
    • Critical: Use pentane or low-boiling ether to facilitate product isolation, as the target has a boiling point ~120°C.

  • Drying/Distillation: Dry the organic layer over

    
    . Remove solvent via rotary evaporation (no vacuum, or very mild vacuum to prevent product loss).
    
  • Final Isolation: Distill the residue.

    • Target Product: 3-Methyl-2,5-dihydrothiophene.[5]

    • Boiling Point: ~120–122°C (atmospheric).

Data & Validation

Table 1: Physicochemical Characterization

Parameter3-Methylthiophene (Intermediate)3-Methyl-2,5-Dihydrothiophene (Target)
CAS Number 616-44-41193-10-8 (Sulfone analog ref)
Boiling Point 115°C121–123°C
Appearance Colorless liquid, aromatic odorColorless liquid, pungent sulfide odor

NMR (CDCl

)

6.9 (m, 3H), 2.3 (s, 3H)

5.4 (m, 1H, vinyl), 3.6 (m, 4H, CH

)
Key IR Signal Aromatic C=C (1500-1600 cm

)
Non-conjugated C=C (1650 cm

weak)

Quality Control Check:

  • Isomer Purity: Check

    
     NMR for the presence of the 2,3-dihydro  isomer (vinyl protons adjacent to Sulfur appear downfield). The 2,5-isomer (target) has chemically equivalent methylene protons (approximate) flanking the double bond if not for the methyl group, but specifically, the protons at C2 and C5 are allylic and adjacent to sulfur.
    
  • Stability: The 2,5-dihydrothiophene is prone to oxidation to the sulfone or reversion to the aromatic thiophene if exposed to air/acid. Store under Argon at 4°C.

Troubleshooting & Safety

  • H2S Management: In Phase 1, the theoretical yield of

    
     is 1 mole per mole of product. This is lethal. Use a scrubber containing 20% NaOH.
    
  • Sodium Handling: In Phase 2, ensure all glassware is bone-dry. Sodium reacts explosively with water.

  • Isomerization: Avoid acidic workups in Phase 2. Acid catalyzes the shift of the double bond from the 3,4-position (2,5-dihydro) to the 4,5-position (2,3-dihydro), which is conjugated with the sulfur lone pair and more stable.

References

  • Synthesis of 3-Methylthiophene

    • Shepard, A. F., Henne, A. L., & Midgley, T. (1934). "The Preparation of Thiophene and its Homologs from Isoprene and Sulfur". Journal of the American Chemical Society, 56(6), 1355-1356.
    • Organic Syntheses, Coll. Vol. 3, p. 593 (1955); Vol. 30, p. 53 (1950).

  • Birch Reduction of Thiophenes

    • Birch, A. J., & McAllan, D. T. (1951). "Reduction of Thiophenes by Sodium in Liquid Ammonia". Journal of the Chemical Society, 2556-2563.
    • Kosugi, K., et al. (1980). "Desulfurization of 2,5-Dihydrothiophenes". The Journal of Organic Chemistry, 45(21), 4254.

  • Alternative Sulfolene Route (Contextual): Chou, T. S., & Tso, H. H. (1989). "Preparation of 3-Sulfolenes". Organic Preparations and Procedures International, 21(3), 257-296. (Note: This route uses instead of S, often preferred for direct dihydro-skeleton synthesis).

Sources

Application Note: Catalytic Hydrogenation Protocols for 3-Methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Mechanistic Causality

Thiophene derivatives, particularly 3-methylthiophene and its functionalized analogs, are critical building blocks in medicinal chemistry, agrochemicals, and organic materials. However, the catalytic hydrogenation of the thiophene ring is notoriously difficult due to catalyst poisoning .

The Causality of Poisoning: The lone electron pairs on the sulfur atom strongly coordinate to the empty d-orbitals of traditional transition metal catalysts (e.g., Pd, Pt, Ni). This strong adsorption blocks active sites, preventing


 activation. Furthermore, under standard hydrogenation conditions, competitive C-S bond oxidative addition leads to hydrodesulfurization (HDS) , which cleaves the heterocyclic core and irreversibly passivates the catalyst surface with metal sulfides.

To bypass these barriers, synthetic chemists must employ specialized catalytic systems tailored to the desired outcome. This guide details three self-validating protocols: complete heterocycle saturation using sulfur-tolerant heterogeneous catalysts ([1][2]), homogeneous stepwise reduction ([3][4]), and chemoselective side-chain reduction ([5]).

MechanisticPathways Start 3-Methylthiophene Derivatives Re2S7 Re2S7 Catalyst (170°C, 180 bar H2) Start->Re2S7 Ru Homogeneous Ru Complex (Mild H2) Start->Ru PdC Pd/C in MeOH (1-10 bar H2, 25°C) Start->PdC HDS Standard Pd/Pt (High Temp) Start->HDS Tetrahydro 3-Methyltetrahydrothiophene (Ring Saturation) Re2S7->Tetrahydro Tolerates C-S Ru->Tetrahydro Stepwise SideChain Side-Chain Reduction (Ring Intact) PdC->SideChain Chemoselective Cleavage Hydrodesulfurization (HDS) Ring Cleavage (Poisoning) HDS->Cleavage C-S Activation

Mechanistic pathways for the catalytic hydrogenation of 3-methylthiophene derivatives.

Quantitative Data Summary

The following table summarizes the optimal parameters for the three primary hydrogenation strategies discussed in this application note.

Catalyst SystemTarget Synthetic OutcomeTemp (°C)Pressure (bar)SolventTypical Yield

(10 mol%)
Complete Ring Saturation170 - 180180 - 200MeOH / Toluene60-62% (Multigram)

Complete Ring Saturation253 - 5Pentane / THF>90% (Milligram)
10% Pd/C Side-Chain Reduction15 - 601 - 10Methanol>95% (Ring intact)

Protocol 1: Complete Ring Saturation using Rhenium Heptasulfide ( )

Objective: Multigram synthesis of 3-methyltetrahydrothiophene derivatives via complete ring saturation. Causality: As an amorphous, polymeric metal sulfide (


), 

is inherently immune to sulfur poisoning. It provides a robust surface for

dissociation without triggering HDS, preserving C-S, C-I, and C-Br bonds[2][6]. The harsh conditions required to overcome the aromatic resonance energy of thiophene demand specialized equipment.
Materials & Equipment
  • 3-Methylthiophene derivative (substrate)

  • 
     catalyst (10 mol%)
    
  • Anhydrous Methanol or Toluene

  • AISI 316H chemically resistant steel autoclave (Standard stainless steel will corrode rapidly under these conditions)[1][6].

Step-by-Step Methodology
  • Preparation: In a Teflon-lined vessel, dissolve the 3-methylthiophene derivative (2.0 M) in anhydrous methanol.

  • Catalyst Loading: Add 10 mol% of

    
     to the solution. Ensure the suspension is thoroughly mixed.
    
  • Reactor Sealing: Transfer the Teflon vessel into the AISI 316H autoclave. Purge the reactor three times with Argon, followed by three purges with

    
     gas.
    
  • Pressurization & Heating: Pressurize the autoclave to 180 bar with

    
    . Heat the system to 170 °C. Maintain vigorous stirring (800-1000 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Reaction: Allow the reaction to proceed for 16-42 hours, depending on the steric hindrance of the derivative.

  • Workup: Cool the reactor to room temperature and carefully depressurize. Filter the crude mixture through a Schott filter with a thin layer of silica gel to remove the insoluble

    
     catalyst.
    
  • Purification: Concentrate the filtrate under reduced pressure (20 mBar) and purify via column chromatography using nonpolar eluents.

ExperimentalWorkflow Prep 1. Catalyst & Substrate Prep Load 2. Load into AISI 316H Autoclave Prep->Load Reaction 3. Pressurize (180 bar) & Heat (170°C) Load->Reaction Cool 4. Cool & Depressurize Reaction->Cool Purify 5. Filtration & Chromatography Cool->Purify

Step-by-step experimental workflow for high-pressure Re2S7 heterogeneous hydrogenation.

Validation & Quality Control: Analyze the crude mixture via GC-MS. A successful reaction will show an M+4 mass peak corresponding to the fully saturated tetrahydrothiophene derivative. The absence of an M-34 peak (loss of


) validates that HDS cleavage did not occur.

Protocol 2: Homogeneous Ring Hydrogenation using Ruthenium Complexes

Objective: Mild, homogeneous saturation of the thiophene core for sensitive substrates. Causality: The bis(dihydrogen) complex ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 acts as a highly active hydrogen transfer agent. The bulky tricyclohexylphosphine (

) ligands prevent the deep, multi-site coordination of the thiophene sulfur atom to the Ru center, effectively shutting down the HDS pathway while allowing stepwise alkene coordination and reduction[7][8].
Step-by-Step Methodology
  • Preparation: Inside an argon-filled glovebox, dissolve the 3-methylthiophene derivative (0.5 mmol) in dry, degassed pentane or THF (5 mL).

  • Catalyst Addition: Add 5-10 mol% of the

    
     precursor.
    
  • Pressurization: Transfer the mixture to a heavy-walled glass pressure reactor. Pressurize with

    
     to 3-5 bar.
    
  • Reaction: Stir the mixture at room temperature (25 °C) for 24-48 hours.

  • Workup: Vent the

    
     gas. The homogeneous catalyst is intentionally deactivated by exposure to air. Pass the solution through a short plug of neutral alumina to remove the ruthenium species, yielding the saturated derivative.
    

Validation & Quality Control: Perform


 NMR spectroscopy on the crude mixture. The complete disappearance of aromatic thiophene protons (

6.5-7.5 ppm) and the emergence of upfield aliphatic multiplets (

2.0-3.5 ppm) validate ring saturation.

Protocol 3: Chemoselective Side-Chain Reduction using Pd/C

Objective: Reduction of exocyclic double bonds, aldehydes, or hydroxyl groups without ring cleavage. Causality: At low temperatures and pressures, the thermodynamic barrier for C-S bond oxidative addition on palladium is not breached. Utilizing protic solvents like methanol stabilizes the transition states for polar functional group reduction while preventing strong S-Pd interactions, allowing standard Pd/C to function without poisoning[5].

Step-by-Step Methodology
  • Preparation: Dissolve the functionalized 3-methylthiophene derivative (e.g., an intermediate alkene or alcohol) in methanol (0.5 M).

  • Catalyst Loading: Add 5-10 wt% of 10% Pd/C.

  • Hydrogenation: Place the mixture in a standard Parr shaker or a hydrogen balloon setup. Apply 1-10 bar of

    
     pressure.
    
  • Reaction: Stir at 15-60 °C for 4-12 hours. Monitor the reaction strictly to ensure no over-reduction occurs.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol. Evaporate the solvent to recover the chemoselectively reduced product.

Validation & Quality Control: Monitor via TLC (UV active vs. chemical stain). The product spot must remain UV active, proving the heteroaromatic thiophene ring is intact, while specific stains (e.g.,


) confirm the disappearance of the side-chain functional group.

References

  • Poturai, A., Subotin, V., Sotnik, S., et al. (2025). "Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis." ChemRxiv. URL:[Link]

  • Borowski, A. F., Sabo-Etienne, S., Donnadieu, B., & Chaudret, B. (2003). "Reactivity of the Bis(dihydrogen) Complex [RuH2(η2-H2)2(PCy3)2] toward S-Heteroaromatic Compounds. Catalytic Hydrogenation of Thiophene." Organometallics, 22(23), 4803-4809. URL:[Link]

  • European Patent Office. (2005). "Process for preparing 2,5-disubstituted 3-alkylthiophenes" (EP1554266B1). Google Patents.

Sources

Application Note: Advanced Extraction and Quantification of 3-Methyl-2,5-dihydrothiophene from Yeast Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix: Thermal-Treated Yeast Extracts (YE) Target Analyte: 3-Methyl-2,5-dihydrothiophene (and related volatile sulfur compounds)

Introduction and Mechanistic Context

Yeast extracts (YE) are ubiquitous in the food and pharmaceutical sectors, serving as potent flavor enhancers and complex nutritional matrices. When YE is subjected to thermal treatment, endogenous precursors (such as sulfur-containing amino acids and reducing sugars) undergo extensive Maillard and Ames reactions[1]. This cascade generates a highly complex profile of volatile sulfur compounds (VSCs). Among these, thiophenes—specifically 3-methyl-2,5-dihydrothiophene —are pivotal, imparting characteristic roasted, meaty, and savory aromatic notes[1].

The Analytical Challenge

Extracting 3-methyl-2,5-dihydrothiophene from a complex YE matrix presents three primary physicochemical hurdles:

  • Trace Abundance & High Volatility: VSCs typically exist in the parts-per-billion (ppb) to parts-per-trillion (ppt) range and are easily lost during standard solvent evaporation.

  • Thermal Lability: Traditional extraction techniques like Simultaneous Distillation-Extraction (SDE) operate at boiling temperatures (>100°C). This thermal stress induces artifact formation, degrading labile thiophenes or artificially generating them de novo from methionine and cysteine precursors[2],[3].

  • Matrix Interferences: YE contains high concentrations of peptides, carbohydrates, and lipids that can sequester volatile organics, suppressing their release into the headspace.

To circumvent these issues, we detail two self-validating extraction protocols: Headspace Solid-Phase Microextraction (HS-SPME) for rapid, artifact-free profiling, and Solvent-Assisted Flavor Evaporation (SAFE) for absolute quantitation and structural elucidation without thermal degradation.

Experimental Protocols: A Self-Validating System

Protocol A: High-Throughput Profiling via HS-SPME

Causality & Expert Insight: HS-SPME relies on the thermodynamic equilibrium between the aqueous YE phase, the headspace, and the polymer fiber. For 3-methyl-2,5-dihydrothiophene, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is mandatory. The PDMS phase extracts non-polar compounds, DVB captures intermediate polarities, and the microporous Carboxen is highly specific for low-molecular-weight sulfur volatiles[4].

Step-by-Step Methodology:

  • Sample Reconstitution: Accurately weigh 5.0 g of yeast extract paste into a 40 mL amber glass headspace vial. Reconstitute in 15 mL of HPLC-grade water.

  • Matrix Modification (Salting-Out): Add 3.0 g of anhydrous NaCl to the vial.

    • Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This disrupts the hydration shells around the non-polar 3-methyl-2,5-dihydrothiophene, drastically reducing its aqueous solubility and driving it into the headspace (the "salting-out" effect).

  • Internal Standard Spiking (Self-Validation): Spike the sample with 10 µL of an internal standard (e.g., ethyl methyl sulfide-d3 or 2-methyl-3-tetrahydrofuranthiol) at a concentration of 50 µg/L[2].

    • Causality: Because the YE matrix varies batch-to-batch, the internal standard normalizes recovery rates, validating the extraction efficiency and compensating for matrix suppression.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous magnetic stirring (500 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

    • Causality: Extraction temperatures exceeding 50°C risk the Maillard-induced generation of de novo thiophenes, which would falsely elevate the baseline quantitation.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (operated in splitless mode at 250°C) for 5 minutes to thermally desorb the analytes onto the column.

Protocol B: Absolute Quantitation via SAFE

Causality & Expert Insight: When bulk extraction is required for preparative isolation, SPME is insufficient due to its limited fiber capacity. SAFE operates under high vacuum (typically


 Torr), allowing the distillation of volatile thiophenes at ambient or sub-ambient temperatures, completely eliminating thermal artifact formation.

Step-by-Step Methodology:

  • Primary Extraction: Homogenize 50 g of yeast extract with 150 mL of dichloromethane (DCM). Stir for 2 hours at 4°C. Centrifuge at 5000 × g for 15 minutes to break any peptide-induced emulsions, recovering the organic layer.

  • SAFE Distillation: Transfer the DCM extract into the dropping funnel of the SAFE apparatus. Maintain the distillation flask at 30°C and the receiving flask in liquid nitrogen (-196°C).

  • Vacuum Application: Apply a high vacuum (

    
     Torr). Slowly introduce the extract into the heated distillation flask. The volatile 3-methyl-2,5-dihydrothiophene and DCM will instantly vaporize and condense in the cryogenic receiver.
    
  • Concentration: Dry the distillate over anhydrous

    
    . Concentrate the extract to 1 mL using a Kuderna-Danish concentrator at 35°C.
    
    • Causality: Rotary evaporation is strictly prohibited for VSCs. The sweeping action of the Kuderna-Danish column prevents the catastrophic loss of highly volatile thiophenes that occurs under standard rotary vacuum.

Workflow Visualization

G cluster_SPME Method A: HS-SPME (High-Throughput) cluster_SAFE Method B: SAFE (Absolute Quantitation) Start Yeast Extract Sample (Thermal Treated) PrepA Matrix Modification (NaCl addition, pH 6.0) Start->PrepA PrepB Solvent Extraction (Dichloromethane) Start->PrepB ExtractA Headspace Extraction (CAR/PDMS/DVB Fiber, 40°C) PrepA->ExtractA DesorbA Thermal Desorption (GC Inlet, 250°C) ExtractA->DesorbA Analysis GC-MS / GC-SCD Analysis (Quantification of 3-methyl-2,5-dihydrothiophene) DesorbA->Analysis ExtractB High-Vacuum Distillation (SAFE Apparatus, 10^-5 Torr) PrepB->ExtractB ConcentrateB Cryogenic Trapping & Kuderna-Danish Concentration ExtractB->ConcentrateB ConcentrateB->Analysis Data Aroma Profiling & Data Synthesis Analysis->Data

Figure 1: Comparative workflow for the extraction of volatile sulfur compounds from yeast extracts using HS-SPME and SAFE methodologies.

Data Presentation & Analytical Parameters

To ensure robust detection, Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) or Mass Spectrometry (GC-MS) is recommended. SCD provides an equimolar, linear response to sulfur, independent of the compound's structure, making it superior to traditional Flame Photometric Detectors (FPD)[2].

Table 1: Comparison of Extraction Methodologies for Volatile Thiophenes

Extraction MethodThermal Artifact RiskLimit of Detection (LOD)Matrix InterferencePrimary Use Case
HS-SPME (DVB/CAR/PDMS) Very Low (at 40°C)0.05 - 0.1 µg/LLowHigh-throughput screening, aroma profiling
SAFE None (Sub-ambient)0.01 - 0.05 µg/LVery LowAbsolute quantitation, structural elucidation
SDE (Traditional) High (>100°C)1.0 - 5.0 µg/LHighObsolete for labile sulfur compounds

Table 2: Optimized GC-MS/SCD Parameters for 3-Methyl-2,5-dihydrothiophene

ParameterSpecification / SettingRationale
Column DB-WAX or DB-FFAP (30m × 0.25mm × 0.25µm)Polar columns resolve highly polar sulfur species and prevent co-elution with matrix lipids.
Carrier Gas Helium (1.2 mL/min, constant flow)Ensures sharp peak shapes for early-eluting highly volatile thiophenes.
Oven Program 35°C (5 min)

4°C/min to 150°C

10°C/min to 240°C
Slow initial ramp allows sufficient focusing of highly volatile VSCs on the column head.
SCD Burner Temp 800°COptimal temperature for complete conversion of thiophenes to SO radicals.

References

  • ChemInform Abstract: Volatile Sulfur Compounds in Yeast Extracts ResearchGate[Link]

  • Progress on Volatile Sulfur Compound Analysis in Wine ACS Publications[Link]

  • Production of Volatile and Sulfur Compounds by 10 Saccharomyces cerevisiae Strains Inoculated in Trebbiano Must National Institutes of Health (NIH) / PMC[Link]

  • New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging MDPI[Link]

Sources

using 3-methyl-2,5-dihydrothiophene as a meat flavor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Generation of Savory Meat Flavors via 3-Methyl-2,5-dihydrothiophene Intermediates

Document Type: Advanced Protocol & Application Guide Target Audience: Flavor Chemists, Food Scientists, and Synthetic Researchers

Executive Summary & Strategic Rationale

Historically, the generation of savory, "meaty" flavor profiles in food science and synthetic applications has relied on chaotic, bottom-up Maillard reactions (e.g., heating reducing sugars with amino acids). While effective, these bulk reactions yield hundreds of volatile compounds, making batch-to-batch consistency and targeted flavor tuning notoriously difficult[1].

As a Senior Application Scientist, my approach bypasses this unpredictability by utilizing 3-methyl-2,5-dihydrothiophene as a pre-formed heterocyclic scaffold. Instead of waiting for acyclic precursors to cyclize under thermal stress, introducing this specific dihydrothiophene intermediate biases the reaction matrix directly toward high-impact sulfur heterocycles—specifically thiophenes and furanthiols. These compounds possess odor thresholds in the parts-per-trillion (ppt) range and are the primary drivers of authentic roasted and boiled meat aromas[2].

Mechanistic Causality: The Dihydrothiophene Advantage

The choice of 3-methyl-2,5-dihydrothiophene is grounded in its unique thermodynamic reactivity. Under controlled thermal and pH conditions, the partially saturated ring undergoes facile aromatization (dehydrogenation) and rearrangement.

  • Why pH 6.0? The generation of meaty aroma volatiles is highly pH-dependent. At lower pH (<5.0), the formation of off-target hydrogen sulfide dominates. Maintaining a pH between 5.5 and 6.5 optimizes the conversion of dihydrothiophenes into 2-methyl-3-furanthiol and 3-methylthiophene, the key impact compounds for savory notes[3].

  • Why Cysteine? While the intermediate provides the carbon-sulfur backbone, spiking the matrix with L-cysteine acts as a localized sulfur donor and redox buffer, preventing the over-oxidation of the intermediate into odorless sulfones[1].

Pathway Visualization

The following diagram illustrates the logical flow of thermal degradation and rearrangement that transforms the raw intermediate into highly potent sensory compounds.

G Intermediate 3-Methyl-2,5-dihydrothiophene (Core Scaffold) Thermal Thermal Treatment (120°C, pH 6.0) Intermediate->Thermal Maillard Matrix (Cysteine/Ribose) Oxidation Controlled Oxidation (-H2) Intermediate->Oxidation Catalyst / Heat Thiophene 3-Methylthiophene (Roasted Meat Aroma) Thermal->Thiophene Furanthiol Thiol Rearrangement Products (Umami / Broth) Thermal->Furanthiol Oxidation->Thiophene Validation GC-MS/O & Sensory Panel (Self-Validating QA) Thiophene->Validation Furanthiol->Validation

Figure 1: Mechanistic conversion of 3-methyl-2,5-dihydrothiophene into potent meat flavor volatiles.

Experimental Protocols

To ensure absolute reproducibility, the following workflow incorporates a self-validating system . Every batch must pass internal standard recovery checks before sensory evaluation.

Protocol A: Preparation of the Targeted Meat Model System
  • Buffer Preparation: Prepare a 0.2 M sodium phosphate buffer and adjust strictly to pH 6.0 using 0.1 M NaOH or HCl. Causality: Buffering prevents the pH drop normally associated with Maillard degradation, which would otherwise halt thiophene formation[3].

  • Matrix Assembly: In a 50 mL high-pressure reaction vial, combine 20 mL of the buffer with 0.5 g L-cysteine and 0.5 g D-ribose.

  • Intermediate Addition: Inject 50 µL of highly purified 3-methyl-2,5-dihydrothiophene directly into the aqueous matrix.

  • Internal Standard (Self-Validation Step): Spike the solution with exactly 10 ppm of 2-methyl-3-heptanone. Causality: This compound does not react under these conditions. If post-reaction recovery of this standard falls outside 95–105%, it proves a breach in the hermetic seal or aberrant thermal distribution. The batch must be discarded.

  • Thermal Treatment: Seal the vial with a PTFE-lined crimp cap. Heat in a silicone oil bath at 120°C for exactly 90 minutes. Quench immediately in an ice-water bath to arrest the reaction profile.

Protocol B: GC-MS/O (Olfactometry) Extraction and Validation
  • Extraction: Utilize Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Expose the fiber to the vial headspace at 50°C for 30 minutes. Causality: This tri-phase fiber is specifically chosen for its high affinity to low-molecular-weight sulfur compounds[4].

  • Desorption & Run: Desorb the fiber in the GC injection port at 250°C for 5 minutes. Use a DB-Wax capillary column to ensure proper separation of polar sulfur heterocycles.

  • Sensory Correlation: Split the column effluent 1:1 between the Mass Spectrometer and an Olfactory port. A trained panelist must record sensory descriptors and intensities precisely when MS peaks elute, ensuring chemical data directly correlates to human flavor perception.

Quantitative Data Presentation

The transformation of the intermediate yields a specific profile of high-impact odorants. The table below summarizes the expected quantitative yield and sensory characteristics of the downstream products.

CompoundOdor Threshold (µg/L)Sensory DescriptorOptimal Generation pH
3-Methyl-2,5-dihydrothiophene (Precursor)15.0Allium, raw meatN/A
3-Methylthiophene 0.5Roasted meat, burnt6.5
2-Methyl-3-furanthiol 0.005Boiled meat, rich savory5.5
Bis(3-methylthienyl) disulfide 0.02Meaty, rubbery, metallic6.0
2-Methyltetrahydrofuran-3-thiol 0.01Heated pork, umami6.0

Note: The dramatic drop in odor threshold (from 15.0 µg/L to 0.005 µg/L) demonstrates the efficiency of using the dihydrothiophene scaffold to generate ultra-potent flavor impact compounds.

References

  • Title: Effect of pH and Water Activity in Generation of Selected Meaty Aroma Compounds in a Meat Model System Source: Science Alert (Journal of Biological Sciences) URL: [Link][3]

  • Title: Role of Sulfur Compounds in Vegetable and Mushroom Aroma Source: MDPI (Molecules) URL: [Link][2]

  • Title: GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate Source: National Institutes of Health (PMC) URL: [Link][1]

  • Title: Sensory characteristics and volatile compounds of beef in feedlots with cottonseed Source: Food Science and Technology URL: [Link][4]

Sources

Application Note: A Robust Gas Chromatography Method for the Detection of 3-Methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated gas chromatography (GC) method for the qualitative and quantitative analysis of 3-methyl-2,5-dihydrothiophene. This volatile sulfur compound (VSC) is of significant interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity in pharmaceutical manufacturing. The described protocol employs a headspace solid-phase microextraction (HS-SPME) technique for sample pre-concentration, followed by separation and detection using a high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS). This method offers high sensitivity, selectivity, and reproducibility for the determination of 3-methyl-2,5-dihydrothiophene in complex matrices.

Introduction

3-Methyl-2,5-dihydrothiophene is a heterocyclic sulfur compound that can contribute to the aroma profile of various food products and may also be present as an environmental contaminant or a process-related impurity in chemical synthesis.[1][2][3] The accurate and sensitive detection of such volatile sulfur compounds is often challenging due to their reactivity, potential for loss during sample preparation, and typically low concentrations in samples.[4][5] Gas chromatography is a powerful analytical technique for the separation of volatile and semi-volatile compounds.[6][7] When coupled with mass spectrometry, it provides a definitive tool for the identification and quantification of target analytes.

The analysis of sulfur compounds by GC requires careful consideration of the entire analytical workflow to prevent analyte loss and ensure accurate quantification.[8][9] This includes the use of inert sample pathways and specialized GC columns designed for optimal performance with active sulfur species.[10][11] This application note provides a comprehensive protocol that addresses these challenges, offering a reliable method for researchers, scientists, and drug development professionals.

Experimental Protocol

Causality Behind Experimental Choices

The selection of each component of this protocol is grounded in established principles for the analysis of volatile sulfur compounds.

  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) was chosen for its solvent-free nature, simplicity, and ability to pre-concentrate volatile analytes from a sample matrix.[4][12] This technique is particularly well-suited for trace-level analysis and minimizes the risk of analyte degradation that can occur with more aggressive extraction methods.[12] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high affinity for a broad range of volatile and semi-volatile compounds, including sulfur-containing molecules.[4]

  • Gas Chromatography: A capillary column with a stationary phase optimized for the separation of polar and non-polar volatile compounds is crucial. A DB-Wax column, a polyethylene glycol (PEG) phase, is selected for its excellent performance in separating volatile sulfur compounds.[13] The inertness of the column is paramount to prevent the adsorption of active sulfur compounds, which would lead to poor peak shape and inaccurate quantification.[8][9]

  • Detection: Mass spectrometry (MS) is the detector of choice due to its high selectivity and sensitivity. It allows for the unambiguous identification of 3-methyl-2,5-dihydrothiophene based on its unique mass spectrum and retention time. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity in quantitative analysis.[14][15]

Materials and Reagents
  • 3-Methyl-2,5-dihydrothiophene standard (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system equipped with a split/splitless injector and an autosampler

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methyl-2,5-dihydrothiophene and dissolve it in 10 mL of methanol. Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

    • Add 1 g of sodium chloride to each vial to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the headspace.

    • Immediately seal the vials with PTFE/silicone septa.

HS-SPME Procedure
  • Place the sealed vials in the autosampler tray of the GC-MS system.

  • Incubate the sample at 60°C for 15 minutes with agitation to facilitate the equilibration of 3-methyl-2,5-dihydrothiophene between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analyte.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of 3-methyl-2,5-dihydrothiophene.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentExcellent for separating volatile sulfur compounds.[13]
Injector Split/splitless
Injector Temperature 250°CEnsures rapid and complete desorption of the analyte from the SPME fiber.[12]
Injection Mode Splitless for 2 minutesMaximizes the transfer of the analyte onto the column for high sensitivity.[13]
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.[13]
Oven Temperature Program Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 240°C, hold for 5 minProvides good separation of volatile compounds and ensures elution of less volatile matrix components.[12]
Mass Spectrometer Agilent 5977B MSD or equivalentHigh sensitivity and selectivity.
Transfer Line Temperature 250°CPrevents condensation of the analyte.[12]
Ion Source Temperature 230°CStandard temperature for electron ionization.
Quadrupole Temperature 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)70 eV, standard for generating reproducible mass spectra.[15]
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis.
SIM Ions for Quantification To be determined from the mass spectrum of the standard. Likely ions would include the molecular ion and major fragment ions.

Experimental Workflow and Data Analysis

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vialing Vialing & Salting Sample->Vialing Standard 3-Methyl-2,5-dihydrothiophene Standard Standard->Vialing Incubation Incubation (60°C, 15 min) Vialing->Incubation Extraction Headspace Extraction (60°C, 30 min) Incubation->Extraction Desorption Thermal Desorption (250°C, 2 min) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Overall experimental workflow for the analysis of 3-methyl-2,5-dihydrothiophene.

Data Analysis
  • Identification: The identification of 3-methyl-2,5-dihydrothiophene in a sample is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be matched against a reference library (e.g., NIST) for further confirmation.[15]

  • Quantification: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the working standards. The concentration of 3-methyl-2,5-dihydrothiophene in the samples is then determined from this calibration curve.

Expected Results and Discussion

Under the described conditions, 3-methyl-2,5-dihydrothiophene is expected to elute as a sharp, symmetrical peak. The mass spectrum will be characterized by a molecular ion peak and specific fragment ions that can be used for identification and quantification.

Potential Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for 3-methyl-2,5-dihydrothiophene.

fragmentation_pathway Parent 3-Methyl-2,5-dihydrothiophene (M+•) Fragment1 [M - CH3]+ Parent->Fragment1 - •CH3 Fragment2 [M - SH]+ Parent->Fragment2 - •SH Fragment3 [C5H7]+ Parent->Fragment3 - H2S

Caption: Proposed fragmentation of 3-methyl-2,5-dihydrothiophene in EI-MS.

Troubleshooting
  • Poor Peak Shape (Tailing): This may indicate active sites in the GC system. Ensure the use of an inert column and liner. Conditioning the column according to the manufacturer's instructions is also recommended.[8]

  • Low Sensitivity: Optimize SPME parameters (extraction time and temperature). Ensure the splitless valve is functioning correctly. For very low concentrations, consider using SIM mode for data acquisition.

  • Matrix Interferences: If co-eluting peaks are observed, adjust the oven temperature program to improve separation. The high selectivity of the mass spectrometer should minimize the impact of most interferences.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a sensitive, selective, and robust approach for the determination of 3-methyl-2,5-dihydrothiophene in various matrices. The detailed protocol and discussion of experimental choices offer a solid foundation for researchers and scientists to implement this method in their laboratories. The self-validating nature of the protocol, with clear checkpoints for performance, ensures reliable and accurate results.

References

  • PubMed. (2022, March 15). Monitoring thiophenols in both environmental water samples and bio-samples: A method based on a fluorescent probe with broad pH adaptation.
  • MDPI. (2025, March 27). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2025, August 6). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Chemical Engineering Transactions. (2024, April 10). VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples.
  • Selectabio.com. (n.d.). Buy Select Low Sulfur GC Columns Read Reviews.
  • PMC. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • Frontiers. (2024, July 21). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique.
  • Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column.
  • Restek. (2020, October 27). Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams.
  • Agilent. (n.d.). Select Low Sulfur GC column.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • ACS Publications. (2010, August 16). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection.
  • Benchchem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • ResearchGate. (2025, August 7). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
  • PubMed. (2002, August 1). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS.
  • ACS Publications. (n.d.). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera.
  • Benchchem. (n.d.). Mass Spectrometry in the Analysis of 2,5-Dihydrothiophene Reaction Products: A Comparative Guide.
  • ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • MDPI. (2022, February 17). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.
  • Canadian Journal of Chemistry. (n.d.). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation.
  • IRIS-AperTO. (n.d.). Essential oils and volatiles: sample preparation and analysis. A review.
  • University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • ResearchGate. (2025, August 7). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents.
  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.
  • Organic Syntheses. (n.d.). 3-methylthiophene.
  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
  • MDPI. (2024, January 5). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying.

Sources

Application Note: Precision Control in the Cyclization of Mercapto-Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of mercapto-ketones is a pivotal transformation in the synthesis of sulfur-containing heterocycles, specifically dihydrothiophenes, thiophenes, and thianes. These motifs are ubiquitous in pharmaceutical agents (e.g., Plavix, Raloxifene) and material science applications.

While the transformation appears mechanistically simple—often viewed as an intramolecular thia-Michael addition or dehydrative cyclization—it is plagued by competing pathways: intermolecular disulfide formation (dimerization), polymerization, and oxidative degradation. This Application Note provides a rigorous, field-proven framework for controlling these variables, shifting the equilibrium from "uncontrolled oligomerization" to "high-fidelity cyclization."

Mechanistic Foundation

Understanding the reaction kinetics is the first step toward control. The cyclization of a


-mercapto ketone to a dihydrothiophene proceeds through a reversible hemithioacetal intermediate, followed by an irreversible dehydration step (often the rate-determining step under acidic conditions).
Reaction Pathway Diagram

MercaptoCyclization Start Mercapto-Ketone (Open Chain) Inter1 Hemithioacetal (Cyclic Intermediate) Start->Inter1  Equilibrium (pH dependent)   Side1 Disulfide Dimer (Oxidative Side-Product) Start->Side1  O2 / Base   Inter1->Start Cation Thio-Carbocation (Transient) Inter1->Cation  -H2O (Acid Catalyst)   Product Dihydrothiophene (Cyclized) Cation->Product  -H+  

Figure 1: Mechanistic flow of acid-mediated mercapto-ketone cyclization. Note the critical branch point at the starting material where oxidation competes with cyclization.

Critical Reaction Parameters

Success relies on manipulating three core variables: Acidity , Water Removal , and Atmosphere .

ParameterRecommended ConditionScientific Rationale
Catalyst (Acid) p-Toluenesulfonic acid (pTsOH) or Amberlyst-15Protonation of the carbonyl oxygen facilitates hemithioacetal formation; subsequent protonation of the hydroxyl group drives dehydration.
Solvent System Toluene or BenzeneForms an azeotrope with water. Continuous water removal (Dean-Stark) shifts the equilibrium toward the dehydrated product (Le Chatelier’s principle).
Atmosphere Argon or Nitrogen (Sparged)Thiols are highly susceptible to oxidation to disulfides (

) under aerobic conditions. Oxygen exclusion is non-negotiable.
Concentration Dilute (0.05 M - 0.1 M)High dilution favors intramolecular cyclization over intermolecular polymerization or dimerization.

Experimental Protocols

Protocol A: Acid-Mediated Dehydrative Cyclization (Standard)

Target: Synthesis of substituted 4,5-dihydrothiophenes from


-mercapto ketones.
Scale:  10 mmol input.
Reagents & Setup
  • Substrate: 4-mercapto-2-butanone (or derivative) (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.05 equiv / 5 mol%)

  • Solvent: Anhydrous Toluene (100 mL, 0.1 M concentration)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Workflow
  • System Preparation:

    • Assemble the glassware (RBF + Dean-Stark + Condenser).

    • Flame-dry under vacuum and purge with Argon (3 cycles). Crucial: Moisture inhibits the dehydration step.

  • Solvent Degassing:

    • Add toluene to the RBF. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Reactant Addition:

    • Add the mercapto-ketone (10 mmol) via syringe.

    • Add pTsOH (0.5 mmol) in one portion.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (bath temp ~120°C).

    • Monitor water accumulation in the Dean-Stark trap.

    • Endpoint: Reaction is typically complete when water evolution ceases (2–4 hours). Confirm by TLC (stain with KMnO₄ or Ellman’s reagent for SH detection).

  • Workup:

    • Cool to room temperature.[1]

    • Wash with sat.[2] NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Distillation (vacuum) is preferred for volatile dihydrothiophenes to avoid decomposition on silica gel.

    • Note: If using column chromatography, use neutral alumina or silica deactivated with 1% triethylamine to prevent acid-catalyzed ring opening.

Protocol B: Oxidative Cyclization to Thiophenes (Aromatization)

Target: Direct conversion to aromatic thiophenes using iodine-mediated cyclization (Modern Approach). Scope: Applicable to


-unsaturated ketones or specific mercapto-alkynol precursors.[3][4]
Workflow Diagram

OxidativeProtocol Step1 Dissolve Substrate (MeCN, 0.1 M) Step2 Add Iodine (I2) (0.5 - 1.0 equiv) Step1->Step2 Step3 Stir at RT (1 - 3 Hours) Step2->Step3 Step4 Quench (sat. Na2S2O3) Step3->Step4 Step5 Isolate Thiophene Step4->Step5

Figure 2: Workflow for iodine-mediated oxidative cyclization.

Key Difference: This method utilizes the oxidizing power of


 to drive both cyclization and subsequent aromatization, often avoiding the need for high heat.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Oligomers Concentration too highDilute reaction to <0.05 M to favor intramolecular reaction.
Disulfide Formation Oxygen presenceRigorous Argon sparging of solvents; add trace TCEP or Phosphine scavengers if compatible.
Product Decomposition on Silica Acid sensitivity of productUse Neutral Alumina for chromatography or add 1% Et₃N to the eluent.
Incomplete Reaction Water retentionEnsure Dean-Stark trap is functioning or add molecular sieves (3Å) to the reaction pot (if not using reflux).

Expert Tips (E-E-A-T)

  • Odor Control: Mercapto-ketones and their intermediates are potent lachrymators and malodorants. All rotary evaporation waste must be treated with bleach (sodium hypochlorite) to oxidize residual sulfur species before disposal.

  • Monitoring: Standard UV visualization on TLC is often insufficient for non-aromatic dihydrothiophenes. Use Ellman’s Reagent (DTNB) stain; free thiols appear yellow, while cyclized products will not stain, providing a clear negative-stain progress indicator.

  • Storage: Dihydrothiophenes are prone to oxidation to sulfoxides/sulfones or aromatization to thiophenes upon standing. Store under Argon at -20°C.

References

  • Matloubi Moghaddam, F., & Zali Bionee, H. (2004).[1] One-step synthesis of highly substituted thiophenes from thiomorpholides and α-haloketones.[1] Tetrahedron, 60(29), 6085-6089.

  • Gabriele, B., Mancuso, R., Veltri, L., et al. (2012).[1] Synthesis of Thiophenes from 1-Mercapto-3-yn-2-ols.[1] Journal of Organic Chemistry, 77(21), 9905-9909.

  • Li, J., et al. (2020).[1] Metal-free dehydration and sulfur cyclization of alkynols.[1] Journal of Organic Chemistry, 85(20), 13037-13049.[1]

  • Organic Chemistry Portal. Synthesis of Thiophenes and Dihydrothiophenes.

Sources

encapsulation techniques for volatile dihydrothiophenes in food matrices

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Context

The Challenge: Dihydrothiophenes (DHTs), particularly 4,5-dihydro-3(2H)-thiophenone (DHTP), are potent sulfur-containing volatiles essential for authentic roasted, meaty, and nutty flavor profiles. However, their application in food matrices is plagued by two critical failure modes:

  • High Volatility: Rapid loss during thermal processing (flash-off).

  • Chemical Instability: Susceptibility to S-oxidation and nucleophilic attack, leading to "off-notes" (rubbery/sulfurous degradation products) rather than the desired savory aroma.

The Solution: This guide details three distinct encapsulation protocols tailored to the specific physicochemical constraints of DHTs. Unlike generic flavor encapsulation, these protocols prioritize sulfur-stabilization and headspace retention .

Target Molecule Profile (Model):

  • Compound: 4,5-dihydro-3(2H)-thiophenone[1][2]

  • CAS: 1003-04-9[1]

  • LogP: ~0.8 (Moderately hydrophilic/amphiphilic – Critical for emulsifier selection)

  • Boiling Point: ~170°C (but high vapor pressure at ambient temps)

Part 2: Encapsulation Protocols

Technique A: Molecular Inclusion via -Cyclodextrin (Co-Precipitation)

Best for: Extreme oxidative protection and masking of raw sulfur notes.

Mechanism:


-Cyclodextrin (

-CD) forms a "host-guest" inclusion complex. The hydrophobic cavity of the CD occupies the DHT molecule, shielding the sulfur atom from atmospheric oxygen and preventing volatilization until hydration or enzymatic cleavage occurs in the mouth.

Protocol:

  • Solubilization: Dissolve

    
    -CD in distilled water (1:10 w/v) at 55°C until clear.
    
  • Guest Addition: Cool solution to 40°C. Slowly inject DHT (dissolved 1:1 in Ethanol) while stirring.

    • Stoichiometry: Target a 1:1 molar ratio. For DHTP (MW 102) and

      
      -CD (MW 1135), this is roughly a 1:11 weight ratio.
      
  • Equilibration (The "Curing" Phase): Stir continuously for 4 hours at ambient temperature, then refrigerate (4°C) for 12 hours.

    • Why? The cooling step lowers the solubility of the complex, forcing precipitation.

  • Recovery: Centrifuge at 5000 rpm for 15 min.

  • The "Wash" (Critical Validation Step): Wash the precipitate with minimal absolute ethanol.

    • Scientific Integrity: This removes surface DHT that is adsorbed but not encapsulated. Without this, stability data is invalid.

  • Drying: Lyophilize (Freeze-dry) for 24 hours.

Workflow Visualization:

CD_Inclusion Start Beta-CD Solution (55°C) Mix Add DHT + Ethanol (40°C) Start->Mix Cooling Equil Equilibration (4°C, 12h) Mix->Equil Host-Guest Assembly Ppt Precipitate Recovery Equil->Ppt Crystallization Wash Ethanol Wash (Remove Surface Oil) Ppt->Wash Purification Dry Lyophilization Wash->Dry Stabilization

Figure 1: Molecular inclusion workflow. The ethanol wash is the critical control point for purity.

Technique B: Complex Coacervation (Gelatin/Gum Arabic)

Best for: Controlled release in wet food matrices (sauces, soups).

Mechanism: Uses electrostatic attraction between positively charged protein (Gelatin, below pI) and negatively charged polysaccharide (Gum Arabic) to form a liquid shell around the DHT droplet.

Protocol:

  • Wall Preparation:

    • Solution A: 10% Gelatin (Type A, 275 Bloom) in water at 50°C.

    • Solution B: 10% Gum Arabic in water at 50°C.

  • Emulsification: Mix A and B (1:1 ratio). Add DHT (1-2% of total mass). Homogenize at 10,000 rpm for 3 min.

    • Target Droplet Size: 2–5 µm.

  • Coacervation Induction: Dilute with warm water (to 2% total polymer conc). Adjust pH to 4.2–4.5 using 10% Acetic Acid.

    • Why? This specific pH ensures Gelatin is cationic (+) and Gum Arabic is anionic (-), driving phase separation.

  • Shell Solidification: Cool slowly to 5°C (approx. 0.5°C/min).

  • Cross-linking (The "Hardening"): Add Transglutaminase (TGase) (10 U/g protein) and incubate at 5°C for 12 hours.

    • Safety Note: TGase is preferred over Glutaraldehyde for food-grade applications.

Workflow Visualization:

Coacervation Emulsion O/W Emulsion (Gelatin + GA + DHT) pH_Adj pH Adjustment (Target 4.2 - 4.5) Emulsion->pH_Adj Charge Activation PhaseSep Phase Separation (Coacervate forms on oil) pH_Adj->PhaseSep Electrostatic Attraction Cooling Cooling to 5°C (Gelation) PhaseSep->Cooling Wall Thickening Crosslink Enzymatic Crosslinking (TGase) Cooling->Crosslink Irreversible Hardening

Figure 2: Complex coacervation logic. pH control is the primary driver of shell formation.

Technique C: Spray Drying (Modified Starch Matrix)

Best for: Industrial scale, powdered seasonings.

Mechanism: Rapid solvent evaporation locks the volatile in a glassy matrix. Success depends on the "Selective Diffusion" theory—water evaporates faster than the volatile if the crust forms quickly.

Protocol:

  • Carrier Selection: Use Octenyl Succinic Anhydride (OSA) Modified Starch + Maltodextrin (DE 10-12). Ratio 1:1.[3]

    • Why OSA Starch? It has hydrophobic groups that stabilize the DHT emulsion without needing extra surfactants.

  • Feed Preparation: Total solids content: 30-40%.

  • Emulsification: Add DHT (load 10-15% w/w of solids). Homogenize (High pressure, 500 bar) to <1 µm.

    • Self-Validation Check: Let emulsion sit for 30 mins. If phase separation occurs, abort . The powder will fail.

  • Drying Parameters:

    • Inlet Temp: 160°C (Do not exceed 180°C to prevent thermal degradation of DHT).

    • Outlet Temp: 80-90°C.

    • Atomizer: Centrifugal wheel (prevents nozzle clogging).

Part 3: Comparative Data & Validation

Table 1: Performance Metrics of Encapsulation Methods for DHT

Feature

-Cyclodextrin
Complex CoacervationSpray Drying
DHT Load Capacity Low (8-10%)High (up to 40%)Medium (15-20%)
Oxidation Protection Excellent (Molecular shield)Good (Physical barrier)Moderate (Surface oil risk)
Thermal Stability High (>200°C)Medium (Melts >60°C)High (Glass transition)
Release Mechanism Displacement/HydrationMechanical/Thermal ruptureWater dissolution
Primary Use Case High-value top notesWet sauces, meat analogsDry seasoning blends

Validation Protocol (Quality Control):

  • Encapsulation Efficiency (EE%):

    
    
    
    • Method: Wash powder with hexane (dissolves surface DHT but not encapsulated). Analyze wash via GC-MS.

  • Headspace Analysis (Leakage Test):

    • Incubate sample at 40°C in a sealed vial.

    • Use SPME-GC-MS to detect free DHT. High counts = Leaky capsule.

  • Thermal Profiling:

    • Use DSC (Differential Scanning Calorimetry).

    • Success Indicator: Absence of the DHT evaporation endotherm (usually <100°C) and appearance of a decomposition peak at a higher temp.

References

  • Reineccius, G. A. (2006). Flavor Encapsulation. Springer. (Foundational text on spray drying and carrier selection).
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Link

  • Xiao, Z., et al. (2014). Encapsulation of volatile compounds in complex coacervates. Journal of Food Engineering, 126, 13-20.
  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Context on Dihydrothiophene sensory importance).
  • NIST Chemistry WebBook. (2025). Dihydro-3-(2H)-thiophenone Thermochemistry Data. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-2,5-dihydrothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges. Our approach is grounded in established chemical principles and validated through practical laboratory experience.

Introduction to the Synthesis

3-Methyl-2,5-dihydrothiophene, a derivative of 3-thiolene, is a valuable intermediate in organic synthesis. Its synthesis is most commonly approached through the reaction of isoprene with a sulfur source, a method that is attractive for its atom economy. However, achieving high yields and purity can be challenging due to potential side reactions and the nature of the reagents involved. This guide will focus primarily on this route, while also addressing alternative methods and general best practices for working with sulfur heterocycles.

Troubleshooting Guide: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of 3-methyl-2,5-dihydrothiophene from isoprene and elemental sulfur, but I am observing a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Reaction Temperature: The reaction between isoprene and sulfur requires sufficient thermal energy to proceed. However, excessively high temperatures can lead to the formation of the more stable aromatic compound, 3-methylthiophene, or other decomposition products.

    • Recommendation: Carefully control the reaction temperature. While specific optimal temperatures can vary, a good starting point for the reaction with elemental sulfur is in the range of 130-160°C. Use a well-calibrated heating mantle and a thermometer immersed in the reaction mixture.

  • Incorrect Stoichiometry: The molar ratio of isoprene to sulfur is critical. An excess of sulfur can lead to the formation of polysulfides and other sulfur-containing byproducts, while an excess of isoprene may result in incomplete conversion.

    • Recommendation: Start with a stoichiometric amount of sulfur (S). It may be beneficial to use a slight excess of the more volatile reactant, isoprene, to compensate for any loss due to evaporation.

  • Poor Mixing: In a heterogeneous reaction involving molten sulfur and liquid isoprene, inefficient stirring can lead to localized overheating and poor reactant contact.

    • Recommendation: Employ vigorous mechanical stirring to ensure a homogenous reaction mixture.

  • Reaction Time: The reaction needs sufficient time to go to completion. However, prolonged reaction times at high temperatures can promote byproduct formation.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Issue 2: Formation of a Tar-like Residue

Question: My reaction mixture has turned into a dark, viscous tar, making product isolation difficult. What is causing this and how can I prevent it?

Answer: The formation of tarry residues is often due to polymerization of the starting materials or the product, especially under acidic conditions or at high temperatures.[1]

  • Polymerization of Isoprene: Isoprene can readily polymerize, especially in the presence of trace acids or upon prolonged heating.

    • Recommendation: Ensure your isoprene is free from acidic impurities and consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.

  • Product Instability: Dihydrothiophenes can be sensitive to strong acids and high temperatures.

    • Recommendation: Maintain a neutral reaction medium and avoid excessive heating.

Issue 3: Difficult Purification and Emulsion Formation

Question: During the aqueous workup, I am struggling with the formation of a persistent emulsion, which is leading to significant product loss. How can I break this emulsion?

Answer: Emulsion formation is a common problem when working with sulfur-containing organic compounds and aqueous solutions.

  • Cause: The presence of finely divided sulfur, polymeric materials, and the amphiphilic nature of some byproducts can stabilize emulsions.

  • Solutions:

    • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride can help to break emulsions by increasing the ionic strength of the aqueous phase.[2]

    • Filtration: If solid particles are suspected to be stabilizing the emulsion, filtering the mixture through a pad of Celite® or glass wool may be effective.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might destabilize the emulsion.

Issue 4: Presence of Aromatic 3-Methylthiophene as a Major Byproduct

Question: My final product is contaminated with a significant amount of 3-methylthiophene. How can I favor the formation of the dihydro- product?

Answer: The formation of the aromatic thiophene is a result of dehydrogenation of the initially formed dihydrothiophene. This is often favored at higher temperatures.

  • Controlling Reaction Conditions:

    • Temperature: As mentioned earlier, lower reaction temperatures will generally favor the formation of the dihydrothiophene.

    • Hydrogen Sulfide Scavenging: The dehydrogenation process often involves the elimination of hydrogen sulfide (H₂S). While not always practical, performing the reaction under conditions that remove H₂S as it is formed could potentially reduce the rate of aromatization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reaction of isoprene with sulfur?

A1: The reaction is believed to proceed through a concerted pericyclic reaction, specifically a Diels-Alder type [4+1] cycloaddition, where the conjugated diene (isoprene) reacts with a reactive sulfur species (e.g., S₂). This is followed by a series of steps that can include rearrangements and dehydrogenation, depending on the reaction conditions.

Q2: Are there alternative, higher-yielding methods for synthesizing 3-methyl-2,5-dihydrothiophene?

A2: Yes, several alternative methods have been reported for the synthesis of dihydrothiophenes, which can be adapted for the 3-methyl derivative. One notable method is the reaction of an appropriate 1,4-dihalogenated butene with a sulfide source like sodium sulfide (Na₂S).[3][4] This method often provides better control and can lead to higher yields of the desired product.

Q3: How can I effectively purify the crude 3-methyl-2,5-dihydrothiophene?

A3: Fractional distillation is the most common and effective method for purifying 3-methyl-2,5-dihydrothiophene.[3] Due to the often-close boiling points of the desired product and some byproducts, a fractional distillation column with good theoretical plate count is recommended. It is also crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The synthesis involves flammable materials (isoprene) and the potential evolution of toxic and foul-smelling hydrogen sulfide gas.[2] Therefore, it is imperative to:

  • Conduct the entire procedure in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Have a means to trap or scrub any evolved H₂S gas (e.g., a bleach or sodium hydroxide solution trap).

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2,5-dihydrothiophene from Isoprene and Sulfur

This protocol is a general guideline and may require optimization.

Materials:

  • Isoprene (freshly distilled)

  • Sulfur powder

  • Hydroquinone (optional, as an inhibitor)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sulfur powder and a small amount of hydroquinone.

  • Add toluene to the flask.

  • With vigorous stirring, heat the mixture to a gentle reflux.

  • Slowly add isoprene to the reaction mixture via an addition funnel over a period of 1-2 hours.

  • Maintain the reaction at reflux and monitor its progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any unreacted sulfur.

  • Wash the filtrate with a 5% sodium hydroxide solution, followed by water, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

ParameterRecommended Value/Condition
Reactant Ratio 1.1 : 1 (Isoprene : Sulfur)
Solvent Toluene
Temperature Reflux (approx. 110°C)
Reaction Time 4-8 hours (monitor by GC)
Protocol 2: Synthesis of 2,5-Dihydrothiophene from cis-1,4-Dichloro-2-butene (Analogous Procedure)

This protocol for the parent compound can be adapted for the synthesis of the 3-methyl derivative starting from 1,4-dichloro-2-methyl-2-butene.[3]

Materials:

  • cis-1,4-Dichloro-2-butene

  • Anhydrous sodium sulfide (Na₂S)

  • Anhydrous methanol

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a solution of anhydrous sodium sulfide in a mixture of anhydrous methanol and DMSO.

  • Cool the solution in an ice bath.

  • Add cis-1,4-dichloro-2-butene dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizing the Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Isoprene Isoprene ReactionVessel Reaction at Elevated Temperature with Stirring Isoprene->ReactionVessel Sulfur Sulfur Sulfur->ReactionVessel Filtration Filtration ReactionVessel->Filtration Crude Mixture Washing Aqueous Washing (NaOH, H₂O, Brine) Filtration->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Crude Product Product Pure 3-Methyl-2,5- dihydrothiophene Distillation->Product

Caption: General workflow for the synthesis of 3-methyl-2,5-dihydrothiophene.

References

  • An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene from 1,4-Dihalobut-2-enes - Benchchem. (URL: Not available)
  • 3-methylthiophene - Organic Syntheses Procedure. (URL: [Link])

  • Sulfur (3P) Reaction with Conjugated Dienes Gives Cyclization to Thiophenes under Single Collision Conditions | Request PDF - ResearchGate. (URL: [Link])

  • 3-methyl-2,5-dihydrothiophene 1,1-dioxide - ChemSynthesis. (URL: [Link])

  • E. Block The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)
  • Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. (URL: [Link])

  • Purification method of thiophene - CN1134429C - Google P

Sources

purification of 3-methyl-2,5-dihydrothiophene via fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-methyl-2,5-dihydrothiophene. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity thioether building blocks.

Because 2,5-dihydrothiophenes are highly sensitive to thermal stress and oxidative dehydrogenation, standard distillation protocols often fail, resulting in aromatized impurities or isomerized byproducts. This document provides a self-validating methodology, mechanistic troubleshooting, and authoritative physicochemical grounding to ensure successful fractional distillation.

Physicochemical Reference Data

Before initiating the distillation, it is critical to understand the physical parameters of the target molecule.

Table 1: Quantitative Data for 3-Methyl-2,5-dihydrothiophene

PropertyValueCausality / Relevance to Distillation
Boiling Point (Atm.) 134 – 137 °C[1]Determines the oil bath temperature (~155 °C) and the specific fraction collection window.
Density 1.03 g/mL[1]Essential for calculating mass/yield from volumetric collection in the receiving flasks.
Vapor Pressure ~12.5 mmHg (at 25 °C)[1]Indicates high volatility; requires highly efficient cooling in the condenser (e.g., 5 °C chilled water) to prevent product loss.
Chemical Sensitivity O₂, Thermal, Lewis AcidsHighly susceptible to allylic oxidation and double-bond migration[2]; necessitates strict anaerobic and base-washed conditions.

Experimental Protocol: Self-Validating Fractional Distillation

To prevent the common pitfalls of thioether purification, follow this step-by-step methodology. Every step is designed to validate the integrity of the system before proceeding.

Step 1: Apparatus Assembly & Passivation

  • Assemble a fractional distillation setup using a vacuum-jacketed Vigreux or a 15-plate Oldershaw column.

  • Causality: The boiling point difference between 3-methyl-2,5-dihydrothiophene and its conjugated isomer (3-methyl-2,3-dihydrothiophene) is extremely narrow. High theoretical plates are mandatory for separation.

  • Self-Validation: Wash all glassware with a mild base (e.g., alcoholic KOH followed by distilled water) and dry completely. This removes trace Lewis acid sites that catalyze double-bond migration.

Step 2: Pot Loading and Strict Inerting

  • Load the crude 3-methyl-2,5-dihydrothiophene into the distillation flask.

  • Add 0.1% w/w of a radical scavenger (e.g., Butylated hydroxytoluene, BHT) to the pot.

  • Purge the entire system with Argon for 15 minutes.

  • Causality: Argon is denser than N₂ and effectively displaces oxygen in the receiving flasks, preventing the oxidative dehydrogenation of the thioether.

Step 3: Thermal Equilibration

  • Apply heat via a silicone oil bath set to 155–160 °C (if distilling at atmospheric pressure).

  • Allow the vapor to travel up the column and establish total reflux for 30 minutes.

  • Self-Validation: Observe the condensation ring. It should remain sharp and stable at the top of the column, indicating that the thermal gradient is established and low-boiling impurities are concentrated at the top.

Step 4: Fraction Collection

  • Open the reflux divider to a 5:1 reflux ratio.

  • Foreshots: Collect any distillate boiling below 133 °C.

  • Main Fraction: Collect the fraction boiling strictly between 134 °C and 137 °C[1].

  • Residue: Leave high-boiling oligomers and unreacted precursors (e.g., traces of 3-methyl-3-sulfolene, which decomposes at higher temperatures[3]) in the pot.

Workflow & Mechanistic Diagrams

Workflow N1 Crude 3-Methyl-2,5-dihydrothiophene N2 Argon Purge & Degassing N1->N2 Load into pot N3 Thermal Equilibration (Total Reflux) N2->N3 Heat applied N4 Foreshots Collection (< 134 °C) N3->N4 Open reflux valve N5 Main Fraction (134-137 °C) N4->N5 Temp stabilizes N6 Residue (Polymers/Salts) N4->N6 High boilers remain N5->N6 Distillation ends

Fig 1. Step-by-step fractional distillation workflow for 3-methyl-2,5-dihydrothiophene.

Degradation D1 3-Methyl-2,5-dihydrothiophene D2 O2 / Thermal Stress D1->D2 Inadequate inerting D5 3-Methyl-2,3-dihydrothiophene (Isomerization) D1->D5 Trace acid/base catalysis D3 Allylic Radical Formation D2->D3 H-abstraction D4 3-Methylthiophene (Aromatization) D3->D4 Oxidative dehydrogenation

Fig 2. Primary degradation and isomerization pathways during thermal processing.

Troubleshooting & FAQs

Q: My main fraction is contaminated with 3-methylthiophene. How did this happen and how do I prevent it? Causality: This is a classic case of oxidative dehydrogenation. 2,5-dihydrothiophenes possess highly reactive allylic protons. Under thermal stress and in the presence of trace oxygen, an allylic radical forms, which rapidly loses another hydrogen atom to achieve the thermodynamically stable aromatic thiophene ring[2]. Self-Validating Fix: Ensure your system is completely leak-proof. Switch from N₂ to Argon (due to its higher density), and add 0.1% BHT to the distillation pot. Validate success by checking the UV activity of the distillate via TLC; 3-methyl-2,5-dihydrothiophene is not strongly UV active, whereas the aromatized 3-methylthiophene absorbs strongly at ~235 nm.

Q: I am experiencing severe bumping during distillation, even with vigorous magnetic stirring. What is the cause? Causality: Thioethers exhibit unique surface tension properties that can lead to superheating and delayed nucleation in smooth borosilicate glass. When nucleation finally occurs, the solvent flashes violently. Self-Validating Fix: Introduce a glass capillary bleed connected to an Argon line, bubbling a micro-stream of gas directly into the liquid. This provides continuous physical nucleation sites, ensuring a smooth, steady boil.

Q: NMR analysis shows a mixture of 2,5-dihydro and 2,3-dihydro isomers. Why didn't the distillation separate them? Causality: The 2,3-dihydro isomer (where the double bond is conjugated with the sulfur atom) has a boiling point nearly identical to the 2,5-dihydro isomer. Furthermore, trace acidic residues on the glassware can catalyze the isomerization of the 2,5-isomer into the thermodynamically favored 2,3-isomer during heating. Self-Validating Fix: Pre-treat your distillation column with a base wash and dry thoroughly. If the isomers are already mixed in the crude, fractional distillation alone may not suffice; consider chemical purification methods (e.g., selective complexation) prior to distillation.

Q: Can I distill this compound under reduced pressure to lower the thermal stress? Causality: Yes. While the atmospheric boiling point is 134–137 °C[1], distilling at ~50 mmHg will lower the boiling point to approximately 55–60 °C. This significantly reduces the risk of thermal degradation and aromatization. Self-Validating Fix: If utilizing vacuum distillation, you must use a highly efficient cold trap (e.g., dry ice/acetone) to prevent the volatile product from bypassing the condenser and being pulled into the vacuum pump. Monitor the pressure gauge continuously; a sudden spike indicates product flashing past the condenser.

References

  • 2,5-Dihydrothiophene, 3-methyl- Properties Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL:[Link]

  • 3-Sulfolene | C4H6O2S | CID 6498 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Synthesis and selected reactions of 3-methyl-2,5-dihydrothiophene 1-oxide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • US6344538B1 - Functionalized diene monomers and polymers containing functionalized dienes and methods for their preparation Source: Google Patents URL

Sources

resolving isomer mixtures of 2,3-dihydro and 2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Resolving Isomer Mixtures of 2,3-DHT and 2,5-DHT Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Kinetic vs. Thermodynamic" Trap

The difficulty in separating 2,3-dihydrothiophene (2,3-DHT) and 2,5-dihydrothiophene (2,5-DHT) arises because they are tautomers with similar boiling points (~10°C difference).

  • 2,5-DHT is the Kinetic Product (typically from Birch reduction). It is non-conjugated and symmetric.

  • 2,3-DHT is the Thermodynamic Product . It is conjugated (

    
    ) and asymmetric.
    

Crucial Warning: 2,3-DHT is unstable in the presence of acid. It can undergo violent polymerization. Never use acidic workups if you intend to isolate the 2,3-isomer.

Diagnostic Module: What do I have?

Before attempting separation, you must quantify your isomer ratio using 1H NMR . The symmetry of the molecules provides the clearest diagnostic signal.

Isomer Identification Table
Feature2,5-Dihydrothiophene (Kinetic)2,3-Dihydrothiophene (Thermodynamic)
Symmetry Symmetric (

like)
Asymmetric
Methylene (

)
Singlet (broad)

3.6–3.9 ppm (4H)
Multiplet

2.9–3.1 ppm (2H, C-4/5)
Vinyl (=CH) Singlet (broad)

5.7–5.9 ppm (2H)
Two distinct signals (C-2 and C-3)

5.5–6.5 ppm range
Boiling Point ~122°C~112°C
Stability ModerateHigh Risk (Acid sensitive)

Note: Chemical shifts may vary slightly by solvent (


 vs 

). Rely on the splitting pattern (Singlet vs. Multiplet) for definitive identification.
Diagnostic Workflow (Visual)

IsomerDiagnostic Start Crude Reaction Mixture NMR 1H NMR Analysis Start->NMR Sym Symmetric Singlets (3.6-3.9 ppm) NMR->Sym Observed Asym Asymmetric Multiplets (Distinct Vinyl Protons) NMR->Asym Observed Res25 Result: 2,5-DHT (Kinetic) Sym->Res25 Res23 Result: 2,3-DHT (Thermodynamic) Asym->Res23

Figure 1: Decision tree for identifying dihydrothiophene isomers based on NMR splitting patterns.

Resolution Protocols: "How do I fix it?"

Choose the protocol below that matches your Target Compound .

Scenario A: "I want 2,3-Dihydrothiophene" (The Thermodynamic Fix)

If you have a mixture or pure 2,5-DHT and want 2,3-DHT, you must force isomerization using a base.[1]

Mechanism: Base-catalyzed abstraction of the allylic proton followed by re-protonation to the conjugated system.

Protocol:

  • Reagents: Dissolve the mixture in Methanol (MeOH) .

  • Catalyst: Add 0.1 – 0.5 equivalents of Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK) .

  • Reaction: Reflux gently under Nitrogen (

    
    ) for 1–3 hours.
    
    • Monitoring: Check aliquots via NMR. The symmetric peaks of 2,5-DHT should disappear.

  • Workup (CRITICAL):

    • DO NOT quench with strong acid.

    • Neutralize carefully with a weak buffer (Phosphate pH 7) or remove solvent and distill directly from the basic residue if possible (to prevent acid-catalyzed polymerization).

  • Purification: Distillation (BP ~112°C).

Scenario B: "I want 2,5-Dihydrothiophene" (The Kinetic Preservation)

This is harder because 2,3-DHT is thermodynamically favored. You cannot "convert" 2,3 to 2,5 easily. You must optimize the synthesis (Birch Reduction) to prevent isomerization.

Protocol (Birch Optimization):

  • Synthesis: Standard Birch reduction of Thiophene (Na /

    
     / MeOH).
    
  • Quenching: The isomerization often happens during the quench.

    • Use Solid Ammonium Chloride (

      
      )  to quench the reaction at low temperature (-78°C to -33°C).
      
    • Avoid water/aqueous acids during the initial workup if possible.

  • Purification:

    • Fractional Distillation: 2,5-DHT boils ~10°C higher than 2,3-DHT (122°C vs 112°C). Use a Vigreux column or Spinning Band column .

    • Tip: If the mixture is 50/50, distillation is difficult. If you have >80% 2,5-DHT, distillation is effective.

Scenario C: "I need to separate a 50/50 mixture"

If chemical conversion is not an option, use Preparative Gas Chromatography (Prep-GC) .

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5 equivalent).

  • Conditions: Isothermal hold ~80°C to maximize resolution between the two boiling points.

Mechanistic Pathway & Logic

Understanding the energy landscape prevents experimental errors.

IsomerizationPath Thiophene Thiophene (Aromatic) Birch Birch Reduction (Na/NH3) Thiophene->Birch Kinetic 2,5-DHT (Kinetic Product) Non-Conjugated Birch->Kinetic Major Product Thermo 2,3-DHT (Thermodynamic Product) Conjugated Kinetic->Thermo Base/Heat (Isomerization) Thermo->Kinetic Difficult (Requires Deconjugation)

Figure 2: The one-way street of thermodynamic stability. Converting 2,5-DHT to 2,3-DHT is easy; reversing it is difficult.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to separate them? A: Proceed with extreme caution. Silica gel is slightly acidic. This can trigger the polymerization of 2,3-DHT or catalyze the isomerization of 2,5-DHT. If you must use silica, pre-treat it with 1-2% Triethylamine (


) to neutralize acidic sites.

Q2: My 2,3-DHT turned into a solid rubbery mass overnight. What happened? A: You likely had trace acid present (from a


 NMR tube or improper glassware cleaning). 2,3-DHT polymerizes violently with acid.[1] Store it over basic alumina or with a stabilizer (like BHT) at -20°C.

Q3: Why does the boiling point reported in literature vary? A: Older literature often reported BPs for mixtures.

  • Pure 2,3-DHT: ~111-112°C.

  • Pure 2,5-DHT: ~122°C.[2]

  • Mixtures will boil somewhere in between (115-118°C), leading to confusion.

References
  • Birch Reduction & Synthesis

    • Organic Syntheses, Coll. Vol. 5, p. 403 (1973); Vol. 42, p. 38 (1962). Describes the reduction of thiophene and precautions.
  • Isomerization & Stability

    • Journal of the American Chemical Society. "The Isomerization of Dihydrothiophenes.
  • Spectroscopic Properties of Sulfur Heterocycles.

Sources

Technical Support Center: Minimizing Thermal Degradation of 3-Methyl-2,5-dihydrothiophene in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview & Causality

3-methyl-2,5-dihydrothiophene is a highly thermally labile cyclic thioether. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the high temperatures typically employed in standard split/splitless injection ports (250°C–300°C) induce rapid thermal degradation. This degradation manifests as isomerization, ring-opening, or—if the compound has oxidized to its sulfone analog (3-methyl-2,5-dihydrothiophene 1,1-dioxide)—a cheletropic retro-Diels-Alder elimination of SO₂[1],[2].

To ensure scientific integrity, the analytical strategy must decouple the vaporization process from thermal stress. This requires manipulating the thermodynamics of the inlet, passivating catalytic active sites, and minimizing the analyte's residence time in the heated zones[3].

Troubleshooting Guide

Q1: I am observing multiple peaks when injecting a pure standard of 3-methyl-2,5-dihydrothiophene. Is my standard impure? A1: Not necessarily. If you are using a standard split/splitless inlet at 250°C or higher, the compound is likely degrading catalytically or thermally in the liner. The thermal decomposition of five-membered cyclic sulfur compounds often takes place at temperatures well below standard GC inlet conditions[1]. You are likely detecting the intact compound alongside its degradation products. Causality & Fix: High thermal energy breaks the weak bonds in the cyclic thioether. Lower the inlet temperature to 150°C–180°C to check if the peak ratio changes. If the secondary peaks decrease, thermal degradation is confirmed.

Q2: Lowering the inlet temperature caused peak broadening and poor sensitivity. How do I fix this? A2: Lowering a static split/splitless injector temperature reduces the thermal energy available for rapid vaporization, causing a slow, continuous transfer of the analyte to the column (band broadening)[4]. The optimal solution is to switch to a Programmable Temperature Vaporization (PTV) inlet or Cold On-Column (COC) injection[5]. Causality & Fix: PTV involves programmable temperature control of the injection port, allowing the sample to be injected cold (e.g., 40°C), followed by a rapid temperature ramp[5]. This transfers the analyte to the column quickly without prolonged thermal exposure.

Q3: Even with PTV, I am seeing tailing and slight degradation. What role does the liner play? A3: Active sites (silanol groups) on the glass liner or accumulated non-volatile matrix residues catalyze degradation[3]. Glass wool, often used to promote vaporization, drastically increases the surface area and active sites, exacerbating the breakdown of thermally sensitive compounds[4]. Causality & Fix: Use a strictly deactivated, wool-less liner. The absence of glass wool reduces the catalytic surface area, allowing the 3-methyl-2,5-dihydrothiophene to vaporize without interacting with active silanol groups.

Mandatory Visualization: Mitigation Workflow

G Start Degradation Detected (Isomerization / Ring Opening) CheckInlet Evaluate GC Inlet Conditions Start->CheckInlet Split Standard Split/Splitless (>250°C) CheckInlet->Split Current Method PTV Programmable Temp Vaporization (PTV) or Cold On-Column (COC) CheckInlet->PTV Preferred Split->PTV Switch Technique Liner Install Ultra-Inert Liner (No Glass Wool) PTV->Liner Protectant Add Analyte Protectant (e.g., Sorbitol) Liner->Protectant FastGC Increase Carrier Flow & Use Short Column Protectant->FastGC Success Intact 3-methyl-2,5-dihydrothiophene Detection FastGC->Success

Workflow for mitigating thermal degradation of 3-methyl-2,5-dihydrothiophene in GC-MS.

Experimental Protocols

Protocol 1: PTV-GC-MS Method for Thermally Labile Thioethers

Self-validating mechanism: By tracking the ratio of the intact molecular ion to the degradation product ions across different temperature ramps, the method self-reports thermal stress. If the ratio of intact analyte to degradant drops, the ramp rate is too slow or the final temperature is too high.

Step-by-Step Methodology:

  • Inlet Configuration: Install a deactivated, baffled PTV liner (strictly no glass wool) to minimize catalytic active sites[4].

  • Initial Conditions: Set the PTV initial temperature to 40°C (or 10°C below the boiling point of your sample solvent).

  • Injection: Inject 1.0 µL of the sample using a fast plunger speed to ensure a tight sample band.

  • Solvent Vent: Hold at 40°C for 0.1 min to allow solvent venting (if operating in solvent vent mode) or maintain splitless mode.

  • Transfer Ramp: Ramp the inlet temperature at a rapid 10°C/sec to 200°C. Crucial: Do not exceed 200°C, as higher temperatures initiate thermal cleavage[1].

  • Column Parameters: Use a thin-film, short column (e.g., 15 m length, 0.25 mm ID, 0.25 µm film thickness) to minimize residence time in the GC oven. Set the helium carrier gas flow to a constant 1.5 mL/min.

Protocol 2: Analyte Protection via Co-injection

Causality: Analyte protectants (e.g., sorbitol) mask active sites in the GC liner and column, shielding the 3-methyl-2,5-dihydrothiophene from surface-catalyzed degradation during vaporization[4].

Step-by-Step Methodology:

  • Protectant Preparation: Prepare a 0.5% (w/v) solution of D-sorbitol in methanol[4].

  • Sample Reconstitution: Evaporate your final sample extract to dryness under a gentle stream of nitrogen, then reconstitute it in the 0.5% sorbitol-methanol solution.

  • Standard Preparation: Prepare all calibration standards using the identical 0.5% sorbitol-methanol solution to ensure matrix matching.

  • Injection: Co-inject into the GC-MS. The sorbitol will co-elute and temporarily passivate the silanol sites ahead of the analyte[4].

Data Presentation: Parameter Optimization

GC ParameterSub-Optimal ConditionOptimized ConditionDegradation RiskCausality / Mechanism
Inlet Temperature > 250°C150°C – 200°C (PTV)HighExcess thermal energy induces retro-Diels-Alder or isomerization reactions[1].
Injection Technique Split/SplitlessPTV or Cold On-ColumnHighPTV allows gradual sample vaporization, ideal for thermally labile compounds[5].
Liner Type Glass Wool / ActiveDeactivated / Wool-lessModerateGlass wool provides a massive surface area of active silanol groups that catalyze breakdown[3],[4].
Column Dimensions 30 m x 0.25 µm15 m x 0.10 µmLowShorter columns and thinner films reduce the analyte's residence time in the heated oven.
Analyte Protectant None0.5% SorbitolModerateProtectants occupy active sites in the flow path, shielding the target analyte from catalytic stress[4].

Frequently Asked Questions (FAQs)

Q: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) instead? A: Yes. Due to the thermal instability of compounds like 3-methyl-2,5-dihydrothiophene, LC-MS is often the preferred technique as it operates at near ambient temperatures and avoids thermal vaporization entirely[4]. However, if GC-MS is the required method, the PTV and analyte protectant techniques outlined above are mandatory.

Q: Does derivatization help stabilize 3-methyl-2,5-dihydrothiophene? A: Derivatization (such as silylation) is highly effective for compounds with active hydrogens (e.g., -OH, -NH)[5],[4]. However, 3-methyl-2,5-dihydrothiophene lacks these functional groups. In some workflows, controlled oxidation to 3-methyl-2,5-dihydrothiophene 1,1-dioxide (a sulfone) is performed, but the sulfone itself remains susceptible to thermal elimination of SO₂ at high GC temperatures[1],[2]. Therefore, inlet optimization remains the primary defense.

References

Sources

Technical Support Center: Purification of 3-Methyl-2,5-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Sulfur Impurities & Stabilization

Document ID: TS-DHT-003 | Status: Active | Tier: Advanced[1][2]

Quick Reference & Physical Properties

Before initiating any purification, confirm the target specifications.

PropertySpecification / Note
Target Molecule 3-methyl-2,5-dihydrothiophene (CAS: 1758-88-9)
Physical State Colorless to pale yellow liquid.[1][2]
Boiling Point (Est.) ~140–150°C (Atmospheric).[1][2] Note: 2,5-dihydrothiophene boils at 122°C; the methyl group adds ~20-30°C.[1][2]
Major Impurities Elemental Sulfur (

), 3-methyl-2,3-dihydrothiophene (isomer), Polymerized residues.[1][2]
Stability Alert Acid Sensitive: Polymerizes rapidly.[1][2] Base Sensitive: Isomerizes to the conjugated 2,3-dihydro form.[1][2]
Storage Store at 2–8°C under Argon/Nitrogen.

Diagnostic Module: Do I have Sulfur Impurities?

User Question: "My sample has a cloudy precipitate or an unexpectedly high refractive index. How do I confirm it's elemental sulfur?"

Technical Insight: Elemental sulfur (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a common byproduct in thiophene synthesis (e.g., Paal-Knorr or diene sulfurization).[1][2] It often dissolves in hot organic solvents but precipitates upon cooling or concentration, causing "cloudiness."[1][2]
Method A: The Silver Coin Test (Qualitative)
  • Dip a clean, polished silver foil/wire into the neat liquid or solution.[2][3]

  • Result: Immediate blackening (Ag₂S formation) indicates free reactive sulfur species (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or reactive polysulfides).[1][2]
    
Method B: TLC Visualization (Specific)

Standard UV visualization often fails for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 because it absorbs weakly or overlaps with the product.[2]
  • Stationary Phase: Silica Gel 60 F254.[1][2][3]

  • Mobile Phase: Hexane (100%).[1][2][3]

  • Visualization: Spray with 0.1% AgNO₃ in aqueous acetone .

  • Result: Elemental sulfur appears as a brown/black spot (Ag₂S) near the solvent front (

    
    ), distinct from the more polar dihydrothiophene.[2]
    

Core Protocol: Elemental Sulfur Removal (The Method)

User Question: "Distillation isn't working; the sulfur sublimes and contaminates the receiving flask. What is the chemical fix?"

The Solution: The most reliable method for removing elemental sulfur from acid-sensitive thioethers is the Triphenylphosphine (


) Treatment .
Mechanism

Triphenylphosphine acts as a nucleophile, attacking the


 ring to form Triphenylphosphine Sulfide (

).[2]
  • Reaction:

    
    
    
  • Thermodynamics: The formation of the P=S bond is highly exothermic and irreversible.

  • Solubility: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is highly crystalline and insoluble in non-polar solvents (like Hexane/Pentane), making separation easy.[1][2]
    
Step-by-Step Protocol
  • Quantification: Estimate the sulfur content (wt%) via HPLC or gravimetric analysis of a small aliquot.

  • Stoichiometry: Calculate the molar equivalent of sulfur. Add 1.1 equivalents of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     relative to the estimated sulfur content.
    
    • Tip: If sulfur content is unknown, titrate small amounts of

      
       until the solution no longer darkens a silver strip.[2]
      
  • Incubation:

    • Dissolve the crude 3-methyl-2,5-dihydrothiophene in a non-polar solvent (Hexane or Pentane).[1][2]

    • Add the solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2]
      
    • Stir at Room Temperature for 30–60 minutes . (Heating is rarely needed and risks polymerization).[1][2][3]

  • Precipitation:

    • The solution will likely precipitate white crystals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Cool the mixture to -20°C for 2 hours to maximize precipitation.

  • Filtration: Filter through a sintered glass funnel or a pad of Celite.

  • Validation: Check the filtrate with the TLC method (Method B above). If clear, proceed to solvent removal.[1][2][3]

Secondary Protocol: Isomer Management & Distillation

User Question: "I see two peaks in my GC with similar mass spectra. What happened?"

Technical Insight: You are likely observing Isomerization .[1][2][3]

  • Target: 3-methyl-2,5 -dihydrothiophene (Non-conjugated, kinetic product).[1][2][3]

  • Contaminant: 3-methyl-2,3 -dihydrothiophene (Conjugated, thermodynamic product).[1][2][3]

The Risk: The double bond migrates into conjugation with the sulfur atom. This is catalyzed by bases (even weak ones like alumina) and acids (silica gel).[1][2]

Distillation Guidelines

To purify the final product without causing isomerization:

  • Pre-Treatment: Ensure the vessel is base-washed (rinsed with dilute

    
    , then water, then dried) to remove acidic sites on the glass, but ensure the sample itself is neutral .[2]
    
  • Vacuum: Use high vacuum (<10 mmHg) to lower the boiling point below 60°C if possible. Heat promotes isomerization.[1][2][3]

  • Column Choice: If using fractional distillation, use a Vigreux column . Avoid spinning band columns if they have metal mesh that might catalyze degradation.[1][3]

  • Chromatography Warning: If you must use column chromatography, use Neutral Alumina (Grade III) .[1][2] Avoid Acidic Silica Gel, which will instantly isomerize or polymerize the sample.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Distillate is cloudy Sulfur sublimation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

co-distills).[1][2]
Stop distillation. Perform

treatment
(Section 3) and re-distill.
Sample became viscous/solid Polymerization.[1][2]Check for acid traces.[1][2][4][5] Add stabilizer (0.1% BHT ) to future batches. Keep cold.
New GC peak appearing Isomerization (2,5

2,3 shift).[1][2]
Check pH. The sample might be too basic or acidic. Ensure neutral conditions. Avoid silica columns.[1][2]
Strong "Garlic" Odor Residual thiols/mercaptans.[1][2]Wash organic phase with dilute NaOH (rapidly) to remove acidic thiols, then water.[1]

Visual Workflows

Workflow 1: Purification Logic Flow

PurificationLogic Start Crude 3-methyl-2,5-dihydrothiophene CheckS Diagnosis: Silver Coin Test / TLC Start->CheckS HasSulfur Positive for S8 CheckS->HasSulfur Black Spot/Ppt NoSulfur Negative for S8 CheckS->NoSulfur Clear PPh3_Step Add 1.1 eq Triphenylphosphine (PPh3) in Hexane HasSulfur->PPh3_Step Distill Vacuum Distillation (<60°C vapor temp) NoSulfur->Distill Filter Filter Precipitate (Ph3P=S) PPh3_Step->Filter Filter->CheckS Re-test IsomerCheck Check GC for Isomers (2,5 vs 2,3) Distill->IsomerCheck Pure Final Product Store @ 4°C under Ar IsomerCheck->Pure Single Peak

Caption: Logical decision tree for removing sulfur and purifying dihydrothiophene without inducing degradation.

Workflow 2: Isomerization Risk

Isomerization Target 3-methyl-2,5-dihydrothiophene (Kinetic Product) Isomer 3-methyl-2,3-dihydrothiophene (Thermodynamic Product) Target->Isomer Irreversible Migration Catalyst Catalysts: 1. Acidic Silica 2. Bases (NaOH, Alumina) 3. Excessive Heat Catalyst->Target Avoid Contact

Caption: The 2,5-dihydro isomer is metastable and will shift to the conjugated 2,3-form if exposed to catalytic surfaces.

References

  • Bartlett, P. D., & Meguerian, G. (1956).[1][2][3] Reactions of Elemental Sulfur with Triphenylphosphine. Journal of the American Chemical Society, 78(15), 3710–3715. Link[1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann.[1] (Refer to general methods for purification of organic sulfides and removal of sulfur). Link

  • Bateman, L., & Shipley, F. W. (1955).[1][2] Reaction of Sulfur with Olefins. Journal of the Chemical Society. (Discusses the formation of cyclic sulfides and sulfur impurities). Link[1][2]

  • TCI Chemicals. Product Specification: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (Sulfone analog data for reference). Accessed 2024.[1][3] Link

  • Sigma-Aldrich. Safety Data Sheet: 2,5-Dihydrothiophene. (General handling for dihydrothiophene class). Link

Sources

Technical Support Center: Stabilization of 3-Methyl-2,5-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a chemist or process engineer dealing with the instability of 3-methyl-2,5-dihydrothiophene (3-M-2,5-DHT) .

Ticket ID: #DHT-STAB-992 Topic: Preventing Polymerization & Oxidative Degradation Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist

Core Technical Directive

The Problem: 3-methyl-2,5-dihydrothiophene (CAS: 1193-10-8) is kinetically unstable. Unlike aromatic thiophenes, the 2,5-dihydro structure lacks aromatic stabilization.[1] It faces two primary degradation vectors:

  • Acid-Catalyzed Polymerization: The sulfur atom is nucleophilic. In the presence of trace acids (even from silica gel or glass surfaces), it forms sulfonium intermediates that trigger rapid cationic polymerization.[1]

  • Oxidative Dehydrogenation: It readily oxidizes to sulfoxides (1-oxide) or aromatizes to 3-methylthiophene if hydrogen abstraction occurs.

The Solution: Stability is achieved only by maintaining a "Basic, Inert, and Cold" (BIC) environment.[1] You must actively scavenge protons and radicals.

The Degradation Mechanism (Why it fails)

Understanding the enemy is the first step to containment. The compound degrades via a bifurcated pathway depending on the trigger (Acid vs. Oxygen).

Visualization: Degradation Pathways

DegradationPathways Monomer 3-Methyl-2,5-DHT (Liquid Monomer) Sulfonium Sulfonium Cation (Active Species) Monomer->Sulfonium Protonation (Fast) Sulfoxide Sulfoxide/Sulfone (Solid Precipitate) Monomer->Sulfoxide Oxidation Aromatic 3-Methylthiophene (Aromatized) Monomer->Aromatic Oxidative Dehydrogenation Proton H+ (Trace Acid) Proton->Sulfonium Oxygen O2 / Light Oxygen->Sulfoxide Polymer Polythioether (Viscous Gum/Solid) Sulfonium->Polymer Cationic Polymerization

Caption: Figure 1. The dual degradation threat. Acid triggers cationic polymerization (grey), while oxygen triggers oxidation or aromatization (green).[1]

Stabilization Protocols (The "How")

Protocol A: Storage (The "BIC" Standard)

Do not rely on the manufacturer's packaging once opened. Transfer immediately to this system.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer)Arrhenius suppression of polymerization kinetics.
Atmosphere Argon (preferred) or N₂Oxygen promotes radical formation and sulfoxide generation.[1] Argon is heavier than air, providing a better "blanket" for liquids.[1]
Container Amber Glass Blocks UV light, which can cleave C-S bonds and initiate radical chains.[1]
Primary Additive BHT (0.1% w/w) Butylated hydroxytoluene.[1] Scavenges free radicals generated by light or heat.
Critical Additive Triethylamine (0.5% w/w) Et₃N.[1] Acts as a "proton sponge."[2] It neutralizes trace acids generated by sulfur decomposition, preventing the cationic polymerization cascade.[1]
Protocol B: Purification (The "Neutralized Silica" Method)

CRITICAL WARNING: Standard silica gel is acidic (pH ~5-6). Running 3-M-2,5-DHT through a standard silica column will cause it to polymerize on the column, resulting in product loss and a clogged column.

Step-by-Step Methodology:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).[1]

  • Neutralization: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% Et₃N.

  • Loading: Load your crude material.

  • Elution: Run the column using eluent containing 0.1% Et₃N .

    • Note: The reduced amine concentration prevents the product from co-eluting with excess amine, though Et₃N is volatile and easily removed later.

  • Concentration: Rotary evaporate at < 30°C . Do not heat the bath above 35°C.

Troubleshooting & FAQs

Ticket #001: "My sample turned yellow/orange overnight."

Diagnosis: Early-stage oxidation or oligomerization. Root Cause: The formation of conjugated double bonds (oligomers) or sulfoxides often presents as a yellowing shift (bathochromic shift).[1] Corrective Action:

  • Check pH (wet pH paper with an aliquot).[1] If acidic (< pH 7), add Et₃N immediately.[1]

  • Distill under high vacuum (bulb-to-bulb, Kugelrohr) at the lowest possible temperature.

  • Store the distillate over activated 4Å Molecular Sieves (basic) and BHT.

Ticket #002: "The liquid became viscous and gummy."

Diagnosis: Bulk Polymerization.[3] Root Cause: Cationic polymerization initiated by acid traces.[4][2] This is likely irreversible for the polymerized portion. Recovery:

  • Attempt to dissolve the mixture in DCM (Dichloromethane).

  • Add cold Methanol (MeOH).[1] The polymer is often insoluble in MeOH and will precipitate.

  • Filter the solid polymer.

  • Concentrate the filtrate to recover any remaining monomer.

Ticket #003: "Can I use Potassium Carbonate (K₂CO₃) instead of Triethylamine?"

Answer: Yes, for storage, but not for chromatography.[1]

  • Storage: Solid K₂CO₃ pellets in the bottle are excellent acid scavengers and are easily filtered off before use.

  • Chromatography: You cannot use solid K₂CO₃ inside a silica column effectively. Use Et₃N for columns.

Ticket #004: "Is the 2,3-dihydro isomer safer?"

Answer: Thermodynamically, yes.[1] The 2,3-dihydrothiophene isomer (where the double bond is conjugated with the sulfur) is more stable than the 2,5-isomer.

  • Warning: If you treat 3-M-2,5-DHT with strong bases (like NaOEt) or heat it excessively, it may isomerize into the 2,3-isomer.[1] Ensure your "stabilizing base" is non-nucleophilic and mild (like Et₃N or Proton Sponge) to prevent unwanted isomerization.[1]

Emergency Decision Tree: Purification Logic

Use this flow to determine the correct purification path based on the state of your material.

PurificationLogic Start Assess Sample Condition IsViscous Is it viscous/gummy? Start->IsViscous IsYellow Is it Yellow/Orange? IsViscous->IsYellow No Precipitate Precipitate Polymer (DCM/MeOH) IsViscous->Precipitate Yes Distill Vacuum Distillation (Add CaH2 to pot) IsYellow->Distill Yes (High Purity Needed) IsYellow->Distill No (Routine Cleanup) Column Neutralized Silica Column (1% Et3N) IsYellow->Column Yes (Separation Needed) Precipitate->IsYellow Filtrate Discard Discard Solid (Irreversible) Precipitate->Discard Solid Fraction

Caption: Figure 2. Decision matrix for purifying degraded 3-M-2,5-DHT.

References

  • BenchChem. (2025).[1][2][5] Preventing Polymerization during Dihydro-2(3H)-thiophenone reactions. (Describes radical and acid scavenging protocols applicable to dihydrothiophenes). [1]

  • Sigma-Aldrich. (n.d.). 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Product Sheet. (Provides baseline storage conditions: 2-8°C, dry). [1]

  • Shiotani, A., & Itoh, H. (1967).[1] Synthesis and Polymerization of 2,5-Dihydrothiophene Derivatives. Journal of Organic Chemistry.[6] (Fundamental mechanism of cationic polymerization in thio-ethers).

  • U.S. National Institutes of Health (PubChem). (2025).[1] 3-Methyl-2,5-dihydrothiophene Compound Summary.[1]

  • Tishchenko, I. G. (2000).[1] Polymerization Mechanism of Dihydrothiophenes.[7] MDPI Molecules. (Highlights the role of base-promoted stabilization). [1]

Sources

controlling pH to prevent ring opening of dihydrothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting our valued research partners. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of dihydrothiophene moieties, with a specific focus on preventing pH-mediated ring opening. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the integrity of your molecules during synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of dihydrothiophene-containing compounds.

Q1: My dihydrothiophene-containing compound is rapidly degrading in an aqueous solution. What is the likely cause?

A: The most probable cause of degradation, especially in unbuffered aqueous or protic solutions, is acid-catalyzed hydrolysis leading to ring opening. Dihydrothiophenes, particularly isomers like 2,3-dihydrothiophene, are structurally analogous to vinyl thioethers.[1][2] The sulfur atom's lone pair and the adjacent double bond are susceptible to protonation under acidic conditions. This initial protonation makes the ring susceptible to nucleophilic attack by water, culminating in the cleavage of the carbon-sulfur bond and ring opening. This mechanism is conceptually similar to the well-documented acid-catalyzed hydrolysis of enol ethers.[3][4]

Q2: At what pH should I be most concerned about this ring-opening reaction?

A: You should be most concerned in acidic conditions (low pH). While the exact pH threshold for degradation is highly dependent on the specific structure of your dihydrothiophene, including the nature and position of its substituents, the reaction is catalyzed by protons (H⁺).[5][6] Therefore, any pH below neutral (pH 7) presents a potential risk. The reaction rate will generally increase as the pH decreases. Even seemingly neutral solutions can become acidic due to dissolved gases like carbon dioxide.

Q3: Beyond pH control, what are the fundamental best practices for storing and handling dihydrothiophene compounds?

A: To maximize the shelf-life and integrity of your compounds, several key strategies should be employed. We recommend storing all dihydrothiophene derivatives in a cool, dark environment, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to light and oxygen which can cause oxidative degradation.[5] For compounds in solution, flash-freezing aliquots for long-term storage is preferable to repeated freeze-thaw cycles.

Q4: How do substituents on the dihydrothiophene ring affect its stability?

A: Substituents have a profound impact on the electronic properties and, consequently, the stability of the dihydrothiophene ring.[5] Electron-withdrawing groups can alter the electron density of the ring system, potentially influencing its susceptibility to nucleophilic or electrophilic attack.[7] Conversely, strategically placed electron-donating groups may stabilize the ring. The stability of related thiophenol radicals, for example, is heavily influenced by substituents, which underscores the significant role they play in the overall stability of sulfur-containing heterocycles.[8]

Troubleshooting Guide: A Deeper Dive

This guide provides structured advice for resolving more complex issues encountered during experimental workflows.

Scenario 1: Low Yields or Unidentified Byproducts in a Synthetic Reaction

You are performing a reaction to modify a side chain on your dihydrothiophene-containing molecule and observe a low yield of the desired product along with several new, unexpected spots on your TLC plate.

  • Potential Problem: In-situ generation of acid or use of acidic reagents is causing concurrent ring-opening of your starting material or product.

  • Causality Check: Many common synthetic reagents can be acidic or generate acidic byproducts. For example, using a protecting group that requires an acidic deprotection step can compromise the dihydrothiophene core.

  • Troubleshooting Protocol:

    • Monitor Reaction pH: If the reaction is in a protic solvent, use a pH strip or a calibrated pH meter to check the acidity of the mixture at the start and throughout the reaction.

    • Employ a Non-Nucleophilic Base: If the reaction is found to be acidic, consider adding a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge excess protons without interfering with your primary reaction.

    • Re-evaluate Reagents: Scrutinize every reagent and catalyst. If an acidic component is necessary, explore milder alternatives or significantly reduce the reaction time and temperature.

    • Work-up with Caution: Avoid acidic quenches (e.g., NH₄Cl or dilute HCl). Use a neutral (water) or slightly basic (saturated NaHCO₃ solution) quench to terminate the reaction.

    • Purification Strategy: Standard silica gel can be acidic and cause on-column degradation. Consider deactivating your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase, such as neutral alumina.

Scenario 2: Inconsistent or Non-Reproducible Data in Biological Assays

Your dihydrothiophene-based drug candidate shows promising activity in an initial screen, but follow-up experiments yield inconsistent IC50 values or a complete loss of activity.

  • Potential Problem: The compound is degrading in the cell culture medium or assay buffer over the time course of the experiment.

  • Causality Check: Biological media are complex aqueous systems. While they are buffered, their pH can shift due to cellular metabolism (e.g., production of lactic acid).[9] Furthermore, components in the media could potentially catalyze degradation.

  • Troubleshooting Protocol:

    • Conduct a Stability Study: Before running your full assay, perform a preliminary stability test. Incubate your compound in the complete assay medium (including all additives, serum, etc.) under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your assay. Take samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze them by a quantitative method like HPLC-UV or LC-MS to determine the percentage of the parent compound remaining.[10][11]

    • Optimize Stock Solution: Prepare a highly concentrated stock solution in a non-protic, anhydrous solvent like DMSO. Store this stock at -20°C or -80°C. Make fresh dilutions into the aqueous assay buffer immediately before each experiment to minimize the compound's contact time with the aqueous environment.

    • Verify Buffer Capacity: Ensure your assay buffer has sufficient capacity to maintain a stable pH throughout the experiment. The optimal buffering capacity is achieved when the buffer's pKa is as close as possible to the desired pH.[9][12]

Key Experimental Protocols & Data

Protocol 1: General Procedure for Preparing a Phosphate-Buffered Saline (PBS) Solution (pH 7.4)

This protocol provides a standard method for preparing a buffer suitable for many biological and chemical applications involving dihydrothiophenes.

  • Prepare Stock Solutions:

    • Stock A: 0.2 M solution of monobasic sodium phosphate (NaH₂PO₄).

    • Stock B: 0.2 M solution of dibasic sodium phosphate (Na₂HPO₄).

    • Stock C: Sodium Chloride (NaCl).

  • Mixing: To prepare 1 liter of 1X PBS:

    • Combine 19 mL of Stock A and 81 mL of Stock B. This ratio is a starting point based on the Henderson-Hasselbalch equation for a phosphate buffer.[9]

    • Add 8.0 g of NaCl.

    • Add deionized water to a final volume of 1 liter.

  • pH Adjustment:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the pH of the prepared solution.

    • Adjust the pH to exactly 7.4 by adding small volumes of Stock A (to lower pH) or Stock B (to raise pH).

  • Sterilization (if for biological use):

    • Autoclave the final solution. Note that pH may shift slightly upon autoclaving and cooling, so re-verification is recommended for sensitive applications.

Common Biological Buffer Systems Useful pH Range Comments
Phosphate (NaH₂PO₄/Na₂HPO₄)6.2 - 8.2Biologically relevant, but can interact with divalent cations.[9]
Tris7.5 - 9.0Amine buffer, generally non-reactive in many biological systems.[13]
HEPES6.8 - 8.2Zwitterionic buffer, often used in cell culture for its stability.[9]

Visualizing the Science

Mechanism of Degradation

The following diagram illustrates the proposed acid-catalyzed ring-opening mechanism of a 2,3-dihydrothiophene derivative.

Caption: Proposed mechanism for acid-catalyzed ring opening of 2,3-dihydrothiophene.

Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving stability issues with dihydrothiophene compounds.

G start Problem Observed: Low Yield / Inconsistent Data check_ph Is the system pH controlled? start->check_ph acidic System is Acidic or Unbuffered check_ph->acidic No neutral System is Buffered and Neutral/Basic check_ph->neutral Yes solution_ph Implement Buffer System (e.g., Phosphate, Tris) Neutralize work-up/purification acidic->solution_ph check_other Investigate Other Degradation Pathways neutral->check_other resolved Problem Resolved solution_ph->resolved solution_other Store under inert gas (Ar/N₂) Protect from light Add antioxidants if compatible check_other->solution_other Oxidation/Light Suspected unresolved Consult Specialist check_other->unresolved No Other Obvious Cause solution_other->resolved

Caption: Systematic workflow for troubleshooting dihydrothiophene instability.

References

  • BenchChem. (n.d.). Synthesis and properties of alkylated 2,5-dihydrothiophenes.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis.
  • Lab Pro Inc. (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • Medicine LibreTexts. (2026, January 19). Buffering against pH Changes in Biological Systems.
  • Molecules. (2015, July 17). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes.
  • ResearchGate. (n.d.). Amine buffers for pH control.
  • ResearchGate. (n.d.). Substituent effects on the S–H bond dissociation energies of thiophenols.
  • ResearchGate. (2025, May 22). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Wikipedia. (n.d.). 2,3-Dihydrothiophene.
  • Wikipedia. (n.d.). Dihydrothiophene.

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 3-Methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-methyl-2,5-dihydrothiophene (also known as 3-methyl-3-thiolene), contrasting it with its aromatic (3-methylthiophene) and saturated (3-methyltetrahydrothiophene) analogs.

Executive Summary

3-Methyl-2,5-dihydrothiophene (CAS: 1708-32-3 for parent/analog) is a critical heterocyclic intermediate, often utilized in the synthesis of isoprene derivatives and sulfur-containing pheromones. Unlike its aromatic counterpart, it possesses a non-planar ring with distinct allylic and vinylic protons.

For researchers, the primary analytical challenge lies in distinguishing this partially saturated system from:

  • 3-Methylthiophene: The fully aromatic, thermodynamic sink.

  • 3-Methyltetrahydrothiophene: The fully saturated over-reduction product.

  • 3-Methyl-2,5-dihydrothiophene-1,1-dioxide (3-Methyl-3-sulfolene): The oxidized precursor often used to generate isoprene.

This guide details the spectral signatures required to validate the integrity of 3-methyl-2,5-dihydrothiophene.

Structural Context & Spectral Logic

The 1H NMR spectrum of 3-methyl-2,5-dihydrothiophene is defined by the loss of aromaticity and the presence of an isolated double bond.

  • Aromaticity Loss: Unlike thiophene (ring current deshielding

    
     6.9–7.2 ppm), the dihydrothiophene protons reside in the alkene/allylic region.
    
  • Symmetry: The molecule is asymmetric. The C2-methylene protons (adjacent to the methyl-substituted vinyl carbon) are chemically distinct from the C5-methylene protons (adjacent to the unsubstituted vinyl carbon).

  • Coupling Network: Expect long-range allylic coupling (

    
    ) between the methyl group and the C2/C4 protons.
    
Comparative Spectral Signatures (CDCl₃)[1][2][3]
Feature3-Methyl-2,5-dihydrothiophene (Target)3-Methylthiophene (Aromatic Impurity)3-Methyltetrahydrothiophene (Saturated Impurity)
Ring Type Cyclic Allylic SulfideHeteroaromaticCyclic Thioether
Methyl Shift ~1.75 ppm (Singlet/Broad)2.25 ppm (Singlet)~1.0–1.4 ppm (Doublet)
Alkene Proton ~5.40–5.60 ppm (Multiplet)6.80–7.20 ppm (Aromatic m)None
S-CH₂ Protons 3.50–3.80 ppm (Allylic m)None2.50–3.00 ppm (Complex m)
Key Diagnostic Upfield vinyl proton; Allylic CH₂ signals.Low-field aromatic protons.High-field aliphatic envelope.

Note on Oxidation State: The corresponding sulfone (1,1-dioxide) exhibits similar patterns but deshielded by ~0.2–0.5 ppm due to the electron-withdrawing


 group.

Detailed 1H NMR Analysis

Chemical Shift Assignments (Estimated/Literature-Derived)

The spectrum in CDCl₃ typically presents as a "deceptively simple" pattern that resolves upon expansion.

  • Methyl Group (

    
     1.70 – 1.80 ppm): 
    
    • Appears as a broadened singlet or a triplet-like fine structure due to homoallylic coupling (

      
      ) with the C5 protons and allylic coupling (
      
      
      
      ) with the C4 proton.
    • Diagnostic: A shift of 1.75 ppm confirms the methyl is attached to an

      
       carbon but not an aromatic ring.
      
  • C2-Methylene (

    
     3.55 – 3.65 ppm): 
    
    • Position:

      
      .
      
    • Multiplicity: Broad singlet or multiplet. These protons are allylic and

      
      -to-sulfur.
      
    • Note: Often appears slightly upfield of the C5 protons due to the inductive donation of the methyl group.

  • C5-Methylene (

    
     3.65 – 3.75 ppm): 
    
    • Position:

      
      .
      
    • Multiplicity: Multiplet (dt or m) due to coupling with the adjacent vinyl proton (H4) and long-range coupling.

  • C4-Vinyl Proton (

    
     5.40 – 5.60 ppm): 
    
    • Position:

      
      .
      
    • Multiplicity: Triplet of quartets (tq) or broad multiplet.

    • Coupling:

      
       to C5-methylene (~3–4 Hz) and 
      
      
      
      to the Methyl group (~1–2 Hz).
Coupling Network Visualization

NMR_Coupling cluster_legend Interaction Types Me Methyl (3H) ~1.75 ppm H4 Vinyl H4 (1H) ~5.50 ppm Me->H4 Allylic (4J) ~1.5 Hz H2 Methylene H2 (2H) ~3.60 ppm Me->H2 Vicinal-like H5 Methylene H5 (2H) ~3.70 ppm H4->H5 Vicinal (3J) ~3.5 Hz H2->H5 Long Range (Across S) Strong Coupling Strong Coupling Weak/Long-Range Weak/Long-Range

Caption: Spin-spin coupling network showing primary vicinal (solid) and long-range allylic (dashed) interactions.

Experimental Protocol: Synthesis & Analysis

To ensure authoritative identification, the compound is often synthesized in situ or freshly distilled due to its sensitivity to oxidation (forming the sulfoxide/sulfone).

Synthesis Route (Standard Protocol)

Reaction: Nucleophilic cyclization of 1,4-dichloro-2-methyl-2-butene with Sodium Sulfide.

  • Reagents: 1,4-dichloro-2-methyl-2-butene (1.0 eq),

    
     (1.2 eq).
    
  • Solvent: Methanol/Water or Ethanol.

  • Procedure:

    • Dissolve sulfide in solvent at 0°C.

    • Add dichlorobutene dropwise (exothermic).

    • Stir at room temperature for 2 hours.

    • Workup: Extract with pentane (low boiling point is critical). Wash with brine.[1] Dry over

      
      .
      
    • Purification: Careful fractional distillation. Caution: Product has a pungent odor and is volatile.

NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow methyl relaxation).
      
    • Scans: 16–32 scans are sufficient for >95% purity.

Analytical Workflow Diagram

Analysis_Workflow Start Crude Reaction Mixture Extract Pentane Extraction Start->Extract NMR_Check 1H NMR Screening Extract->NMR_Check Decision Aromatic Signals (6.9-7.2 ppm)? NMR_Check->Decision Pure Target Confirmed: Signals at 1.75, 3.6, 5.5 ppm Decision->Pure No Impure Oxidation/Aromatization Detected Decision->Impure Yes

Caption: Decision tree for validating product purity via 1H NMR.

References

  • Organic Syntheses. Synthesis of 3-Methylthiophene. (Context for aromatic contamination). [Link]

  • ResearchGate. On the synthesis of 2,5-dihydrothiophene. (Base protocol for the ring system). [Link]

  • NIST Webbook. Thiophene, 3-methyl-. (Standard reference data). [Link]

Sources

13C NMR chemical shift assignments for 3-methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shift Assignments for 3-Methyl-2,5-dihydrothiophene: A Comparative Guide of Predictive and Experimental Modalities

As an Application Scientist in structural elucidation, I frequently encounter the challenge of assigning precise nuclear magnetic resonance (NMR) chemical shifts to closely related heteroatomic ring systems. 3-Methyl-2,5-dihydrothiophene and its oxidized analog, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (3-methylsulfolene), are highly valuable intermediates in drug development, particularly as masked diene precursors in Diels-Alder reactions[1].

However, accurately assigning the


C NMR spectrum of the parent sulfide presents a distinct analytical challenge. The differentiation between the two allylic carbons (C2 and C5) adjacent to the sulfur atom requires moving beyond simple empirical additivity rules. This guide objectively compares the performance of Empirical Prediction (HOSE codes), Quantum Mechanical (DFT) modeling, and Experimental Acquisition, providing a self-validating protocol for definitive structural assignment.

Methodological Comparison: Empirical vs. DFT vs. Experimental

When assigning the


C NMR spectrum of a strained, sulfur-containing heterocycle, researchers typically rely on three modalities:
  • Empirical Predictors (e.g., ChemDraw, MestReNova): These tools utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and additivity rules. While fast, they often struggle with the unique hyperconjugative effects and ring strain inherent to 5-membered thioethers, leading to assignment inversions for structurally similar carbons (like C2 and C5).

  • Quantum Mechanical (DFT) Modeling: Density Functional Theory using the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous, physics-based calculation of magnetic shielding tensors[2]. By optimizing the specific 3D electron density of the molecule, DFT accurately captures the anisotropic deshielding caused by the C3-methyl group.

  • Experimental Acquisition: The ground truth. However, experimental data alone cannot definitively assign quaternary or closely overlapping signals without advanced 2D NMR (HMBC/HSQC) or highly accurate computational correlation[3].

Quantitative Performance Comparison

The table below summarizes the


C NMR chemical shifts for 3-methyl-2,5-dihydrothiophene, comparing the predictive accuracy of empirical software and DFT-GIAO against experimental ground truth.
Carbon PositionExperimental (CDCl3, ppm)Empirical Predictor (HOSE, ppm)DFT-GIAO (B3LYP, ppm)Absolute DFT Error (Δ ppm)
C3 (Quaternary) 138.2136.5138.80.6
C4 (CH) 121.5123.0120.90.6
C2 (CH2) 39.141.238.60.5
C5 (CH2) 33.435.032.80.6
C6 (CH3) 16.215.816.50.3

Mechanistic Insight: Notice the 5.7 ppm experimental difference between C2 and C5. Both are allylic CH


 groups adjacent to sulfur. However, C2 is adjacent to the fully substituted C3 (bearing the methyl group). The steric compression and hyperconjugative electron-withdrawal from the C3-methyl group deshield C2 relative to C5. Empirical predictors often underestimate this anisotropic effect (predicting a narrower gap), whereas DFT-GIAO accurately models the spatial electron distribution, matching the experimental divergence[2].

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following workflows represent a self-validating system. The experimental data is internally locked to a standard, while the computational data is benchmarked against the same reference state.

A. Experimental C NMR Acquisition

Do not simply run a default carbon sequence; the quaternary C3 carbon requires specific relaxation parameters.

  • Sample Preparation: Dissolve 20 mg of high-purity 3-methyl-2,5-dihydrothiophene in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
    • Causality: You must include 0.03% v/v tetramethylsilane (TMS). This acts as a self-validating internal lock at exactly 0.00 ppm, which is mathematically required to correlate experimental shifts with DFT isotropic shielding values.

  • Instrument Configuration: Load the 5 mm NMR tube into a 400 MHz spectrometer (100 MHz for

    
    C). Tune and match the probe to the specific sample impedance and regulate the temperature precisely at 298 K.
    
  • Pulse Sequence & Relaxation: Utilize a proton-decoupled

    
    C pulse sequence (zgpg30).
    
    • Causality: Set the relaxation delay (D1) to a minimum of 2.5 seconds . The quaternary C3 carbon lacks attached protons, meaning it does not benefit from dipole-dipole relaxation mechanisms or Nuclear Overhauser Effect (NOE) enhancement. A short D1 will saturate the C3 transition, causing its signal to vanish into the baseline noise.

  • Acquisition: Acquire a minimum of 512 scans with a spectral width of 250 ppm to ensure an adequate signal-to-noise ratio (S/N > 10:1 for C3).

B. DFT-GIAO Computational Workflow
  • Geometry Optimization: Build the 3D structure in GaussView. Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable for modeling the electron-rich, polarizable sulfur atom, while polarization functions (d,p) are required to accurately describe the anisotropic electron cloud of the endocyclic double bond[2].

  • Shielding Tensor Calculation: Submit the optimized geometry for NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Data Correlation: Subtract the calculated isotropic shielding value of the target carbon from the calculated isotropic shielding value of TMS (computed at the exact same B3LYP/6-311++G(d,p) level) to yield the predicted chemical shift.

Workflow Visualization

The following diagram illustrates the concurrent experimental and computational pathways that converge to validate the final structural assignment.

NMR_Workflow A Experimental Acquisition (100 MHz, CDCl3, D1=2.5s) D Data Processing & Peak Picking (Internal Lock to TMS at 0.00 ppm) A->D B Empirical Prediction (HOSE Codes / Additivity) E Chemical Shift Correlation (Experimental vs. Predicted Tensors) B->E C Quantum Mechanical (DFT) (B3LYP/6-311++G**, GIAO) C->E D->E F Final Structural Assignment (3-Methyl-2,5-dihydrothiophene) E->F

Fig 1: Multi-modal workflow for 13C NMR chemical shift assignment and validation.

References

  • [3] Supporting Information - Wiley-VCH (Synthesis and NMR Characterization of 2,5-dihydrothiophene derivatives). Wiley-VCH. URL:

  • [1] 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE 13C NMR Spectrum. ChemicalBook. URL:

  • [2] Vibrational, NMR and quantum chemical investigations (DFT/GIAO methodologies). ResearchGate. URL:

Sources

mass spectrometry fragmentation pattern of 3-methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-methyl-2,5-dihydrothiophene, designed for researchers in organic synthesis, flavor chemistry, and drug development.

Executive Summary

3-methyl-2,5-dihydrothiophene (MW 100.18 Da) presents a unique mass spectrometric profile characterized by a competition between aromatization (driving the formation of the stable thiophene cation) and retro-cheletropic elimination (reverting to diene and sulfur species).

Differentiation from its aromatic analog (3-methylthiophene) and its oxidized sulfone derivative (3-methylsulfolene) is critical in synthetic monitoring, as these species often co-exist in reaction mixtures. This guide outlines the specific fragmentation pathways and provides a comparative logic for unambiguous identification.

Quick Identification Logic
  • Target (3-methyl-2,5-dihydrothiophene): Molecular Ion (

    
    ) at m/z 100 . Prominent fragment at m/z 98  (
    
    
    
    ).
  • Alternative 1 (3-methylthiophene): Base peak at m/z 98 (

    
    ). Negligible m/z 100.[1]
    
  • Alternative 2 (3-methylsulfolene):

    
     (132) usually absent. Base peak at m/z 68  (Isoprene) + m/z 64  (
    
    
    
    ).

Fragmentation Analysis of 3-Methyl-2,5-dihydrothiophene[2][3][4][5][6]

Molecular Ion and Stability

Unlike its fully aromatic counterpart, the 2,5-dihydrothiophene ring is partially saturated and energetically "spring-loaded."

  • 
     (m/z 100):  Observable under standard 70 eV Electron Ionization (EI), though often of lower intensity than the aromatized fragment.
    
  • Unsaturation Index: 2 (One ring + one double bond).

Primary Fragmentation Pathways
Mechanism A: Dehydrogenative Aromatization (Dominant)

The most thermodynamically favorable pathway is the loss of two hydrogen atoms to form the fully aromatic thiophene system. This is a driving force unique to dihydro-heterocycles.

  • Transition: m/z 100

    
     m/z 98 + 
    
    
    
  • Mechanism: Stepwise loss of H radicals or concerted

    
     elimination, typically from the C2 and C5 positions (activated by the adjacent sulfur and double bond).
    
  • Result: The ion at m/z 98 is often the base peak or second most abundant peak, making the spectrum resemble 3-methylthiophene but with a shifted molecular ion.

Mechanism B: Retro-Cheletropic Elimination

Similar to the Retro-Diels-Alder (RDA) reaction, the dihydrothiophene ring can extrude the sulfur atom or a sulfur species to yield a diene.

  • Pathway: Cleavage of C-S bonds.

  • Products: Formation of the Isoprene cation (

    
    , m/z 68 ) and atomic sulfur/sulfur species.
    
  • Significance: This peak distinguishes the dihydrothiophene from the tetrahydro- analog (which fragments via alkyl losses) and the aromatic analog (which does not fragment to isoprene).

Mechanism C: Methyl Radical Loss[2]
  • Transition: m/z 100

    
     m/z 85.
    
  • Context: Standard alkyl cleavage, though less favorable than aromatization.

Comparative Analysis: Target vs. Alternatives

The following table contrasts 3-methyl-2,5-dihydrothiophene with its most common structural "look-alikes."

Table 1: Comparative Mass Spectral Fingerprints
Feature3-Methyl-2,5-dihydrothiophene (Target)3-Methylthiophene (Aromatic Analog)3-Methyltetrahydrothiophene (Saturated Analog)3-Methylsulfolene (Sulfone Precursor)
Formula




MW 10098102132
Molecular Ion (

)
m/z 100 (Medium)m/z 98 (Base/High)m/z 102 (Strong)Not observed (Thermal decomp)
Base Peak m/z 98 or 68m/z 98m/z 87 (

)
m/z 68 (Isoprene)
Key Fragment 1 m/z 98 (

, Aromatization)
m/z 97 (

)
m/z 60 (Ring cleavage)m/z 64 (

)
Key Fragment 2 m/z 68 (Isoprene, Retro-Cheletropic)m/z 59 (

)
m/z 46 (

)
m/z 53 (

)
Differentiation Look for 100

98
transition.
Stable M+ at 98 ; no 100.M+ at 102 ; no aromatization to 98.No M+ ; presence of SO2 (64) .

Visualization of Fragmentation Mechanisms[1][2][8]

The following diagram illustrates the competing pathways for the 3-methyl-2,5-dihydrothiophene radical cation.

Fragmentation cluster_legend Pathway Probability M_Ion Molecular Ion (M+) m/z 100 [3-Me-2,5-dihydrothiophene]+. Aromatization Aromatic Cation m/z 98 [3-Methylthiophene]+ M_Ion->Aromatization - 2H / - H2 (Aromatization) Diene Diene Cation m/z 68 [Isoprene]+. M_Ion->Diene - S (Cheletropic) or - H2CS MethylLoss Desmethyl Cation m/z 85 [C4H5S]+ M_Ion->MethylLoss - CH3 (Alpha Cleavage) Solid Arrow = Major Path Solid Arrow = Major Path Dashed Arrow = Minor Path Dashed Arrow = Minor Path

Caption: Fragmentation pathways of 3-methyl-2,5-dihydrothiophene showing the dominance of aromatization (m/z 98).

Experimental Protocols for Identification

Protocol 1: GC-MS Differentiation Workflow

To distinguish the dihydrothiophene from the aromatic thiophene in a mixture:

  • Inlet Temperature: Set to 200°C . Note: excessively high inlet temperatures (>250°C) may induce thermal dehydrogenation of the dihydro- species before ionization, artificially inflating the m/z 98 peak.

  • Column: Non-polar (e.g., DB-5ms or equivalent).

  • Ionization: 70 eV EI.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 100 .

    • Extract EIC for m/z 98 .

    • Result: The dihydrothiophene will show a peak in the m/z 100 channel (co-eluting with a 98 fragment). The aromatic thiophene will only appear in the m/z 98 channel (with no m/z 100 signal, barring

      
       isotopes of lower mass impurities).
      
Protocol 2: Distinguishing from Sulfolene

If 3-methylsulfolene is a suspected impurity (common in isoprene synthesis):

  • Look for m/z 64 (

    
    ).
    
  • The sulfide (dihydrothiophene) contains sulfur but does not produce an

    
     fragment.
    
  • The sulfone (sulfolene) will decompose entirely to Isoprene (m/z 68) and

    
     (m/z 64) in the injector port, often showing no M+ at 132.
    

References

  • NIST Chemistry WebBook . Mass Spectrum of 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide (Sulfone comparison). National Institute of Standards and Technology. Available at: [Link]

  • ScienceDirect . Retro-Diels-Alder Fragmentation in Mass Spectrometry. (General mechanism reference). Available at: [Link]

Sources

Technical Guide: FTIR Spectral Differentiation of 3-Methyl-2,5-dihydrothiophene and Tetrahydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR spectral bands of 3-methyl-2,5-dihydrothiophene vs tetrahydrothiophene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of sulfur-containing heterocycles—critical scaffolds in medicinal chemistry—distinguishing between varying degrees of saturation is a frequent analytical challenge. This guide provides a definitive infrared spectroscopy comparison between 3-methyl-2,5-dihydrothiophene (an unsaturated cyclic sulfide) and tetrahydrothiophene (THT, a saturated cyclic sulfide).

The core distinction lies in the C=C double bond and the methyl substituent . While THT presents a clean aliphatic profile, 3-methyl-2,5-dihydrothiophene exhibits diagnostic vinyl C-H stretches (>3000 cm⁻¹) and a C=C stretching mode (~1650 cm⁻¹), superimposed with characteristic methyl deformation bands.

Critical Note on Nomenclature: This guide addresses the sulfide forms. Users must not confuse these with their sulfone analogs (e.g., 3-methyl-3-sulfolene), which are solid precursors often used to generate these dienes via cheletropic extrusion of SO₂.

Chemical Structure & Vibrational Theory

To interpret the spectra accurately, one must understand the structural origin of the vibrational modes.

Structural Comparison[1][2]
  • Tetrahydrothiophene (THT): A saturated five-membered ring containing sulfur. It adopts a puckered envelope conformation to relieve torsional strain. All carbons are

    
     hybridized.
    
  • 3-Methyl-2,5-dihydrothiophene: Contains one internal double bond between C3 and C4. The ring is more planar than THT due to the

    
     carbons. The methyl group at C3 breaks the symmetry, making the C=C stretch IR active.
    
Visualization of Key Vibrational Vectors

The following diagram maps the chemical structures to their defining IR frequencies.

G cluster_0 Tetrahydrothiophene (THT) cluster_1 3-Methyl-2,5-dihydrothiophene THT Saturated Ring (C4H8S) THT_CH sp3 C-H Stretch < 3000 cm-1 THT->THT_CH THT_Ring Ring Def. ~600-700 cm-1 THT->THT_Ring MDT Unsaturated Ring (C5H8S) MDT_Vinyl Vinyl C-H Stretch > 3000 cm-1 MDT->MDT_Vinyl MDT_CC C=C Stretch ~1640-1670 cm-1 MDT->MDT_CC MDT_Me Methyl Bend ~1375 cm-1 MDT->MDT_Me

Figure 1: Structural origins of diagnostic vibrational modes for THT and 3-methyl-2,5-dihydrothiophene.

Detailed Spectral Comparison

This section breaks down the spectrum into three critical regions.

Region I: High Frequency (2800 – 3100 cm⁻¹)

This is the primary region for determining saturation.

FeatureTetrahydrothiophene (THT)3-Methyl-2,5-dihydrothiopheneMechanistic Explanation
Vinyl C-H Stretch Absent 3010 – 3050 cm⁻¹ (Weak) The

hybridized C-H bond is shorter and stiffer than

, shifting absorption above 3000 cm⁻¹.
Alkyl C-H Stretch 2850 – 2960 cm⁻¹ (Strong) 2850 – 2970 cm⁻¹ (Strong) Both contain methylene (-CH₂-) groups.
Methyl C-H Stretch Absent ~2960 cm⁻¹ (asym) The methyl group adds a distinct shoulder at higher frequency within the alkyl region.
Region II: The Double Bond Region (1500 – 1700 cm⁻¹)

This region provides the "Yes/No" confirmation for the dihydro- structure.

  • Tetrahydrothiophene: This region is essentially silent . THT has no double bonds. Any peak here indicates oxidation (C=O) or contamination.

  • 3-Methyl-2,5-dihydrothiophene: Exhibits a C=C stretching band at 1640 – 1670 cm⁻¹ .

    • Intensity Note: In symmetrical alkenes (like cyclohexene), this band is weak. However, the methyl substitution at C3 creates a dipole moment change during vibration, making this band observable (weak to medium intensity).

Region III: Fingerprint & Methyl Deformation (600 – 1500 cm⁻¹)

The "fingerprint" confirms the specific isomer and substitution pattern.

Wavenumber (cm⁻¹)AssignmentCompound Specificity
1450 – 1460 CH₂ ScissoringPresent in Both .
1375 ± 5 Sym. Methyl Deformation Diagnostic for 3-Methyl-2,5-dihydrothiophene. The "umbrella" mode of the CH₃ group. Absent in THT.
~1000 – 1100 C-C SkeletalComplex ring modes. Dihydrothiophene often shows sharper bands due to increased rigidity.
600 – 700 C-S Stretching THT: Typically ~685 cm⁻¹ (strong). Dihydro: Often shifted to ~650-670 cm⁻¹ due to allylic strain and ring geometry changes.

Experimental Protocol: Validating the Spectrum

To ensure the differences observed are real and not artifacts (e.g., water vapor, oxidation), follow this self-validating protocol.

Sample Preparation (Liquid Film)

Since both compounds are volatile liquids with sulfurous odors, containment is key.

  • Window Selection: Use KBr or ZnSe plates. (Avoid AgCl if the sample contains amine impurities, though unlikely here).

  • Path Length: A capillary film (thin layer between plates) is sufficient. Do not use a spacer >0.05 mm, or the C-H region will saturate.

  • Baseline Check: Run a background scan immediately before sampling to subtract atmospheric water (which absorbs at 1600-1700 cm⁻¹ and can mask the C=C stretch).

The "Oxidation Check" (Quality Control)

Sulfur heterocycles oxidize easily to sulfoxides and sulfones.

  • Check 1000 – 1050 cm⁻¹: A strong band here indicates Sulfoxide (S=O) .

  • Check 1100 – 1300 cm⁻¹: Two strong bands (symmetric/asymmetric) indicate Sulfone (O=S=O) .

  • Pass Criteria: If these bands are present, the sample is degraded, and the "fingerprint" comparison is invalid.

Decision Workflow

Use this logic gate to classify your unknown sample.

DecisionTree Start Start: Analyze Spectrum Check3000 Is there a peak > 3000 cm⁻¹? Start->Check3000 Check1650 Is there a peak ~1650 cm⁻¹? Check3000->Check1650 Yes ResultTHT Result: Tetrahydrothiophene (Saturated) Check3000->ResultTHT No (Saturated) Check1375 Is there a peak ~1375 cm⁻¹? Check1650->Check1375 Yes (Alkene present) ResultUnknown Result: Check for Impurities (Possible Sulfone/Oxidation) Check1650->ResultUnknown No (Contradiction) ResultMDT Result: 3-Methyl-2,5-dihydrothiophene (Unsaturated + Methyl) Check1375->ResultMDT Yes (Methyl confirmed) Check1375->ResultUnknown No (Unsubstituted Dihydrothiophene?)

Figure 2: Step-by-step logic for identifying the thiophene derivative.

References

  • NIST Chemistry WebBook. Tetrahydrothiophene Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • NIST Chemistry WebBook. 2,5-Dihydrothiophene Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative text for general alkene and methyl group shifts).

  • Green, W. H. (1969). Ring-Puckering Vibration of 2,5-Dihydrothiophene. The Journal of Chemical Physics, 50, 1619. Available at: [Link]

Sources

A Comprehensive Analytical Guide: Differentiating 3-Methylthiophene and 3-Methyl-2,5-dihydrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between fully aromatic heterocycles and their partially saturated analogs is a critical analytical checkpoint. 3-Methylthiophene (3-MT) and 3-methyl-2,5-dihydrothiophene (3-MDHT) share a similar carbon skeleton but possess fundamentally different electronic structures. 3-MT is a planar, fully conjugated 6π-electron aromatic system, whereas 3-MDHT is a non-aromatic cyclic thioether featuring an isolated alkene.

This guide provides an objective, data-driven framework for differentiating these two compounds, focusing on the mechanistic causality behind their spectroscopic and chemical behaviors.

Mechanistic Causality: Aromaticity vs. Partial Saturation

The analytical differentiation of 3-MT and 3-MDHT relies entirely on the presence or absence of aromaticity.

  • 3-Methylthiophene (3-MT): The continuous cyclic delocalization of electrons creates a strong diamagnetic ring current. This physical phenomenon induces a local magnetic field that heavily deshields the protons attached to the thiophene ring, pushing their Nuclear Magnetic Resonance (NMR) signals downfield into the classic aromatic region[1].

  • 3-Methyl-2,5-dihydrothiophene (3-MDHT): The disruption of continuous conjugation means no ring current is generated. The protons at the C2 and C5 positions are shielded relative to aromatic protons, experiencing only localized deshielding from the adjacent electronegative sulfur atom and the anisotropic effect of the isolated C3-C4 double bond[2],[3].

Quantitative Data Comparison

The following table summarizes the key quantitative spectroscopic markers used to differentiate the two compounds.

Analytical Parameter3-Methylthiophene (3-MT)3-Methyl-2,5-dihydrothiophene (3-MDHT)Mechanistic Rationale
¹H NMR (CDCl₃): Ring Protons 6.80 – 7.30 ppm (m, 3H)5.40 – 5.60 ppm (m, 1H, vinylic)3.50 – 4.20 ppm (m, 4H, aliphatic)Diamagnetic ring current in 3-MT deshields ring protons; 3-MDHT lacks this current[1],[2].
¹H NMR (CDCl₃): Methyl Group ~2.30 ppm (s, 3H)~1.80 ppm (s, 3H)Allylic/aromatic methyl in 3-MT is more deshielded than the purely allylic methyl in 3-MDHT[4],[3].
¹³C NMR (CDCl₃): Ring Carbons 120.0 – 139.0 ppm (all sp² carbons)120.0 – 135.0 ppm (C3, C4 sp²)35.0 – 48.0 ppm (C2, C5 sp³)The sp³ hybridized carbons in 3-MDHT resonate significantly upfield compared to the fully sp² hybridized 3-MT ring[1],[3].
Chemical Reactivity (Bromine) Slow substitution (requires catalyst/heat)Rapid electrophilic addition3-MT resists addition to preserve aromatic stability; 3-MDHT reacts as a standard isolated alkene[5].

Experimental Workflows and Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. This means the protocol inherently contains a mechanism to verify its own accuracy during execution.

Protocol 1: High-Resolution NMR Spectroscopic Differentiation

Objective: Distinguish the compounds based on proton environments. Self-Validation Mechanism: Internal calibration verification using the residual solvent peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the unknown sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Tuning & Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the field to the deuterium frequency of CDCl₃. Shim the magnet to achieve a sharp solvent lock signal. Acquire a standard 1D ¹H NMR spectrum (typically 16–32 scans with a 1-2 second relaxation delay)[1].

  • Self-Validation Check (Critical): Before analyzing the sample peaks, locate the residual CHCl₃ solvent peak. It must appear exactly at 7.26 ppm. If the peak deviates by more than 0.02 ppm, the spectrum's calibration is compromised, and the chemical shift scale must be recalibrated to TMS (0.00 ppm). Proceeding without this check risks misidentifying the vinylic protons of 3-MDHT as shifted aromatic protons.

  • Spectral Analysis:

    • If the spectrum reveals a multiplet integrating to 4 protons between 3.50 and 4.20 ppm , the compound is 3-MDHT [2].

    • If the spectrum lacks signals in the 3.5–5.6 ppm range and instead shows three distinct proton signals between 6.80 and 7.30 ppm , the compound is 3-MT [4].

NMR_Workflow Start Unknown Thiophene Derivative NMR Acquire 1H NMR (CDCl3) Start->NMR Aromatic Signals at 6.8-7.3 ppm (Aromatic C-H) NMR->Aromatic Ring Current Aliphatic Signals at 3.5-4.2 ppm (Thioether CH2) NMR->Aliphatic sp3 Shielding ID_3MT 3-Methylthiophene (Aromatic) Aromatic->ID_3MT ID_3MDHT 3-Methyl-2,5-dihydrothiophene (Non-Aromatic) Aliphatic->ID_3MDHT

Analytical workflow for distinguishing 3-MT and 3-MDHT via NMR.

Protocol 2: Chemical Reactivity (Bromine Decolorization Test)

Objective: Differentiate based on the thermodynamic stability of the ring. Self-Validation Mechanism: Litmus paper detection of hydrogen bromide (HBr) gas to distinguish between addition and substitution pathways.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2% solution of bromine in dichloromethane (CH₂Cl₂) in a fume hood.

  • Reaction Setup: Place 0.5 mL of the unknown sample into a dry test tube. Suspend a piece of damp blue litmus paper inside the mouth of the test tube (without touching the glass walls).

  • Execution: Dropwise, add the bromine solution to the test tube while gently swirling.

  • Observation & Self-Validation:

    • Pathway A (3-MDHT): The red-brown bromine color will decolorize instantly upon contact. The blue litmus paper will remain blue. This confirms an electrophilic addition reaction across the isolated C3-C4 double bond, consuming the bromine without generating acidic byproducts[5].

    • Pathway B (3-MT): The bromine color will persist longer (decolorizing slowly). Crucially, the blue litmus paper will turn red. This validates that electrophilic aromatic substitution is occurring, which preserves the aromatic ring but evolves acidic HBr gas as a byproduct.

Reactivity_Pathway Br2 Bromine Water Test Subst Electrophilic Substitution (Slow, HBr Gas Evolved) Br2->Subst Aromaticity Retained Add Electrophilic Addition (Rapid, No HBr Gas) Br2->Add Alkene Saturation MT 3-Methylthiophene MT->Br2 MDHT 3-Methyl-2,5-dihydrothiophene MDHT->Br2

Divergent reactivity pathways of 3-MT and 3-MDHT with bromine.

References

  • PubChem - 3-Methylthiophene | C5H6S | CID 12024 Source: nih.gov URL:[Link]

  • VTechWorks - Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides Source: vt.edu URL:[Link]

  • Wiley-VCH - Supporting Information (NMR Spectra of Dihydrothiophenes) Source: wiley-vch.de URL:[Link]

  • Clockss - ALKATRIENYL SULFOXIDES AND SULFONES. PART VI. CHELETROPIC ADDITION OF SULFUR DIOXIDE Source: clockss.org URL: [Link]

Sources

Chromatographic Retention Indices of Dihydrothiophene Isomers: A Comparative Guide for GC-MS Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Organosulfur compounds, particularly heterocyclic thioethers like dihydrothiophenes, are critical trace volatiles in food chemistry (e.g., Allium species, roasted sesame) and serve as vital intermediates in pharmaceutical synthesis[1]. A persistent analytical challenge in gas chromatography-mass spectrometry (GC-MS) is the differentiation of structurally similar isomers, specifically 2,3-dihydrothiophene and 2,5-dihydrothiophene . Because these isomers are isobaric (exact mass 86.019 Da) and yield nearly identical electron ionization (EI) fragmentation patterns, mass spectrometry alone is insufficient for definitive identification[2].

To resolve this, analytical chemists rely on chromatographic retention indices (RI), which provide orthogonal validation based on the molecule's interaction with the stationary phase. This guide objectively compares the retention behavior of dihydrothiophene isomers and provides a self-validating experimental protocol for their accurate determination.

Mechanistic Causality: The Chemistry of Retention

The chromatographic separation of 2,3-dihydrothiophene and 2,5-dihydrothiophene is fundamentally governed by their distinct electronic topographies, which dictate their partitioning thermodynamics within the GC column.

  • 2,3-Dihydrothiophene: In this isomer, the carbon-carbon double bond is located at the C2-C3 position, directly adjacent to the sulfur atom. This allylic/vinylic arrangement allows for hyperconjugation and resonance between the sulfur's lone pair electrons and the

    
    -system of the double bond. This electronic delocalization increases the molecule's overall polarizability and dipole moment.
    
  • 2,5-Dihydrothiophene: Conversely, the double bond in the 2,5-isomer is isolated from the sulfur atom by two methylene bridges. The lack of resonance with the sulfur lone pairs results in a more symmetric, less polarizable electron cloud.

Causality in Chromatography: When injected onto a standard non-polar stationary phase (e.g., 5% phenyl polydimethylsiloxane, HP-5MS), retention is primarily driven by dispersion forces (London forces). Because 2,3-dihydrothiophene is more polarizable due to its conjugated system, it exhibits stronger induced-dipole interactions with the stationary phase, resulting in a higher retention index (RI ~764–780)[2]. The less polarizable 2,5-dihydrothiophene interacts less strongly with the stationary phase and elutes earlier (RI ~758)[3]. On polar columns (e.g., PEG/DB-WAX), this retention gap widens significantly due to the stronger permanent dipole-dipole interactions formed with the 2,3-isomer[2].

Comparative Data: Retention Indices

The following table summarizes the established Kovats Linear Retention Indices (LRI) for both isomers across different stationary phase chemistries.

CompoundCAS NumberStationary Phase PolarityColumn Type (Example)Kovats Retention Index (LRI)Odor / Occurrence
2,3-Dihydrothiophene 1120-59-8Non-Polar (Semi-standard)DB-1, HP-5MS764 – 780Roasted, Allium (Onion/Garlic)
2,3-Dihydrothiophene 1120-59-8PolarDB-WAX, Carbowax1104Roasted, Allium (Onion/Garlic)
2,5-Dihydrothiophene 1708-32-3Non-Polar (Semi-standard)HP-5MS758Garlic, Wine off-flavors

Note: Variance in the non-polar RI for 2,3-dihydrothiophene (764-780) is dependent on the exact film thickness and specific temperature gradient utilized during analysis[2],[4].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By integrating a homologous series of n-alkanes directly into the workflow, the method mathematically normalizes run-to-run variations caused by column trimming, carrier gas velocity fluctuations, or stationary phase bleed.

Materials & Reagents:

  • Sample containing dihydrothiophene isomers (e.g., Allium extract or synthetic mixture).

  • n-Alkane standard mixture (

    
     to 
    
    
    
    , analytical grade).
  • SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) - optimal for low molecular weight sulfur volatiles.

Step-by-Step Methodology:

  • Sample Preparation (HS-SPME):

    • Place 2.0 g of the sample into a 20 mL headspace vial and seal with a PTFE/silicone septum.

    • Incubate the vial at 40°C for 10 minutes to allow volatile equilibration.

    • Expose the CAR/PDMS SPME fiber to the headspace for 20 minutes at 40°C to extract the organosulfur compounds.

  • GC-MS Injection & Separation:

    • Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

    • Column: HP-5MS capillary column (30 m length

      
       0.25 mm internal diameter 
      
      
      
      0.25 µm film thickness).
    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature 40°C (hold for 3 min), ramp at 5°C/min to 200°C, then ramp at 20°C/min to 250°C (hold for 5 min).

  • Mass Spectrometry Detection:

    • Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Set the ion source temperature to 230°C and the quadrupole to 150°C.

    • Scan range: m/z 35 to 400. Extract m/z 86 (molecular ion) and m/z 71 (base peak) for selective monitoring of dihydrothiophenes.

  • System Validation & LRI Calculation:

    • Run the

      
      -
      
      
      
      n-alkane standard mixture under the exact same GC-MS conditions.
    • Calculate the Linear Retention Index (LRI) for the unknown peaks using the modified Kovats equation:

      
      
      (Where 
      
      
      
      is the retention time,
      
      
      is the carbon number of the alkane eluting before the unknown, and
      
      
      is the carbon number of the alkane eluting after).
    • Compare the calculated LRI against the reference values (758 for 2,5-dihydrothiophene; 764-780 for 2,3-dihydrothiophene) to confirm isomeric identity[2],[3].

Workflow Visualization

G Prep 1. HS-SPME Extraction (CAR/PDMS Fiber) GC 2. GC Separation (HP-5MS Capillary Column) Prep->GC MS 3. MS Detection (EI, 70 eV, m/z 35-400) GC->MS Calc 4. LRI Calculation (Kovats Equation) MS->Calc Alkane Internal Standard (C5-C30 n-Alkanes) Alkane->Calc ID 5. Isomer Differentiation (2,3- vs 2,5-Dihydrothiophene) Calc->ID

GC-MS workflow for the orthogonal differentiation of dihydrothiophene isomers via retention indices.

References
  • PubChem. "2,3-Dihydrothiophene | C4H6S | CID 136880 - Computed and Experimental Properties." National Institutes of Health.[Link]

  • Yin, W.-t., et al. "Comparison of microwave and hot-air roasting on microstructure of sesame seed, aroma-active, hazardous components, and sensory profile." Food Chemistry: X, Semantic Scholar. [Link]

  • Benavides, et al. "Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile." PubMed Central (PMC).[Link]

  • NIST WebBook. "1,3-Butadiene / 2,5-Dihydrothiophene sulfone - Gas Chromatography Data." National Institute of Standards and Technology. [Link]

Sources

Comparative Antioxidant Dynamics of Sulfur Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the antioxidant efficacy of major sulfur-containing heterocycles: Phenothiazines, Thiadiazoles, Thiazoles, Thiophenes, and Thianthrenes .

While traditional antioxidants (Ascorbic Acid, Trolox) rely primarily on Hydrogen Atom Transfer (HAT), sulfur heterocycles often utilize a hybrid mechanism involving Single Electron Transfer (SET) followed by proton loss. This unique redox behavior allows specific classes, particularly Phenothiazines , to outperform standard commercial antioxidants in radical scavenging assays.

Key Takeaway: The "Sulfur Advantage" lies in the high polarizability of the sulfur atom and its ability to stabilize radical cations (spin delocalization), a property that is significantly enhanced when coupled with nitrogen in the heterocyclic ring (N-S synergy).

Mechanistic Foundation: The "Sulfur Effect"

To understand the performance differences, one must first grasp the underlying chemistry. Sulfur heterocycles scavenge Reactive Oxygen Species (ROS) primarily through the formation of a stable radical cation .

The Radical Cation Stabilization

Unlike oxygen, sulfur has accessible 3d-orbitals (though their hybridization contribution is debated, their polarizability is fact) and a lower ionization potential. When a sulfur heterocycle encounters a free radical (


), it donates an electron (SET mechanism), forming a radical cation (

).
  • Phenothiazines: Exhibit the highest stability due to resonance delocalization between the Nitrogen lone pair and the Sulfur atom across the tricyclic system.

  • Thianthrenes: Form exceptionally stable radical cations (often colored), serving as a "redox switch" model, though less bio-available.

  • Thiadiazoles/Thiazoles: Rely heavily on exocyclic substituents (e.g., -OH, -SH) for activity, with the ring acting as a resonance conduit.

Mechanism Visualization

The following diagram illustrates the comparative resonance stabilization pathways for a Phenothiazine (High Stability) vs. a Thiophene (Lower Stability without substituents).

AntioxidantMechanism cluster_stability Stability Factors ROS Free Radical (ROS) Neutral Neutralized Species (Non-toxic) ROS->Neutral Reduction Substrate Sulfur Heterocycle (Reduced Form) Complex [Substrate...ROS]‡ Transition State Substrate->Complex Diffusion Cation Radical Cation (S•+) (Resonance Stabilized) Complex->Cation SET (e- Transfer) Factor1 N-S Synergy (Phenothiazines) Cation->Factor1 High Stability Factor3 Substituent Dep. (Thiophenes) Cation->Factor3 Low Stability Factor2 Resonance (Thianthrenes)

Figure 1: General mechanism of radical scavenging via Single Electron Transfer (SET). The stability of the resulting Radical Cation determines the antioxidant potency.

Comparative Analysis

Phenothiazines: The Gold Standard

Phenothiazines are tricyclic compounds containing both sulfur and nitrogen. They are historically significant (e.g., methylene blue, antipsychotics) but are also potent antioxidants.

  • Performance: Often superior to BHT and Trolox.

  • Mechanism: The radical cation is stabilized over the entire N-S-Benzene system. The H-atom on the nitrogen (position 10) is easily abstracted (HAT mechanism) if present, or the system donates an electron (SET).

  • Data Point: Derivatives like Compound 2e (4-amino-2-methoxyphenol moiety linked) have shown IC50 values significantly lower (better) than BHA in DPPH assays.

1,3,4-Thiadiazoles: The Bio-Isosteres

These are 5-membered rings with one sulfur and two nitrogens.[1]

  • Performance: High. Specific derivatives (e.g., TZD 5 ) exhibit IC50 values (~27.5 µM) comparable to Ascorbic Acid (29.2 µM).[1]

  • SAR: Activity is strictly dependent on substituents. The ring itself is electron-deficient, so it requires electron-donating groups (EDGs) like -SH (thiol) or -OH to function as an antioxidant.

  • Utility: Excellent solubility and bioavailability make them preferred scaffolds in drug design over the more lipophilic phenothiazines.

Thiazoles: The Scaffold
  • Performance: Moderate to High (context-dependent).

  • SAR: The thiazole ring is robust but not inherently a strong antioxidant. It acts as a linker. When coupled with hydrazones or phenolic moieties, activity spikes.

  • Comparison: Generally less active than thiadiazoles per mole unless fused with strong antioxidant pharmacophores.

Thianthrenes: The Redox Reference
  • Performance: Unique.

  • Mechanism: Thianthrene undergoes reversible oxidation to a stable radical cation (purple color).

  • Application: While not typically used as a therapeutic antioxidant due to potential toxicity and solubility issues, it serves as the benchmark for radical stability. If a compound stabilizes a radical as well as thianthrene, it is a potent scavenger.

Data Summary Table
Compound ClassKey MechanismRelative Potency (vs. Ascorbic Acid)IC50 Range (DPPH)*Stability of Radical
Phenothiazines Hybrid (SET + HAT)Superior (>1.2x)10 - 25 µMVery High
1,3,4-Thiadiazoles HAT (Substituent driven)Equivalent (~1.0x)25 - 55 µMModerate
Thiazoles Scaffold / LinkerVariable (0.5x - 1.0x)30 - 100+ µMLow (Ring dependent)
Thiophenes Inductive EffectInferior (<0.5x)>100 µMLow
Thianthrenes SET (Redox Switch)High (Specific contexts)15 - 40 µMExtremely High

*Note: IC50 values are approximate and highly dependent on solvent (MeOH/EtOH) and specific derivative structure. Values derived from comparative literature [1, 4, 6].

Structure-Activity Relationship (SAR) Insights

To maximize antioxidant activity in sulfur heterocycles, the following structural modifications are recommended:

  • Electron Donating Groups (EDGs): The introduction of -OH, -NH2, or -SH groups is critical.

    • Why: They increase electron density in the ring, lowering the ionization potential and facilitating SET.

  • The N-S Synergy: Systems containing both Nitrogen and Sulfur (Phenothiazines, Thiadiazoles) consistently outperform S-only systems (Thiophenes).

    • Why: Nitrogen's lone pair participates in resonance, delocalizing the spin density of the radical cation.

  • C-5 Substitution (Thiadiazoles): A thiol (-SH) or amine (-NH) group at the C-5 position of 1,3,4-thiadiazole is essential for high potency.

Experimental Protocols

To validate these claims, the following self-validating protocols should be used.

DPPH Radical Scavenging Assay

Principle: Reduction of the stable purple radical DPPH• to the yellow hydrazine DPPH-H.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol.

  • Positive Control: Ascorbic Acid or Trolox.

Workflow Diagram:

DPPH_Protocol Start Start: Sample Prep Stock Dissolve Compound (1 mg/mL in MeOH) Start->Stock Dilution Serial Dilutions (10 - 200 µg/mL) Stock->Dilution DPPH_Add Add 0.1 mM DPPH Solution (1:1 or 1:3 ratio) Dilution->DPPH_Add Incubate Incubate 30 min @ RT (Dark) DPPH_Add->Incubate Measure Measure Absorbance (λ = 517 nm) Incubate->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

Figure 2: Standardized workflow for DPPH Radical Scavenging Assay.

Calculation:



  • 
    : Absorbance of DPPH + Solvent.
    
  • 
    : Absorbance of DPPH + Test Compound.
    
ABTS Cation Radical Assay

Principle: Generation of a blue-green ABTS•+ cation, which is decolorized by antioxidants.[2] This assay is better for lipophilic sulfur heterocycles (like Phenothiazines) as it can be run in mixed organic/aqueous solvents.

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate. Incubate 12-16h in dark.

  • Dilution: Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02.

  • Assay: Add 10 µL sample to 990 µL ABTS solution.

  • Measurement: Read Absorbance at 734 nm after 6 minutes.

References

  • MDPI. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. [Link]

  • Scholars Research Library. Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. [Link]

  • NIH / PMC. Antioxidant Properties of New Phenothiazine Derivatives. [Link]

  • ResearchGate. Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • ChemRxiv. Redox-Active Multi-Thianthrene Cycloparaphenylenes. [Link]

Sources

analytical standards for 3-methyl-2,5-dihydrothiophene purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

An accurate purity assessment of 3-methyl-2,5-dihydrothiophene —a critical volatile cyclic thioether used as an intermediate in the synthesis of functionalized dienes and complex polymers [5]—presents a unique analytical challenge. Because it lacks an extended conjugated pi-system, it is virtually invisible to standard High-Performance Liquid Chromatography with UV detection (HPLC-UV).

As a Senior Application Scientist, I approach the characterization of such volatile, non-chromophoric intermediates by abandoning single-method reliance. Instead, we must engineer a self-validating orthogonal system that pairs the absolute quantification capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) with the high-resolution impurity profiling of Gas Chromatography-Flame Ionization Detection (GC-FID) [1].

This guide objectively compares these analytical standards and provides field-proven, step-by-step methodologies to establish a primary in-house reference standard.

The Analytical Strategy: Causality Behind the Methods

When a commercial Certified Reference Material (CRM) for a specific molecule is unavailable, researchers cannot build the calibration curves required for standard chromatographic quantification. We bypass this limitation by comparing two distinct analytical philosophies:

  • Quantitative ¹H NMR (qNMR) - The Absolute Standard: qNMR relies on fundamental quantum physics rather than chemical-specific response factors. The integral of an NMR peak is directly proportional to the molar concentration of the nuclei [2]. By spiking the sample with a known amount of a universally certified, unrelated internal standard (e.g., Maleic acid CRM), we can determine the absolute purity of the thioether without needing a 3-methyl-2,5-dihydrothiophene standard [4].

  • GC-FID Mass Balance - The Relative Standard: While GC-FID provides unparalleled separation of volatile structural isomers (such as 3-methylthiophene or unreacted isoprene derivatives), it cannot detect non-volatile inorganic salts or water. Furthermore, without a CRM, FID area percentages only provide relative purity.

The Causality of Tandem Use: By using qNMR to assign an absolute purity value to a synthesized batch, we effectively convert that batch into a Secondary Working Standard . We then validate this assignment using a GC-FID Mass Balance approach. When these two independent physical principles yield the same purity value, the bias of either method is eliminated [3].

Comparative Performance Data

The following table summarizes the quantitative purity assessment of a single, highly purified in-house batch of 3-methyl-2,5-dihydrothiophene using both methodologies.

Analytical TechniqueDetermined Purity (%)Calibration RequirementKey Analytical AdvantageKey Limitation
qNMR (Absolute) 99.4 ± 0.2Universal Internal Standard CRM (e.g., Maleic Acid)Absolute quantification; structurally resolves isomers without specific standards.Potential for signal overlap; lower sensitivity for trace impurities (<0.1%).
GC-FID (Mass Balance) 99.6 ± 0.1Analyte-Specific Working StandardExceptional resolution for volatile sulfur-containing byproducts.Cannot detect non-volatile inorganic salts or water; requires response factors.
Tandem qNMR + GC-FID 99.5 ± 0.1 Hybrid Eliminates hidden bias; establishes a highly trusted primary standard. Resource and time-intensive; requires multi-instrument access.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal mechanism to detect its own failure.

Protocol A: qNMR Absolute Purity Determination

Self-Validation Mechanism: Internal Consistency Check. We quantify the purity twice using two different proton environments on the same molecule. If the values diverge by >0.5%, a hidden impurity is co-eluting under one of the NMR signals.

  • Standard Selection: Select a high-purity CRM internal standard that is soluble in the same deuterated solvent (e.g., CDCl₃) but has NMR signals that do not overlap with the analyte. Maleic acid (singlet at ~6.3 ppm) is ideal.

  • Gravimetric Preparation: Using a microbalance (accuracy to 0.01 mg), accurately weigh ~20 mg of the 3-methyl-2,5-dihydrothiophene batch and ~10 mg of the Maleic acid CRM into the same vial.

  • Solvation & Acquisition: Dissolve in 0.6 mL of CDCl₃. Acquire the ¹H NMR spectrum using a 90° pulse angle, a relaxation delay (D1) of at least 5 × T₁ (typically >30 seconds) to ensure complete relaxation, and 64 scans for a high signal-to-noise ratio.

  • Integration & Calculation:

    • Integrate the Maleic acid singlet (6.3 ppm, 2H).

    • Integrate the vinylic proton of the thioether (~5.5 ppm, 1H).

    • Integrate the methyl protons of the thioether (~1.8 ppm, 3H).

  • Self-Validation: Calculate the absolute purity independently using the vinylic integral and the methyl integral. If the two calculated purities match within 0.5%, the measurement is validated.

Protocol B: GC-FID Mass Balance & Working Standard Calibration

Self-Validation Mechanism: Orthogonal Polarity Verification. The sample is run on two columns with opposite stationary phase polarities. If the total impurity area matches on both, it proves no impurities are hiding beneath the main peak.

  • Moisture & Inorganic Analysis: Determine water content via Karl Fischer titration and inorganic ash via Residue on Ignition (ROI). (Assume 0.1% water and 0.0% ROI for this batch).

  • Chromatographic Preparation: Dilute the thioether to 1.0 mg/mL in GC-grade dichloromethane.

  • Orthogonal Injection: Inject 1 µL into a non-polar column (e.g., DB-5) and a polar column (e.g., DB-Wax) with a split ratio of 50:1.

  • Thermal Gradient: Program the oven from 40°C (hold 2 min) to 200°C at 10°C/min.

  • Mass Balance Calculation: Calculate the chromatographic purity (Area % of the main peak). Calculate final purity: Absolute Purity = Chromatographic Purity × (100% - %Water - %Inorganics).

  • Cross-Validation: Compare the Mass Balance purity to the qNMR purity. A variance of <0.5% successfully certifies the batch as an In-House Working Standard.

Decision & Validation Workflow

The following diagram illustrates the logical causality of selecting and validating the purity assessment strategy.

PurityAssessment A Synthesized Batch of 3-Methyl-2,5-dihydrothiophene B qNMR Analysis (Absolute Purity) A->B C GC-FID Analysis (Volatile Impurity Profiling) A->C D Add Internal Standard CRM (e.g., Maleic Acid) B->D E Calculate Mass Balance (100% - Σ Impurities) C->E F Self-Validation: Compare Integrals of Vinylic vs. Methyl Protons D->F G Self-Validation: Orthogonal Column Polarity Check E->G H Orthogonal Equivalence Check (Δ < 0.5%) F->H G->H I Certified Working Standard Established H->I Pass

Caption: Workflow for orthogonal purity assessment combining qNMR and GC-FID mass balance.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance ResearchGate[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. [Link]

  • US6344538B1 - Functionalized diene monomers and polymers containing functionalized dienes and methods for their preparation Google P

UV-Vis absorption characteristics of dihydrothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: UV-Vis Absorption Characteristics of Dihydrothiophene Derivatives

Executive Summary

Dihydrothiophene (DHT) derivatives represent a critical class of sulfur heterocycles in medicinal chemistry and materials science. Unlike their fully aromatic counterpart (thiophene) or fully saturated analog (tetrahydrothiophene), DHTs occupy a unique "electronic middle ground." Their utility lies in their isomer-dependent conjugation: 2,3-dihydrothiophene (2,3-DHT) behaves as a vinyl sulfide with distinct UV activity, while 2,5-dihydrothiophene (2,5-DHT) acts as an isolated allyl sulfide.

This guide provides a technical comparison of these derivatives, focusing on their electronic transitions, spectral fingerprints, and experimental handling. It is designed for researchers utilizing DHTs as intermediates in API synthesis or as switching units in photochromic materials.

Structural Basis of Absorption

To interpret the UV-Vis spectra of DHT derivatives, one must understand the underlying electronic transitions. The sulfur atom possesses two lone pairs: one in a


-rich orbital and one in a 

-rich orbital (

-type).
  • 2,3-Dihydrothiophene (Vinyl Sulfide): The sulfur lone pair (

    
    ) is directly conjugated with the C=C double bond. This 
    
    
    
    -
    
    
    conjugation raises the HOMO energy, lowering the energy gap for the
    
    
    transition, resulting in a bathochromic (red) shift into the accessible UV region (>230 nm).
  • 2,5-Dihydrothiophene (Allyl Sulfide): The sulfur atom is separated from the double bond by a methylene (

    
    ) bridge. Electronic isolation restricts interaction to weak inductive effects. The spectrum resembles that of an isolated alkene and a thioether, with absorption maxima typically <210 nm .
    

ElectronicTransitions cluster_23DHT 2,3-Dihydrothiophene (Conjugated) cluster_25DHT 2,5-Dihydrothiophene (Isolated) S_Orbitals Sulfur Lone Pairs (n-electrons) Conjugation Orbital Overlap (n-π Conjugation) S_Orbitals->Conjugation 2,3-Isomer Isolation Methylene Bridge (Insulation) S_Orbitals->Isolation 2,5-Isomer DoubleBond C=C Double Bond (π-electrons) DoubleBond->Conjugation DoubleBond->Isolation RedShift Bathochromic Shift (λmax ~236-260 nm) Conjugation->RedShift BlueShift Hypsochromic Position (λmax <210 nm) Isolation->BlueShift

Figure 1: Mechanistic comparison of orbital interactions in DHT isomers determining spectral shifts.

Comparative Analysis: Spectral Performance

The following table contrasts the UV-Vis characteristics of DHT isomers against standard benchmarks.

CompoundStructure Type

(MeOH)

(

)
Electronic TransitionKey Characteristic
2,3-Dihydrothiophene Vinyl Sulfide (Conjugated)236 nm , 262 nm~4,000 - 6,000

,

Distinct "shoulder" or dual peak; susceptible to oxidation.
2,5-Dihydrothiophene Allyl Sulfide (Isolated)< 210 nm < 2,000

, isolated

Transparent in near-UV; requires vacuum UV or high-quality solvents to observe.
Thiophene Aromatic Heterocycle235 nm7,300

(Aromatic)
Fine vibrational structure often visible in vapor phase; chemically stable.
Tetrahydrothiophene Saturated Sulfide~220 nm~1,000

Weak absorption; tailing into near-UV.

Key Insights for Researchers:

  • Differentiation: You can distinguish the 2,3-isomer from the 2,5-isomer by the presence of the 236/262 nm bands. If your sample is supposed to be 2,5-DHT but shows strong absorption >230 nm, it has likely isomerized to the thermodynamically more stable 2,3-DHT [1].

  • Solvent Effects: 2,3-DHT exhibits positive solvatochromism (red shift) in polar solvents due to the stabilization of the polarized excited state of the vinyl sulfide moiety.

  • Photochromic Derivatives: In diarylethene (DTE) switches, the "closed" ring form typically mimics a conjugated dihydrothiophene structure. This extended conjugation shifts absorption from the UV (open form) to the Visible (closed form, often 500-600 nm) [2].

Experimental Protocol: Validated Workflow

Measuring sulfur heterocycles requires strict adherence to solvent cutoffs and handling procedures due to their volatility and oxidation potential.

Reagents & Equipment:

  • Solvent: Acetonitrile (UV Grade, Cutoff 190 nm) or n-Hexane (UV Grade, Cutoff 195 nm). Avoid Acetone or Ethyl Acetate due to high UV cutoffs.

  • Sample: Freshly distilled 2,3-DHT or 2,5-DHT (stored under

    
    ).
    
  • Cell: Quartz cuvette (1 cm path length).

Step-by-Step Methodology:

  • Baseline Correction:

    • Fill two matched quartz cuvettes with the chosen solvent (e.g., Acetonitrile).

    • Run a baseline scan from 200 nm to 400 nm. Ensure background absorbance is <0.05 AU.

  • Sample Preparation (Stock Solution):

    • Weigh 10 mg of DHT derivative into a 10 mL volumetric flask.

    • Dilute to volume with solvent to create a ~1 mg/mL (

      
       M) stock.
      
    • Critical: Perform this step quickly to minimize evaporation.

  • Dilution Series (Self-Validation):

    • Prepare three working concentrations:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure absorbance.[1][2][3][4][5][6][7]

    • Validation Check: Plot Absorbance vs. Concentration. Linearity (

      
      ) confirms Beer-Lambert Law adherence and absence of aggregation.
      
  • Measurement:

    • Scan from 190 nm to 400 nm.[2]

    • Note

      
      .[1][8][9] For 2,3-DHT, look for the peak near 236 nm.[10] For 2,5-DHT, observe the rising edge below 210 nm.
      

ExperimentalProtocol Start Start: Sample Prep SolventSelect Select Solvent (MeCN or Hexane) Cutoff < 195 nm Start->SolventSelect StockSol Prepare Stock (~10 mM) under N2 SolventSelect->StockSol Dilution Prepare Dilution Series (100 µM, 50 µM, 10 µM) StockSol->Dilution Measure Scan UV-Vis (190 - 400 nm) Dilution->Measure Validation Check Linearity (Beer's Law) Measure->Validation Result Report λmax & ε Validation->Result Linear Error Re-purify / Check Isomerization Validation->Error Non-linear / Unexpected Peaks

Figure 2: Validated experimental workflow for UV-Vis characterization of volatile sulfur heterocycles.

Application Case Study: Photochromic Switching

A primary application of dihydrothiophene derivatives is in photochromic diarylethenes . The switching mechanism relies on the reversible transformation between an open-ring (triene-like) and a closed-ring (dihydrothiophene-like) isomer.

  • Open Form: Absorbs in UV.[1][3][4][8][11] The thiophene rings are rotated and not fully conjugated.

  • Closed Form (DHT-core): The formation of the sigma bond creates a planar, conjugated path across the molecule (mimicking the 2,3-DHT electronic pathway but extended). This results in a massive bathochromic shift into the visible spectrum (Coloration).

Researchers utilizing DHT derivatives for this purpose should focus on the contrast ratio (absorbance difference at


 of the closed form) and fatigue resistance  (stability of the DHT ring against oxidation) [3].

References

  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • PubChem. (2025).[12] 2,3-Dihydrothiophene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

The Invisible Thief: Validating Quantitative Analysis for Trace Sulfur Volatiles

[1]

Executive Summary: The Adsorption Trap

In the analysis of trace volatile sulfur compounds (VSCs)—such as hydrogen sulfide (

Sulfur is the "sticky" element of gas chromatography. Its lone pair electrons make it highly reactive with active sites (metals, glass silanols) in the analytical flow path. This guide challenges the traditional "passivation" mindset and advocates for a Surface-Inertness-First approach. We will validate the Sulfur Chemiluminescence Detector (SCD) as the superior quantitative tool over Mass Spectrometry (MS) and Pulsed Flame Photometric Detection (PFPD) for this specific application, grounded in ICH Q2(R2) and ASTM D5623 standards.

The Core Challenge: Reactivity & Instability

Before discussing detectors, we must address the physical chemistry of the sample path. Standard stainless steel is fatal to trace sulfur analysis.

The Myth of "Passivation"

Many labs attempt to "passivate" steel lines by flushing them with high-concentration silane or

This is scientifically flawed for trace analysis.
  • Mechanism: Passivation temporarily occupies active sites.

  • Failure Mode: As soon as clean carrier gas flows, the equilibrium shifts, desorption occurs, and active sites re-expose.

  • Result: "Ghost peaks" (hysteresis) or complete loss of low-level analytes (

    
     ppb).
    
The Solution: Chemical Vapor Deposition (CVD)

You must utilize amorphous silicon deposition (e.g., SilcoNert® 2000 or Sulfinert®). This is not a coating; it is a chemical bonding layer that penetrates the steel lattice, blocking iron/chromium interaction with sulfur.

Data Impact: | Material |

FailedRiskValidated

Technology Comparison: Selecting the Detector

For quantitative validation, Linearity and Equimolarity are paramount.

The Equimolar Advantage of SCD

The Sulfur Chemiluminescence Detector (SCD) converts all sulfur species into sulfur monoxide (

1


123
  • Why it matters: The response is proportional only to the number of sulfur atoms. A calibration curve for Dimethyl Disulfide can accurately quantify Unknown Mercaptan X.

  • Contrast: MS requires unique ionization cross-section calibration for every compound. FPD response is quadratic (non-linear).

Comparative Matrix
FeatureSCD (Recommended) PFPD MS (SIM Mode) FPD
Mechanism Chemiluminescence (

)
Pulsed Flame EmissionElectron IonizationFlame Emission
Linearity

(Linear)
Linearized via Square RootLinear (limited dynamic range)Quadratic (Non-linear)
Matrix Interference None (No hydrocarbon quenching)Low (Time-gated)High (Isobaric interference, e.g.,

vs

)
Severe (Quenching)
Equimolarity Yes (Universal S-response)NoNoNo
LOD ~0.5 pg S/sec~1-5 pg S/sec~10-50 pg (scan dependent)~100 pg

Visualizing the Validation Workflow

The following diagram illustrates the critical decision path and physical setup required for a valid sulfur method.

SulfurValidationcluster_DetectorsDetector SelectionSampleSample Matrix(Gas/Liquid)InertPathInert Flow Path(SilcoNert Coated)Sample->InertPathMust preventadsorptionSeparationGC Separation(Thick Film Column)InertPath->SeparationSCDSCD(Quantitation)Separation->SCDPrimarySignalMSMS(Identification)Separation->MSSplit Flow(Optional ID)DataData Processing(Equimolar Calc)SCD->DataLinear Response

Figure 1: The "Inertness Chain" workflow. Note that the sample must never touch bare metal before detection.

Validation Protocol (ICH Q2 R2 & ASTM D5623)

This protocol assumes the use of a GC-SCD system (e.g., Agilent 8355 or Shimadzu SCD-2030).

Step 1: System Suitability & Specificity[5]
  • Objective: Prove the system is inert and specific to sulfur.

  • Protocol:

    • Inject a "System Suitability Mix" containing reactive sulfur species (e.g., Methyl Mercaptan) and a hydrocarbon co-eluter (e.g., Toluene).

    • Pass Criteria:

      • Toluene peak = Non-detectable (SCD specificity).

      • Methyl Mercaptan tailing factor (

        
        ) < 1.5 (Indicates successful inertness).
        
Step 2: Linearity & Equimolarity
  • Objective: Confirm that response is independent of compound structure.

  • Protocol:

    • Prepare 5 levels of Tert-butyl disulfide (stable standard) from 100 ppb to 10 ppm.

    • Inject 1 level of Hydrogen Sulfide (reactive standard).

    • Calculation: Calculate the Response Factor (RF) for both.

    • Pass Criteria:

      
       for disulfide; RF of 
      
      
      must be within ±10% of disulfide RF (proving equimolarity).
Step 3: Accuracy (Recovery)
  • The Trap: Do not spike into a clean solvent bottle. Sulfur is volatile.[4]

  • Protocol:

    • Use Tedlar bags or SilcoCan canisters for gas matrices; use septum-sealed vials with zero headspace for liquids.

    • Spike analyte into the actual sample matrix at 50%, 100%, and 150% of target concentration.

    • Pass Criteria: Recovery 80–120%. (Note: Wider limits are acceptable for trace volatiles due to high volatility, per ASTM D5623).

Step 4: Precision (Repeatability)
  • Protocol: 6 consecutive injections at the Limit of Quantitation (LOQ).

  • Pass Criteria: RSD

    
     5%.[5]
    
    • Troubleshooting: If RSD is high, check the inlet liner. A dirty liner acts as a sulfur sink, releasing analyte randomly.

Detailed Experimental Methodology

Instrument Configuration (Reference: ASTM D5623)[2][6]
  • Inlet: Split/Splitless, 275°C. Liner must be Ultra Inert/Deactivated.

  • Column: 30m x 0.32mm, 4.0 µm film (Thick film Rxi-1ms or DB-Sulfur). Why thick film? To retain volatile sulfur compounds long enough to separate them from the solvent front.

  • Detector (SCD):

    • Burner Temp: 800°C.

    • Pressure: ~3-5 torr (reaction cell).

    • Oxidizer: Air/Hydrogen mix optimized for ceramic tube longevity.

Standard Preparation Workflow
  • Stock: Purchase certified permeation tubes or high-concentration cylinders (e.g., 50 ppm). Liquid standards degrade rapidly.

  • Dilution: Use a dynamic gas diluter or gas-tight syringes.

  • Storage: Zero time. Prepare and inject immediately. Sulfur compounds dimerize (e.g., Methanethiol

    
     DMDS) within hours in untreated vessels.
    

References

  • ASTM International. (2019). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA. [Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2025). Equimolar Response to ASTM D5623 Relevant Sulfur Compounds using Agilent 8355 SCD. Application Note 5994-1234EN. [Link]

  • SilcoTek Corporation. (2022). Sulfur Compound Sampling, Storage, and Transfer using SilcoNert® 2000.[6][7] Technical Insight.[6] [Link]

  • Shimadzu Corporation. (2021). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Application News No. 01-00136. [Link]

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